L-fructose-1-13C
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-WQHHIXOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)([13CH2]O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is L-fructose-1-13C and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-fructose-1-13C, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research and drug development. This document details its chemical properties, metabolic fate, and applications, with a focus on experimental methodologies and data interpretation.
Introduction to this compound
This compound is the L-enantiomer of fructose, a six-carbon monosaccharide, where the carbon atom at the C1 position is replaced with the stable isotope, carbon-13 (¹³C). This isotopic labeling allows for the tracing of the metabolic fate of the C1 carbon of L-fructose through various biochemical pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While D-fructose is the common, naturally occurring isomer, the study of L-sugars and their metabolic pathways is a growing area of interest, particularly in understanding xenobiotic metabolism and developing novel therapeutic agents.
Chemical and Physical Properties
This compound shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the isotopic enrichment at the C1 position. This substitution results in a slightly higher molecular weight.
| Property | Value | Reference |
| CAS Number | 117013-21-5 | [1][2] |
| Molecular Formula | C₅¹³CH₁₂O₆ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | |
| Isotopic Purity | Typically ≥98% atom ¹³C | |
| Melting Point | 101-103 °C (for L-fructose) |
Metabolic Pathways of Fructose
While most metabolic studies focus on D-fructose, the fundamental pathways provide a framework for understanding the potential fate of this compound. The metabolism of fructose primarily occurs in the liver, intestine, and kidneys. Unlike glucose, fructose metabolism is not directly regulated by insulin.
The initial step in fructose metabolism is its phosphorylation. This can occur via two main pathways:
-
Fructokinase Pathway: This is the primary pathway in the liver, where fructokinase (ketohexokinase) phosphorylates fructose at the C1 position to form fructose-1-phosphate.
-
Hexokinase Pathway: In extrahepatic tissues like muscle and adipose tissue, hexokinase can phosphorylate fructose at the C6 position to form fructose-6-phosphate, which then enters the glycolytic pathway.
The ¹³C label at the C1 position of this compound makes it an ideal tracer to investigate the flux through the fructokinase pathway.
Fructolysis and the Fate of the 1-¹³C Carbon
The metabolic cascade following the phosphorylation of fructose is known as fructolysis. The diagram below illustrates the key steps and the expected location of the ¹³C label originating from this compound.
As depicted, the ¹³C label from this compound is retained on the C1 position of glyceraldehyde and subsequently on the C1 position of pyruvate and lactate. Decarboxylation of pyruvate to acetyl-CoA would result in the loss of the ¹³C label as ¹³CO₂.
Experimental Protocols
The following provides a generalized methodology for a stable isotope tracer study using this compound in a cell culture model. This protocol is adapted from studies using labeled D-fructose and should be optimized for the specific cell line and experimental questions.
Cell Culture and Isotope Labeling
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Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.
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Medium Exchange: Aspirate the standard growth medium and replace it with a medium containing a known concentration of L-fructose, where a specific percentage (e.g., 10-50%) is this compound. The unlabeled portion should be standard L-fructose.
-
Incubation: Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled fructose.
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Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.
Analytical Methods
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to separate and identify metabolites and to determine the mass isotopologue distribution, which reveals the incorporation of the ¹³C label.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the position of the ¹³C label in metabolites, providing detailed information about metabolic pathways.
The workflow for such an experiment can be visualized as follows:
Synthesis of this compound
Applications in Research and Drug Development
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and the contribution of fructose to various metabolic pools.
-
Disease Research: Investigating alterations in fructose metabolism in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.
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Drug Discovery: Evaluating the effect of drug candidates on fructose metabolism and identifying potential therapeutic targets.
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Understanding L-Sugar Metabolism: Elucidating the pathways involved in the metabolism of non-natural L-sugars, which can have applications in food science and pharmacology.
Conclusion
This compound is a valuable tool for researchers and scientists seeking to unravel the complexities of fructose metabolism. Its specific labeling pattern allows for precise tracking of the C1 carbon through various biochemical transformations. The methodologies and information presented in this guide provide a solid foundation for designing and interpreting experiments using this powerful isotopic tracer, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.
References
Synthesis and Purification of L-Fructose-1-¹³C: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Fructose-1-¹³C, a critical isotopic tracer for metabolic research. This document outlines detailed methodologies for chemical synthesis, purification, and analysis, along with insights into its application in studying metabolic pathways.
Introduction
L-Fructose, a rare sugar, and its isotopically labeled form, L-Fructose-1-¹³C, are invaluable tools in metabolic research and drug development. The introduction of a carbon-13 (¹³C) label at the C1 position allows for the precise tracing of the metabolic fate of fructose in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide details a robust and scalable chemical synthesis of L-Fructose-1-¹³C, starting from the readily available L-Sorbose, alongside rigorous purification protocols to ensure high chemical and isotopic purity for research applications.
Chemical Synthesis of L-Fructose-1-¹³C
The described synthetic route is adapted from an improved process for the chemical synthesis of L-fructose from L-sorbose, which is characterized by its use of inexpensive starting materials, simple procedures, and scalability. The key modification for the synthesis of the ¹³C labeled compound is the introduction of the isotope at the C1 position of a suitable precursor. A potential strategy involves the synthesis of L-Sorbose-1-¹³C as a key intermediate.
Overall Synthesis Workflow
The synthesis of L-Fructose-1-¹³C can be conceptualized as a multi-step process. The following diagram illustrates the logical flow from the starting material to the final labeled product.
Caption: Overall synthesis workflow for L-Fructose-1-¹³C from L-Arabinose.
Experimental Protocols
Step 1: Synthesis of 1-¹³C Epimeric Aldohexoses via Kiliani-Fischer Reaction
This step elongates the carbon chain of L-Arabinose and introduces the ¹³C label at the C1 position.
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Materials: L-Arabinose, Potassium cyanide-¹³C (K¹³CN), Calcium hydroxide, Sulfuric acid, Water.
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Procedure:
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Dissolve L-Arabinose in water and cool the solution in an ice bath.
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Add a solution of K¹³CN in water dropwise while maintaining the temperature below 5°C.
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Slowly add a slurry of calcium hydroxide to the reaction mixture.
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Allow the reaction to proceed for several hours at room temperature.
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Neutralize the mixture with dilute sulfuric acid, which will precipitate calcium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup containing a mixture of L-glucose-1-¹³C and L-mannose-1-¹³C.
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Step 2: Oxidation to L-Sorbose-1-¹³C
This step is a crucial conversion of the aldohexose mixture to the desired ketose precursor. While various oxidation methods exist, a common approach involves microbial oxidation.
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Materials: Mixture of L-glucose-1-¹³C and L-mannose-1-¹³C, Acetobacter suboxydans culture, Yeast extract, Sorbitol.
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Procedure:
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Prepare a fermentation medium containing the mixture of ¹³C-labeled aldohexoses, yeast extract, and a small amount of sorbitol.
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Inoculate the medium with a culture of Acetobacter suboxydans.
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Incubate the culture with aeration at approximately 30°C for 24-48 hours.
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Monitor the conversion to L-Sorbose-1-¹³C using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Once the reaction is complete, remove the bacterial cells by centrifugation or filtration.
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The resulting supernatant contains L-Sorbose-1-¹³C.
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Step 3-5: Conversion of L-Sorbose-1-¹³C to L-Fructose-1-¹³C
This part of the synthesis is based on a published scalable method for the synthesis of L-fructose from L-sorbose.[1]
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Materials: L-Sorbose-1-¹³C, 2,2-dimethoxypropane, p-toluenesulfonic acid, Pyridine, Methanesulfonyl chloride (MsCl), Acetic acid, Sodium hydroxide, Ethanol.
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Procedure:
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Protection: React L-Sorbose-1-¹³C with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to yield 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose-1-¹³C.
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Mesylation: Treat the protected sorbose with methanesulfonyl chloride in pyridine to obtain 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose-1-¹³C.
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Selective Deprotection and Epoxidation: Selectively remove the 4,6-O-isopropylidene group with aqueous acetic acid, followed by treatment with sodium hydroxide to induce epoxide formation, yielding 3,4-anhydro-1,2-O-isopropylidene-α-L-tagatofuranose-1-¹³C.
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Hydrolysis: Perform acidic hydrolysis to open the epoxide ring and remove the remaining protecting group to yield L-Fructose-1-¹³C. A yield of approximately 50% with a purity of over 99% can be expected based on the synthesis of the unlabeled compound.[1]
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Purification of L-Fructose-1-¹³C
Purification is critical to remove unreacted reagents, byproducts, and any unlabeled fructose, ensuring high chemical and isotopic purity. A combination of chromatographic and crystallization techniques is recommended.
Purification Workflow
The following diagram outlines the recommended workflow for the purification of L-Fructose-1-¹³C.
Caption: Recommended workflow for the purification of L-Fructose-1-¹³C.
Experimental Protocols
Step 1: Ion-Exchange Chromatography
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Purpose: To remove inorganic salts and other ionic impurities from the crude reaction mixture.
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Resin: A mixed-bed ion-exchange resin (e.g., Amberlite MB-1).
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Procedure:
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Dissolve the crude L-Fructose-1-¹³C in deionized water.
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Pass the solution through a column packed with the mixed-bed ion-exchange resin.
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Collect the eluate containing the neutral sugar.
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Wash the column with additional deionized water to ensure complete recovery of the product.
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Combine the eluate and washings and concentrate under reduced pressure.
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Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
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Purpose: To separate L-Fructose-1-¹³C from other sugars and closely related impurities.
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Column: A column suitable for carbohydrate separation, such as an amino-propyl bonded silica column or a cation-exchange resin in the calcium form.
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Mobile Phase: A mixture of acetonitrile and water is commonly used for amino columns, while pure water is used for cation-exchange columns.
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Procedure:
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Dissolve the partially purified product in the mobile phase.
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Inject the solution onto the preparative HPLC system.
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Monitor the elution profile using a refractive index (RI) detector.
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Collect the fractions corresponding to the L-Fructose-1-¹³C peak.
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Pool the pure fractions and concentrate under reduced pressure.
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Step 3: Crystallization
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Purpose: To obtain the final product in a highly pure, crystalline form.
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Solvent System: A mixed solvent system, such as water-ethanol, can be effective for fructose crystallization.[2]
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Procedure:
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Dissolve the purified L-Fructose-1-¹³C in a minimal amount of hot water.
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Slowly add ethanol as an anti-solvent until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator to induce crystallization.
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Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
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Data Presentation
The following tables summarize the expected quantitative data based on the synthesis of the unlabeled analogue and general knowledge of isotopic labeling.
Table 1: Synthesis and Purification Yields
| Step | Product | Expected Yield (%) | Purity (%) |
| Synthesis | Crude L-Fructose-1-¹³C | ~50 | >90 |
| Purification | Crystalline L-Fructose-1-¹³C | >80 (from crude) | >99 |
Table 2: Product Specifications
| Parameter | Specification |
| Chemical Formula | ¹³CC₅H₁₂O₆ |
| Molecular Weight | 181.15 g/mol |
| Isotopic Enrichment | >98 atom % ¹³C |
| Chemical Purity | >99% (by HPLC) |
| Appearance | White crystalline solid |
Application in Research: Tracing Fructolysis
L-Fructose-1-¹³C is a powerful tool for elucidating the metabolic pathway of fructose, known as fructolysis, particularly in the liver. When cells are incubated with L-Fructose-1-¹³C, the labeled carbon can be traced through the various metabolic intermediates and end-products.
Fructolysis Pathway
The diagram below illustrates the central steps of the fructolysis pathway, highlighting the entry point of the ¹³C label from L-Fructose-1-¹³C.
Caption: The metabolic fate of the ¹³C label from L-Fructose-1-¹³C through the fructolysis pathway.
By analyzing the distribution of the ¹³C label in metabolites such as lactate, glucose, glycogen, and fatty acids, researchers can quantify the flux through different branches of metabolism. This information is crucial for understanding the metabolic reprogramming in diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, and for evaluating the efficacy of therapeutic interventions targeting these pathways.[3][4]
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and application of L-Fructose-1-¹³C. The detailed protocols and workflows are intended to empower researchers in their efforts to unravel the complexities of fructose metabolism and its implications for human health and disease. The use of this valuable isotopic tracer will continue to be instrumental in advancing our understanding of metabolic regulation and in the development of novel therapeutic strategies.
References
- 1. US5047088A - Method for crystallization of fructose - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Chasm: L-fructose-1-¹³C versus D-fructose-1-¹³C in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a cornerstone of modern metabolic research, providing invaluable insights into the flux of nutrients through complex biochemical networks. Fructose, a key dietary monosaccharide, has garnered significant attention due to its association with metabolic diseases. While D-fructose is the naturally abundant and metabolically well-characterized isomer, the metabolic fate of its stereoisomer, L-fructose, remains largely unexplored. This technical guide provides an in-depth comparison of L-fructose-1-¹³C and D-fructose-1-¹³C for use in metabolic studies. We delve into the established metabolic pathways of D-fructose, supported by quantitative data from tracer studies, and present detailed experimental protocols for its investigation. In contrast, the paucity of data on L-fructose metabolism necessitates a more theoretical approach. We hypothesize potential metabolic routes for L-fructose based on the principles of stereospecific enzymatic reactions and the known metabolism of other rare sugars. This guide aims to equip researchers with a comprehensive understanding of the current landscape and to highlight the significant knowledge gap that represents a compelling avenue for future investigation in the field of monosaccharide metabolism and its implications for health and disease.
Introduction: The Tale of Two Fructoses
D-fructose is a prevalent hexose in the human diet, found in fruits, honey, and as a component of sucrose and high-fructose corn syrup. Its metabolism is primarily hepatic and has been extensively studied, particularly in the context of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[1][2] The use of ¹³C-labeled D-fructose has been instrumental in elucidating the intricate pathways of its conversion into glucose, lactate, glycogen, and triglycerides.[3][4][5]
In stark contrast, L-fructose is a rare sugar, not commonly found in nature and consequently, its metabolic fate in mammals is poorly understood. While some rare sugars are known to be metabolized to a certain extent and can exert biological effects, the pathways and enzymatic machinery that might process L-fructose are yet to be identified. This guide will navigate the well-charted territory of D-fructose metabolism and venture into the largely uncharted domain of L-fructose, providing a framework for future research.
D-fructose-1-¹³C: A Powerful Tracer for Well-Defined Pathways
The metabolism of D-fructose, termed fructolysis, occurs predominantly in the liver, with the small intestine also playing a significant role. Unlike glucose, the initial steps of D-fructose metabolism bypass the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a rapid and unregulated influx of carbons into downstream pathways.
The Central Pathway of D-Fructolysis
The primary pathway for D-fructose metabolism involves the following key steps:
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Phosphorylation: D-fructose is phosphorylated to fructose-1-phosphate by fructokinase (ketohexokinase). This is the committed step of fructolysis.
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
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Interconversion and Glycolysis Entry: DHAP can directly enter glycolysis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase, which then also enters the glycolytic pathway.
The ¹³C label from D-fructose-1-¹³C would initially be incorporated into the C1 position of fructose-1-phosphate. Following cleavage by aldolase B, the label would be found on the C3 of dihydroxyacetone phosphate. This labeled DHAP can then be traced through glycolysis, the pentose phosphate pathway, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and lipogenesis.
Figure 1: Metabolic pathway of D-fructose-1-¹³C.
Quantitative Data from D-fructose Tracer Studies
Metabolic flux analysis using ¹³C-labeled D-fructose has provided quantitative insights into its metabolic fate. The following tables summarize key findings from studies in human adipocytes and in vivo human studies.
Table 1: Metabolic Fate of [U-¹³C₆]-D-fructose in Human Adipocytes
| Metabolite | Fractional Contribution from Fructose (%) | Condition | Reference |
| Acetyl-CoA | 15 - 40 | Differentiating & Differentiated Adipocytes | |
| Glutamate | Dose-dependent increase | Differentiating & Differentiated Adipocytes | |
| Palmitate | Augmented synthesis | Differentiated Adipocytes | |
| Lactate | Dose-dependent release | Differentiated Adipocytes |
Table 2: Conversion of D-fructose to Glucose in Children
| Subject Group | Fructose Conversion to Glucose (%) | Method | Reference |
| Control Children | ~50 | ¹³C NMR with [U-¹³C]fructose | |
| HFI Patients | ~17 (3-fold lower than controls) | ¹³C NMR with [U-¹³C]fructose |
Experimental Protocols for D-fructose-1-¹³C Metabolic Studies
A typical metabolic tracer study using D-fructose-1-¹³C involves the administration of the labeled substrate followed by the collection of biological samples and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Figure 2: General experimental workflow for a ¹³C-fructose tracer study.
Tracer Administration:
-
Oral: A defined amount of D-fructose-1-¹³C is dissolved in water and consumed by the subject. This method is relevant for studying dietary fructose metabolism.
-
Intravenous Infusion: A sterile solution of the tracer is infused at a constant rate to achieve a steady-state enrichment of the tracer in the plasma. This is useful for quantifying metabolic fluxes under controlled conditions.
Sample Collection and Processing:
-
Blood: Venous blood is collected at timed intervals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and immediately frozen at -80°C.
-
Tissue Biopsies: For studies investigating tissue-specific metabolism, small biopsies (e.g., from adipose tissue or muscle) may be obtained under local anesthesia, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Metabolite Extraction: Plasma or homogenized tissue is deproteinized, typically with a cold solvent like methanol or perchloric acid. The supernatant containing the metabolites is then collected.
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Metabolites are chemically derivatized to increase their volatility and then separated by GC and detected by MS. The mass spectra reveal the incorporation of ¹³C into different fragments of the metabolites, allowing for the determination of mass isotopomer distributions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can directly measure the positional enrichment of ¹³C in metabolites without the need for derivatization. This technique provides detailed information about the specific carbon atoms that are labeled.
L-fructose-1-¹³C: Venturing into the Metabolic Unknown
The metabolic fate of L-fructose in mammals is a significant knowledge gap. As a rare sugar, it is not a common component of the diet, and therefore, dedicated metabolic pathways for its utilization are unlikely to have evolved. However, this does not preclude the possibility of it being metabolized by existing enzymes with broad substrate specificities.
Hypothesized Metabolic Pathways for L-fructose
Based on the principles of enzyme stereospecificity, we can propose several potential, albeit speculative, metabolic fates for L-fructose.
-
Limited or No Metabolism: The most probable scenario is that L-fructose is poorly absorbed from the gut and/or is not a substrate for the key enzymes of fructose metabolism, such as fructokinase and aldolase B. In this case, ingested L-fructose would largely be excreted unchanged.
-
Phosphorylation by Fructokinase: Fructokinase exhibits a certain degree of substrate promiscuity. While its primary substrate is D-fructose, it is conceivable that it could phosphorylate L-fructose, albeit with a much lower affinity. If phosphorylated to L-fructose-1-phosphate, its subsequent fate is uncertain as aldolase B is stereospecific for D-fructose-1-phosphate.
-
Alternative Enzymatic Conversion: Other enzymes with broad substrate specificity, such as reductases or dehydrogenases, might act on L-fructose, converting it to an L-sorbitol-like compound or other derivatives.
-
Gut Microbiota Metabolism: A significant portion of ingested L-fructose that is not absorbed in the small intestine would pass to the colon, where it could be fermented by the gut microbiota, producing short-chain fatty acids and other metabolites.
Figure 3: Hypothesized metabolic fates of L-fructose-1-¹³C.
A Proposed Experimental Design for a Comparative Study
To elucidate the metabolic fate of L-fructose, a comparative study using both L-fructose-1-¹³C and D-fructose-1-¹³C is necessary. The experimental workflow would be similar to that described for D-fructose, with a focus on detecting any potential metabolites of L-fructose.
Key Experimental Considerations:
-
In Vitro Studies: Initial experiments should be conducted using purified enzymes (fructokinase, aldolase B) and liver cell lines (e.g., HepG2) to assess the direct metabolism of L-fructose-1-¹³C.
-
Animal Models: If in vitro studies show any evidence of metabolism, subsequent studies in animal models (e.g., rodents) would be crucial to understand the in vivo absorption, distribution, metabolism, and excretion of L-fructose-1-¹³C.
-
Untargeted Metabolomics: In addition to targeted analysis of known fructose metabolites, untargeted metabolomics approaches using high-resolution MS would be essential to identify novel, unexpected metabolites of L-fructose.
-
Analysis of Urine and Feces: Comprehensive analysis of urine and feces will be critical to quantify the extent of absorption and excretion of the parent L-fructose and any potential metabolites.
Conclusion and Future Directions
The study of D-fructose-1-¹³C has provided a deep understanding of its metabolic pathways and its contribution to various metabolic states. The methodologies for such studies are well-established and continue to be refined. In contrast, the metabolic fate of L-fructose-1-¹³C remains a veritable black box. The stark difference in our knowledge of these two stereoisomers presents a significant opportunity for novel research.
Future studies should focus on systematically investigating the metabolism of L-fructose, starting with in vitro enzymatic and cell-based assays and progressing to in vivo animal models. The use of L-fructose-1-¹³C in these studies will be paramount to definitively trace its metabolic journey. Elucidating the metabolic fate of L-fructose will not only expand our fundamental understanding of carbohydrate metabolism but could also have implications for its potential use in food science and pharmacology. The comparison with the well-known metabolic pathways of D-fructose will provide a crucial benchmark for interpreting the findings and understanding the profound impact of stereochemistry on biological activity. This research is essential for a complete picture of monosaccharide metabolism and its role in health and disease.
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Absorption of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic L-Fructose: A Technical Guide to an Unnatural Epimer
Abstract
This technical guide provides a comprehensive overview of L-fructose, the unnatural enantiomer of the common dietary sugar, D-fructose. While D-fructose is abundant in nature and its metabolic consequences are extensively studied, L-fructose remains a molecule of scientific curiosity with limited natural presence. This document will delve into the known aspects of L-fructose, including its starkly limited natural abundance, detailed protocols for its chemical synthesis, and the current understanding of its metabolic significance, or lack thereof, in biological systems. Particular emphasis is placed on contrasting L-fructose with its well-understood D-isomer to provide a clear context for its unique properties and potential applications. This guide is intended to be a foundational resource for researchers interested in the chemical, metabolic, and potential therapeutic properties of rare sugars.
Natural Abundance: A Tale of Scarcity
Contrary to its D-enantiomer, which is ubiquitously found in fruits, honey, and vegetables, L-fructose is considered an "unnatural" monosaccharide and is not found in significant quantities in nature.[1] The vast majority of metabolic and physiological studies on "fructose" implicitly refer to D-fructose. While one source makes a passing mention of L-fructose in some plants, this is an outlier in the scientific literature and likely an error.[2] For all practical purposes in food science, nutrition, and medicine, the natural abundance of L-fructose is considered negligible to non-existent.
Physicochemical Properties of Fructose Enantiomers
The differing stereochemistry of L- and D-fructose gives rise to distinct physical and chemical properties, although many fundamental attributes remain the same. A summary of these properties is presented in Table 1.
| Property | L-Fructose | D-Fructose | References |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [1][3] |
| Molar Mass | 180.16 g/mol | 180.16 g/mol | [1] |
| Appearance | White crystalline solid | White crystalline solid | |
| Melting Point | ~103 °C | ~103 °C | |
| Solubility in Water | Highly soluble | Highly soluble | |
| Optical Rotation | Levorotatory | Dextrorotatory (for the D- designation, but the isomer itself is levorotatory, hence the common name levulose) | |
| Sweetness (relative to sucrose) | Not well-documented, but presumed to be sweet | 1.2 - 1.8 |
Synthesis of L-Fructose: Experimental Protocols
The primary route for obtaining L-fructose for research purposes is through chemical synthesis, most commonly from the readily available L-sorbose. The process involves a key inversion of the hydroxyl groups at the C3 and C4 positions.
Chemical Synthesis of L-Fructose from L-Sorbose
This protocol is adapted from a patented method for the high-yield synthesis of L-fructose.
Materials:
-
L-Sorbose
-
2,2-dimethoxypropane
-
1,2-dimethoxyethane
-
Tin(II) chloride
-
Pyridine
-
Methanesulfonyl chloride
-
Acetic acid
-
Sodium hydroxide
-
Sulfuric acid
-
Ethanol
-
Acetone
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Protection of L-Sorbose:
-
Suspend 10 g of L-Sorbose in 30 ml of 2,2-dimethoxypropane.
-
Add 1 ml of 1,2-dimethoxyethane containing 30 mg of tin(II) chloride.
-
Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.
-
Evaporate the solvent to obtain a syrup.
-
-
Mesylation:
-
Dissolve the syrup in 20 ml of pyridine and cool in an ice bath.
-
Slowly add 6.45 ml of methanesulfonyl chloride.
-
After 2.5 hours at room temperature, add 400 ml of water.
-
Collect the resulting crystals by filtration.
-
-
Epoxidation and Hydrolysis:
-
Dissolve the crystals (e.g., 3 g) in 30 ml of 60% acetic acid and heat at 40°C for 3 hours.
-
Make the mixture alkaline with 40 ml of 10N sodium hydroxide solution and heat at 70°C for 15 hours.
-
Acidify the solution with 30 ml of 18N sulfuric acid solution.
-
Filter off the salt and leave the filtrate at room temperature for 18 hours, followed by 2 hours at 70°C.
-
Neutralize the mixture with 10N sodium hydroxide solution.
-
Remove the salt by ethanol precipitation.
-
-
Purification:
-
Purify the resulting syrup by silica gel column chromatography using a solvent system of ethyl acetate:methanol:water (4:1:0.7, v/v/v) to yield L-fructose.
-
Caption: Comparative overview of L- and D-fructose metabolism.
Potential Applications and Biological Effects
Given its unnatural structure, L-fructose has been explored for several potential applications, primarily leveraging its potential lack of metabolism in the human body.
-
Non-nutritive Sweetener: The primary interest in L-fructose lies in its potential as a low-calorie or non-caloric sweetener. The rationale is that if it is not significantly metabolized, it would provide sweetness without contributing to energy intake. However, extensive clinical studies are required to validate its safety and efficacy for this purpose.
-
Toxicology: There is a significant lack of toxicological data on L-fructose. The toxic effects associated with high D-fructose consumption, such as hyperlipidemia, insulin resistance, and non-alcoholic fatty liver disease, are linked to its rapid metabolism in the liver. Whether L-fructose would have any toxic effects, perhaps through different mechanisms, is currently unknown.
-
Gut Microbiota: The effect of L-fructose on the gut microbiota has not been studied. In contrast, high intake of D-fructose has been shown to alter the composition and function of the gut microbiome, which can contribute to metabolic diseases. Investigating the interaction of L-fructose with gut bacteria could be a promising area of research.
Analytical Methodologies for Fructose Quantification
Several methods are available for the quantification of fructose in various matrices. While these methods are generally developed for D-fructose, they can often be adapted for L-fructose, especially chromatographic techniques.
| Method | Principle | Sample Types | Limit of Detection (LOD) / Limit of Quantification (LOQ) | References |
| High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) | Separation based on polarity followed by detection of changes in refractive index. | Food, beverages | LOD and LOQ are suitable for food analysis. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to volatile compounds, separation by GC, and detection by MS. | Clinical samples (urine, plasma) | LOD: 0.3 µM; LOQ: 15 µM in serum | |
| Enzymatic Assays | Spectrophotometric measurement of NADH produced in a series of coupled enzymatic reactions. | Food, beverages, clinical samples | Dependent on sample matrix and interferences. | |
| Video Densitometry | Quantification of stained spots on thin-layer chromatography plates. | Biological materials | Proportional to concentration in a certain range. |
Conclusion and Future Directions
L-fructose stands in stark contrast to its ubiquitous D-enantiomer. Its absence in nature has relegated it to a subject of chemical synthesis rather than nutritional science. The metabolic significance of L-fructose remains largely unexplored, with only a single enzymatic conversion documented. This presents both a challenge and an opportunity for researchers.
Future research should focus on:
-
Comprehensive Toxicological Evaluation: Before any application as a food additive can be considered, rigorous safety studies are paramount.
-
In-depth Metabolic Studies: Utilizing modern metabolomics techniques to trace the fate of L-fructose in various biological systems, including in vitro models with human liver microsomes and in vivo animal studies.
-
Interaction with Gut Microbiota: Investigating how L-fructose is metabolized by gut bacteria and the subsequent impact on the host.
-
Sensory and Functional Properties: Quantifying the sweetness profile and other physicochemical properties relevant to its potential use as a non-nutritive sweetener.
References
The Revealing Journey of a Labeled Sugar: A Technical Guide to the Discovery and History of Isotopically Labeled Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of intermediary metabolism has been revolutionized by the advent of isotopic labeling, a technique that allows for the precise tracing of molecules through complex biochemical pathways. Among the key players in metabolic research, isotopically labeled fructose has emerged as an indispensable tool for unraveling the intricate details of carbohydrate metabolism, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. This technical guide provides an in-depth exploration of the discovery, history, and application of isotopically labeled fructose, offering researchers a comprehensive resource to support their own investigations.
A Historical Perspective: The Dawn of Labeled Fructose
The journey of isotopically labeled fructose began in the mid-20th century, closely following the development of radioisotope technology. Early research laid the groundwork for understanding fructose metabolism, but it was the ability to "tag" and trace the fructose molecule that opened up a new era of discovery.
A pivotal moment in this history was the development of methods to produce carbon-14 (¹⁴C) labeled carbohydrates. A 1949 publication in Science detailed a method for the "Preparation of C14 uniformly labeled fructose by means of photosynthesis and paper chromatography." This pioneering work utilized the natural photosynthetic machinery of plants to incorporate ¹⁴C from labeled carbon dioxide into fructose.
Later, with the increasing availability and application of stable isotopes, methods for synthesizing fructose labeled with carbon-13 (¹³C) were developed. A 1979 report highlighted a refined version of the Kiliani reaction to create ¹³C-labeled sugars, offering a safer alternative to radioactive isotopes for human studies.[1] This innovation was crucial for expanding the use of labeled fructose in clinical research. The development of stable isotope tracers, such as deuterium (²H), ¹³C, nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O), provided a powerful and safe toolkit for metabolic research in humans.[2][3]
These early synthetic and biosynthetic methods paved the way for the extensive use of isotopically labeled fructose in metabolic tracer studies, many of which were conducted before the year 2000, forming the foundation of our current understanding of fructose metabolism.[4]
Key Metabolic Fates of Fructose Unveiled by Isotopic Tracers
Isotopic tracer studies have been instrumental in quantifying the primary metabolic fates of fructose in the human body. The majority of ingested fructose is rapidly extracted and metabolized by the liver.[5] Key metabolic pathways elucidated through the use of labeled fructose include its oxidation, conversion to glucose, transformation into lactate, and its role as a substrate for de novo lipogenesis (DNL).
Oxidation for Energy
Studies using ¹³C-labeled fructose have allowed for the quantification of its oxidation to CO₂. In non-exercising individuals, approximately 45% of an ingested fructose load is oxidized within 3 to 6 hours. This rate can increase to around 46% in exercising individuals over a 2 to 3-hour period. When fructose is co-ingested with glucose, the oxidation rate of the mixed sugars can rise to as high as 66% in exercising subjects.
Conversion to Glucose and Glycogen
A significant portion of ingested fructose is converted to glucose in the liver. Isotopic tracer studies have shown that on average, about 41% of ingested fructose is converted to glucose within 3 to 6 hours. This newly formed glucose can then be released into the bloodstream or stored as glycogen in the liver. The contribution of fructose to hepatic glycogen synthesis has been a key area of investigation.
Production of Lactate
Another important fate of fructose carbons is their conversion to lactate. It is estimated that approximately a quarter of ingested fructose can be converted to lactate within a few hours. This lactate can then be released into the circulation and utilized by other tissues as an energy source.
De Novo Lipogenesis (DNL)
Isotopically labeled fructose has been crucial in understanding its role in the synthesis of new fatty acids in the liver, a process known as de novo lipogenesis. While a very small percentage (<1%) of ingested fructose is directly converted to plasma triglycerides, the consumption of larger amounts of fructose has been shown to stimulate DNL. Fructose provides both the carbon backbone (via acetyl-CoA) and the glycerol-3-phosphate necessary for triglyceride synthesis. This lipogenic potential of fructose is a key reason for its association with metabolic diseases.
Quantitative Data from Isotopic Tracer Studies
The following tables summarize key quantitative data from human studies that have utilized isotopically labeled fructose to investigate its metabolic fate.
| Metabolic Fate | Condition | Percentage of Ingested Fructose (%) | Time Frame (hours) | Reference |
| Oxidation | Non-exercising | 45.0 ± 10.7 | 3-6 | |
| Exercising | 45.8 ± 7.3 | 2-3 | ||
| Co-ingested with Glucose (Exercising) | 66.0 ± 8.2 | 2-3 | ||
| Conversion to Glucose | Non-exercising | 41.0 ± 10.5 | 3-6 | |
| Conversion to Lactate | General | ~25 | A few hours | |
| Direct Conversion to Plasma Triglycerides | General | < 1 | - |
Table 1: Summary of the Metabolic Fate of Ingested Isotopically Labeled Fructose in Humans. Data are presented as mean ± standard deviation where available.
| Study Population | Fructose Dose | Tracer Used | Key Finding | Reference |
| Normal and Fructose-Intolerant Children | 0.26-0.5 mg/kg per min infusion | D-[U-¹³C]fructose | Fructose conversion to glucose is significantly lower (~3-fold) in children with hereditary fructose intolerance. | |
| Healthy Adults | 0.5 and 1 g/kg oral dose | Naturally labeled ¹³C fructose | 56-59% of the fructose load was oxidized. The amount of glucose synthesized from fructose was 0.27 and 0.51 g/kg for the two doses, respectively. | |
| Human Adipocytes (in vitro) | 0.1-10 mM | [U-¹³C₆]-d-fructose | Fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. |
Table 2: Selected Studies Utilizing Isotopically Labeled Fructose and Their Key Quantitative Findings.
Experimental Protocols
The following sections provide an overview of key experimental methodologies employed in studies using isotopically labeled fructose.
In Vivo Human Studies: Oral Administration and Breath Test
A common protocol for studying the whole-body metabolism of fructose involves the oral administration of a known amount of ¹³C-labeled fructose, followed by the collection of breath samples to measure the appearance of ¹³C in expired CO₂.
Protocol: ¹³C-Fructose Breath Test
-
Subject Preparation: Subjects typically fast overnight to ensure a stable baseline of ¹³C abundance.
-
Tracer Administration: A baseline breath sample is collected. The subject then ingests a solution containing a precise amount of ¹³C-labeled fructose (e.g., [U-¹³C]fructose) dissolved in water.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours post-ingestion.
-
Sample Analysis: The isotopic enrichment of ¹³C in the expired CO₂ is measured using isotope ratio mass spectrometry (IRMS).
-
Data Analysis: The rate of ¹³C excretion is used to calculate the rate of fructose oxidation.
In Vitro Studies with Cultured Cells
To investigate the cellular metabolism of fructose, in vitro studies using cell cultures (e.g., hepatocytes, adipocytes) are employed.
Protocol: In Vitro Fructose Metabolism in Adipocytes
-
Cell Culture: Human adipocytes are cultured and differentiated in appropriate media.
-
Tracer Incubation: The culture medium is replaced with a medium containing a specific concentration of fructose, with a known percentage of that fructose being [U-¹³C₆]-d-fructose.
-
Metabolite Extraction: After a defined incubation period, the cells and media are harvested, and metabolites are extracted.
-
Sample Analysis: The isotopic enrichment of ¹³C in various metabolites (e.g., lactate, glutamate, fatty acids) is determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The pattern and extent of ¹³C incorporation are used to elucidate the metabolic pathways and fluxes of fructose within the cells. This can involve Mass Isotopomer Distribution Analysis (MIDA) to quantify biosynthetic rates.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
GC-MS is a powerful analytical technique for separating and identifying labeled metabolites.
Protocol: GC-MS Analysis of ¹³C-Labeled Fructose Metabolites
-
Derivatization: Extracted metabolites are chemically modified (derivatized) to increase their volatility for GC analysis.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the chromatographic column.
-
Mass Spectrometry: As the separated metabolites exit the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The mass spectra reveal the isotopic enrichment of ¹³C in the different fragments of each metabolite, allowing for the determination of labeling patterns and the quantification of metabolic fluxes.
Visualizing Fructose Metabolism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways of fructose.
Hepatic Fructose Metabolism
Caption: Overview of the primary pathways of fructose metabolism in the liver.
Fructose Conversion to Lactate
Caption: The metabolic pathway for the conversion of fructose to lactate.
Fructose Contribution to De Novo Lipogenesis
Caption: The contribution of fructose to de novo lipogenesis in the liver.
Conclusion
The development and application of isotopically labeled fructose have been fundamental to our current, detailed understanding of its metabolism. From early studies using ¹⁴C to modern investigations with stable isotopes like ¹³C, these powerful tools have enabled researchers to quantify the flux of fructose through various metabolic pathways. This technical guide has provided a historical overview, summarized key quantitative findings, detailed common experimental protocols, and visualized the core metabolic pathways. For researchers in metabolism and drug development, a thorough understanding of these principles and techniques is essential for designing and interpreting studies aimed at addressing the significant health challenges posed by modern diets rich in fructose. The continued use and refinement of isotopic tracer methodologies will undoubtedly lead to further insights into the complex role of fructose in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to L-Fructose-1-13C for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of L-fructose-1-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details commercial supplier specifications, experimental protocols for tracer studies, and visualizations of relevant metabolic pathways.
Commercial Suppliers and Product Specifications
This compound is a specialized chemical available from a select number of commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the quantitative data available for this compound and related isotopically labeled fructose compounds from prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Notes |
| MedchemExpress | This compound | 117013-21-5 | C₅¹³CH₁₂O₆ | 181.15 | 99%[1] | ≥99% (HPLC)[1] | For research use only.[2] Can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[2][3] |
| Pharmaffiliates | This compound | 117013-21-5 | C₅¹³CH₁₂O₆ | 181.15 | Not specified | Not specified | Isotope labelled L-isomer of D-Fructose. Storage: 2-8°C. |
| BOC Sciences | L-fructose-[UL-13C6] | Not specified | [13C]6H12O6 | 186.11 | Not specified | Not specified | Universally labeled L-fructose. |
| Biotrend | This compound | 117013-21-5 | C₅¹³CH₁₂O₆ | 181.15 | Not specified | "As reported" | For research use only. |
| Sigma-Aldrich | D-Fructose-1-13C | 108311-21-3 | ¹³CC₅H₁₂O₆ | 181.15 | 99 atom % ¹³C | ≥99% (HPLC) | D-isomer offered. Useful as a reference. |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (1,2-¹³C₂, 99%) | Not specified | Not specified | 182.2 | 99% | 98% | D-isomer with labeling at positions 1 and 2. |
Fructose Metabolic Pathways
Fructose metabolism, or fructolysis, primarily occurs in the liver and follows a pathway distinct from that of glucose, bypassing key regulatory steps of glycolysis. This makes fructose a rapid substrate for glycogen replenishment and triglyceride synthesis. The use of ¹³C-labeled fructose isotopes is instrumental in elucidating the flux through these pathways and understanding the metabolic fate of fructose-derived carbons.
Below are Graphviz diagrams illustrating the central pathways of fructose metabolism.
Experimental Protocols: Stable Isotope Tracer Studies
The use of L-fructose-1-¹³C as a metabolic tracer allows researchers to track the fate of the C1 carbon of fructose as it is metabolized. This is particularly useful for studying the activities of specific enzymes and pathways. While a universally standardized protocol does not exist, the following methodology outlines a general workflow for a cell-based ¹³C tracer study, adapted from published research on fructose metabolism.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human adipocytes or hepatocytes) at a desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluence.
-
Medium Formulation: Prepare a basal culture medium containing a known concentration of glucose. For the experimental groups, supplement this medium with varying concentrations of unlabeled L-fructose and a fixed percentage (e.g., 10%) of L-fructose-1-¹³C.
-
Tracer Incorporation: Replace the standard culture medium with the ¹³C-labeled fructose-containing medium. Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation of the tracer into the cellular metabolome.
II. Metabolite Extraction
-
Medium Collection: At the end of the incubation period, collect the culture medium for analysis of secreted metabolites.
-
Cell Lysis and Quenching: Aspirate the remaining medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Quench metabolic activity by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.
-
Extraction: Transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cellular debris.
-
Fraction Separation: The supernatant contains the intracellular metabolites. The pellet can be used for protein or nucleic acid analysis.
III. Analytical Detection
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or by lyophilization. The dried extracts can be derivatized to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis:
-
MS-based analysis: Analyze the prepared samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C label, allowing for the determination of isotopic enrichment.
-
NMR-based analysis: Reconstitute the dried extracts in a suitable deuterated solvent for analysis by ¹³C NMR spectroscopy. This technique provides detailed information about the position of the ¹³C label within the metabolite molecules.
-
IV. Data Analysis
-
Isotopologue Distribution Analysis: Determine the relative abundance of different isotopologues (molecules of the same metabolite with different numbers of ¹³C atoms) for each metabolite of interest.
-
Metabolic Flux Analysis (MFA): Utilize the isotopologue distribution data in computational models to calculate the relative or absolute fluxes through different metabolic pathways.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a stable isotope tracer experiment.
Conclusion
L-fructose-1-¹³C is a valuable tool for researchers investigating the intricacies of fructose metabolism. Its commercial availability, though limited to specialized suppliers, provides access to a critical reagent for conducting sophisticated tracer studies. The methodologies outlined in this guide, in conjunction with the provided pathway diagrams, offer a solid foundation for designing and executing experiments aimed at unraveling the role of fructose in health and disease. The precise tracking of the ¹³C label from L-fructose-1-¹³C can yield significant insights into metabolic fluxes and pathway dynamics, contributing to advancements in our understanding of metabolic syndromes, cancer metabolism, and other areas of biomedical research.
References
Technical Guide: Isotopic Purity and Enrichment of L-Fructose-1-¹³C
This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of L-Fructose-1-¹³C, a critical stable isotope-labeled monosaccharide for metabolic research. Designed for researchers, scientists, and drug development professionals, this document details the analytical methods for determining isotopic purity, presents typical enrichment data, and illustrates its application in metabolic pathway analysis.
Isotopic Purity and Enrichment Levels
Isotopic enrichment refers to the percentage of molecules in which the carbon at the C-1 position is ¹³C instead of the naturally abundant ¹²C. Isotopic purity is a measure of the abundance of the desired isotopologue (L-Fructose with ¹³C at the C-1 position) relative to all other isotopologues. High isotopic purity is essential for sensitive and accurate metabolic flux studies, ensuring that the detected signal originates exclusively from the labeled tracer.
While specific enrichment levels are lot-dependent and detailed in the Certificate of Analysis provided by suppliers, typical specifications for commercially available L-Fructose-1-¹³C and related labeled fructose compounds are presented below.
Table 1: Summary of Isotopic Purity for ¹³C-Labeled Fructose
| Compound Name | Isotopic Purity / Enrichment Level | Notes |
| D-Fructose-1-¹³C | 99 atom % ¹³C | A common purity level for high-quality labeled monosaccharides[1]. |
| D-Fructose-1,6-¹³C₂ | 98 atom % ¹³C | Demonstrates high enrichment for doubly labeled molecules. |
| L-Fructose-[UL-¹³C₆] | Not specified; universally labeled | Indicates all six carbon atoms are ¹³C[]. |
| L-Fructose-1-¹³C | Specification per lot | Purity is confirmed by analytical methods like MS or NMR[3][4]. |
Experimental Protocols for Purity Determination
The determination of isotopic purity and enrichment of L-Fructose-1-¹³C relies on high-precision analytical techniques capable of differentiating between isotopologues. Mass spectrometry is the predominant method.
GC-MS is a powerful technique for analyzing ¹³C labeling in sugars. The protocol involves derivatization to make the sugar volatile, followed by chromatographic separation and mass analysis.
Methodology:
-
Sample Preparation & Derivatization: Sugars are extracted from the experimental matrix. To enable GC analysis, they must be derivatized. A common method is oximation followed by silylation.
-
Gas Chromatography: The derivatized sample is injected into a GC system, where it is vaporized and separated on a capillary column. This separates fructose from other monosaccharides and contaminants.
-
Ionization & Mass Analysis: The separated compounds are ionized. Chemical Ionization (CI) is often preferred over Electron Ionization (EI) for saccharide analysis as it produces less fragmentation and preserves the molecular ion, which is crucial for isotopologue analysis.
-
Data Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. The isotopic enrichment is calculated by analyzing the mass isotopomer distribution—specifically, the relative abundance of the M+1 ion (containing one ¹³C) compared to the M+0 ion (containing only ¹²C at the labeled position).
-
Correction for Natural Abundance: A correction must be applied to account for the natural 1.1% abundance of ¹³C in all carbon positions and in the derivatizing agents.
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is another key technique for determining isotopic purity.
Methodology:
-
Sample Preparation: Samples containing L-fructose-1-¹³C are dissolved in a suitable solvent for LC analysis. Derivatization is typically not required.
-
Liquid Chromatography: The sample is injected into an LC system, often using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for effective separation of polar compounds like sugars.
-
Ionization: Electrospray Ionization (ESI) is commonly used to generate ions from the eluted fructose molecules with minimal fragmentation.
-
High-Resolution Mass Analysis: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, measures the accurate mass of the ions. This high mass accuracy allows for the clear resolution of the ¹³C-labeled isotopologue from the unlabeled compound and other potential interferences.
-
Purity Calculation: The isotopic purity is determined by comparing the integrated peak area of the ¹³C-labeled fructose ion to the sum of all fructose isotopologue peaks.
A generalized workflow for the analytical determination of isotopic purity is outlined in the diagram below.
Caption: Workflow for determining the isotopic purity of L-Fructose-1-¹³C.
Application in Metabolic Flux Analysis
L-Fructose-1-¹³C serves as a tracer to investigate metabolic pathways in various biological systems. When introduced to cells or organisms, the ¹³C label can be tracked as the fructose molecule is metabolized. This allows researchers to quantify intracellular fluxes and understand how metabolic networks are altered by disease or drug treatment.
For example, in human adipocytes, fructose is known to stimulate anabolic processes, including the synthesis of glutamate and fatty acids. The ¹³C label from fructose can be traced through glycolysis into the TCA (tricarboxylic acid) cycle and subsequently into these downstream products.
The diagram below illustrates a simplified metabolic fate of the ¹³C label from L-Fructose-1-¹³C.
Caption: Simplified metabolic fate of ¹³C from L-Fructose-1-¹³C in adipocytes.
Synthesis and Purification Overview
Understanding the synthesis of L-Fructose is relevant as it provides insight into potential impurities. L-Fructose is a rare sugar and is not as readily available as its D-isomer. One established synthetic route involves the inversion of hydroxyl groups on the more common L-sorbose. Another approach is the epimerization of the widely available D-fructose. The introduction of the ¹³C label typically occurs via a precursor molecule that already contains the ¹³C at the desired position.
Purification is a critical final step, usually involving chromatographic techniques to separate the desired L-Fructose-1-¹³C from unreacted starting materials, reagents, and other isomers, ensuring high chemical and isotopic purity for research applications.
References
Navigating the Metabolic Maze: A Technical Guide to L-fructose-1-13C Safety and Handling for Advanced Research
For Immediate Release
This technical guide provides an in-depth overview of the safety, handling, and experimental application of L-fructose-1-13C for researchers, scientists, and professionals in drug development. This document synthesizes critical data on the compound's properties, outlines detailed protocols for its use in metabolic tracer studies, and visualizes its journey through key metabolic and signaling pathways.
Section 1: Safety Data and Handling Precautions
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | 13C C5H12O6 | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
Hazard Identification and First Aid
This compound is not classified as a hazardous substance.[3] However, as with any chemical, appropriate precautions should be taken.
| Hazard | Precaution / First Aid Measure |
| Inhalation | May cause respiratory tract irritation. Remove to fresh air. |
| Skin Contact | May cause slight skin irritation. Wash with soap and water. |
| Eye Contact | May cause eye irritation. Rinse with plenty of water. |
| Ingestion | Low hazard. If large amounts are ingested, seek medical advice. |
Handling and Storage
| Precaution | Description |
| Ventilation | Use in a well-ventilated area to avoid dust formation. |
| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. |
| Storage | Store in a cool, dry place in a tightly sealed container. |
| Fire Safety | Non-combustible, but containers may burn. Use extinguishing media suitable for the surrounding fire. |
Section 2: Experimental Protocols for Metabolic Tracer Studies
This compound is a valuable tool for tracing the metabolic fate of fructose in various biological systems. The following protocol is a synthesized methodology based on established practices for 13C-labeled monosaccharide tracer studies in cell culture, particularly adapted from studies on human adipocytes.
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., human preadipocytes) in appropriate culture vessels and medium.
-
Differentiation (if applicable): Differentiate preadipocytes into mature adipocytes using a suitable differentiation cocktail.
-
Labeling Medium Preparation: Prepare the experimental medium containing a known concentration of glucose and supplement with this compound at the desired concentration (e.g., 10% of total fructose).
-
Labeling: Replace the standard culture medium with the labeling medium and incubate for a specified period (e.g., 48 hours) to allow for the uptake and metabolism of the labeled fructose.
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and quench cellular metabolism by washing the cells with ice-cold saline.
-
Lysis and Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) to the cells. Scrape the cells and collect the lysate.
-
Phase Separation: Centrifuge the lysate to separate the polar (aqueous) and non-polar (organic) phases.
-
Fraction Collection: Carefully collect the aqueous phase, which contains the polar metabolites (including sugar phosphates, organic acids, and amino acids), and the organic phase for lipid analysis.
Sample Preparation for GC-MS Analysis
-
Drying: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: To increase volatility for GC-MS analysis, derivatize the dried metabolites. A common method is a two-step process:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.
-
-
Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) to identify and quantify the 13C-labeled metabolites.
Section 3: Metabolic and Signaling Pathways
The 13C label from this compound can be traced through several key metabolic and signaling pathways, providing insights into cellular metabolism.
Fructolysis and Glycolysis
Fructose is primarily metabolized in the liver through a process called fructolysis. The initial phosphorylation of fructose to fructose-1-phosphate is a key step. This metabolite then enters the glycolytic pathway.
Caption: Metabolic fate of this compound through fructolysis and glycolysis.
De Novo Lipogenesis and Glutamate Synthesis
The acetyl-CoA produced from fructose metabolism can be a substrate for de novo lipogenesis (fatty acid synthesis) or can enter the TCA cycle, leading to the synthesis of other molecules like glutamate.
Caption: Anabolic pathways utilizing fructose-derived acetyl-CoA.
Fructose-Induced Signaling via ChREBP
Fructose metabolites can act as signaling molecules. Fructose consumption leads to the activation of the Carbohydrate Response Element-Binding Protein (ChREBP), a key transcription factor that upregulates genes involved in glycolysis, fructolysis, and lipogenesis.
Caption: Activation of ChREBP signaling by fructose metabolites.
Section 4: Conclusion
This compound is a safe and effective tool for investigating fructose metabolism and its associated signaling pathways. By following the outlined handling precautions and experimental protocols, researchers can leverage this stable isotope tracer to gain valuable insights into cellular physiology and the pathophysiology of metabolic diseases. The ability to trace the labeled carbon through various metabolic fates provides a powerful method for dissecting complex biological systems.
References
Basic principles of metabolic tracing with 13C labeled compounds.
An In-depth Technical Guide on the Core Principles of Metabolic Tracing with 13C Labeled Compounds
Introduction
Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds within biological systems.[1] This guide focuses on the use of stable, non-radioactive carbon-13 (¹³C) isotopes, which serve as a gold standard for quantifying intracellular reaction rates, a process known as metabolic flux analysis (MFA).[1][2] The fundamental principle involves replacing the naturally abundant ¹²C isotope with ¹³C in a specific substrate, such as glucose or glutamine.[1][2] This ¹³C-labeled substrate is then introduced to cells or an organism, where it is taken up and processed through various metabolic pathways. As the labeled carbon atoms traverse pathways like glycolysis and the Krebs cycle, they are incorporated into a wide array of downstream metabolites.
Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the incorporation of ¹³C into these metabolites. Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing researchers to trace carbon flow and quantify the activity of metabolic pathways. This quantitative, information-rich data provides a detailed map of cellular metabolism, which is invaluable for understanding how disease states, such as cancer, or drug treatments alter metabolic networks. In drug development, this technique can confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme, offering crucial insights into a drug's mechanism of action.
Core Principles of ¹³C Isotopic Labeling
The core of ¹³C metabolic tracing lies in providing a biological system with a substrate enriched with the heavy carbon isotope. As this labeled substrate is metabolized, the ¹³C atoms are distributed throughout the metabolic network. The pattern and extent of ¹³C incorporation into downstream metabolites are measured, providing a detailed snapshot of metabolic activity.
The primary data output from these experiments is the Mass Isotopologue Distribution (MID) . An isotopologue is a molecule that differs only in its isotopic composition. A metabolite with 'n' carbon atoms can have between zero (M+0) and 'n' (M+n) of its carbons labeled with ¹³C. The MID describes the fractional abundance of each of these isotopologues for a given metabolite. This distribution is the key piece of information used to calculate metabolic fluxes.
General Experimental Workflow
A typical ¹³C metabolic tracing experiment follows a structured workflow, from initial design to final data analysis. The choice of the isotopic tracer is a critical first step, as it significantly impacts the precision of the estimated metabolic fluxes.
Caption: General workflow for a ¹³C metabolic flux analysis experiment.
Detailed Experimental Protocols
Precise quantification of metabolic fluxes requires meticulous experimental procedures. The following protocol outlines the key steps for a typical ¹³C-MFA experiment using cultured cells grown on ¹³C-labeled glucose.
1. Experimental Design and Tracer Selection
-
Objective: Define the specific metabolic pathways or fluxes to be investigated.
-
Tracer Choice: Select an appropriate ¹³C-labeled substrate. The choice of tracer is crucial for the success of the experiment. For instance, [1,2-¹³C₂]glucose is highly effective for estimating fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. Parallel labeling experiments, using multiple different tracers on identical cultures, can provide the most comprehensive flux data.
-
Timeline: Determine the labeling duration required to reach isotopic steady state, where the ¹³C enrichment in metabolites becomes stable over time. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and nucleotides.
2. Cell Culture and Isotope Labeling
-
Culture cells in a standard medium to the desired confluence.
-
Replace the standard medium with a tracer-free medium for a short period to clear unlabeled metabolites.
-
Introduce the experimental medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose).
-
Incubate the cells for the predetermined duration to allow for the incorporation of the ¹³C label into downstream metabolites.
3. Metabolism Quenching and Metabolite Extraction
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells at the time of collection. This is a critical step, often achieved by aspirating the medium and immediately adding a cold solvent like liquid nitrogen or a cold methanol/water mixture.
-
Extraction: Extract the metabolites from the cells. A common method involves using a cooled (-20°C) methanol solution. For separating polar and lipid-soluble metabolites, a Bligh/Dyer extraction using a methanol/chloroform mixture can be employed.
-
Collect the cell extracts and centrifuge to remove cell debris. The supernatant containing the metabolites is then dried.
4. Analytical Measurement
-
Mass Spectrometry (MS):
-
Sample Preparation: Dried metabolite extracts are often derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Data Acquisition: Samples are analyzed using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometers like Orbitrap or FT-ICR instruments are preferred as they can resolve masses resulting from ¹³C enrichment.
-
Data Output: The instrument measures the mass-to-charge ratio of metabolite fragments, generating data on the mass isotopologue distribution (MID).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dried extracts are resuspended in an appropriate NMR solvent.
-
Data Acquisition: 1D and 2D NMR experiments are performed. While ¹³C NMR is less sensitive than ¹H NMR, it offers a large chemical shift range and provides detailed positional information about the labeled carbons. Techniques like ¹H-¹³C HSQC can assist in metabolite identification.
-
Data Output: NMR provides data on the specific positions of ¹³C atoms within a molecule, which can resolve isotopomers (molecules with the same number of ¹³C atoms but in different locations).
-
5. Data Analysis and Flux Estimation
-
Data Correction: The raw analytical data must be corrected for the natural abundance of ¹³C (approximately 1.1%).
-
Flux Calculation: The corrected MIDs are fed into computational software packages (e.g., METRAN, INCA, VistaFlux) that use mathematical models of metabolic networks. These tools perform iterative fitting to estimate the flux values (intracellular reaction rates) that best explain the observed labeling patterns.
-
Statistical Analysis: A comprehensive statistical analysis is performed to assess the goodness of fit and to calculate confidence intervals for the estimated fluxes.
Data Presentation and Interpretation
Quantitative data from ¹³C tracing experiments are typically summarized in tables showing the Mass Isotopologue Distribution (MID). This data reveals how many labeled carbons from the initial substrate have been incorporated into a specific metabolite pool.
Example Mass Isotopologue Distribution
The table below shows hypothetical MID data for citrate from cells grown with uniformly labeled glucose ([U-¹³C₆]-glucose).
| Isotopologue | Fractional Abundance (%) | Interpretation |
| M+0 | 5 | Unlabeled citrate, potentially from initial unlabeled pools or alternative carbon sources. |
| M+1 | 2 | Citrate with one ¹³C atom. |
| M+2 | 60 | Citrate with two ¹³C atoms, a major product from the first turn of the TCA cycle using labeled Acetyl-CoA. |
| M+3 | 8 | Citrate with three ¹³C atoms. |
| M+4 | 15 | Citrate with four ¹³C atoms, indicating multiple turns of the TCA cycle or contributions from anaplerosis. |
| M+5 | 7 | Citrate with five ¹³C atoms. |
| M+6 | 3 | Fully labeled citrate. |
This table is illustrative, based on the concept described in search result.
Visualizing Metabolic Pathways
Diagrams are essential for visualizing the flow of labeled atoms through metabolic networks. The following diagram illustrates how carbons from [U-¹³C₆]-glucose are incorporated into pyruvate and then enter the TCA cycle.
References
Methodological & Application
Application Notes and Protocols for L-fructose-1-13C in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-fructose-1-13C for in-depth metabolic flux analysis (MFA). This powerful technique allows for the precise quantification of intracellular metabolic fluxes, offering critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents. By tracing the path of the stable isotope-labeled carbon from this compound through various metabolic pathways, researchers can elucidate the activity of specific enzymes and pathways, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in different states.
Introduction to 13C Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in systems biology and metabolic engineering.[1][2][3][4][5] It involves introducing a substrate labeled with the stable isotope 13C into a biological system and then measuring the distribution of the 13C label in downstream metabolites. This distribution pattern is a direct consequence of the relative activities of the metabolic pathways. By using computational models to analyze these labeling patterns, it is possible to calculate the rates (fluxes) of intracellular reactions.
L-fructose, although less common than D-glucose, is an important substrate in various biological systems and its metabolism can provide unique insights. This compound is particularly useful for probing the initial steps of fructose metabolism and its entry into central carbon metabolism.
Metabolic Pathway of L-Fructose
Fructose metabolism, or fructolysis, occurs primarily in the liver. Unlike glucose, its initial metabolism bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase.
-
Phosphorylation: L-fructose is first phosphorylated by fructokinase (KHK) to produce L-fructose-1-phosphate. When using this compound, the 13C label will be on the C1 position of fructose-1-phosphate.
-
Cleavage: Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The 13C label from this compound will be retained on the glyceraldehyde molecule.
-
Entry into Glycolysis: Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which then enters the glycolytic pathway. The DHAP produced can also be converted to G3P. From this point, the 13C label can be traced through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and other connected pathways.
Below is a diagram illustrating the entry of L-fructose into central carbon metabolism.
Figure 1. Metabolic fate of this compound in central carbon metabolism.
Experimental Workflow for 13C-MFA using this compound
A typical 13C-MFA experiment involves several key steps, from experimental design to data analysis. The following diagram outlines a standard workflow.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for L-fructose-1-13C in Metabolic Research
Topic: L-fructose-1-13C for Tracing Fructose Metabolism in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose, a key dietary monosaccharide, has been implicated in various metabolic disorders, making the study of its metabolic fate crucial for understanding disease pathogenesis and developing therapeutic interventions. Stable isotope tracers, such as 13C-labeled fructose, are invaluable tools for elucidating the complex pathways of fructose metabolism in vivo. While D-fructose is the naturally occurring and metabolically active isomer, L-fructose serves as an essential control for studying the stereospecificity of fructose transport and metabolism.
These application notes provide a comprehensive overview of the use of this compound as a tracer, with a primary focus on its role as a negative control to investigate non-specific uptake and to highlight the specific pathways of D-fructose metabolism. The protocols outlined below are based on established methodologies for in vivo tracer studies with D-fructose and are adapted for the use of this compound.
Principle Metabolic Pathways of D-Fructose
In vivo, D-fructose is primarily metabolized in the liver, small intestine, and kidneys.[1][2] The key enzymatic steps are:
-
Phosphorylation: D-fructose is phosphorylated to fructose-1-phosphate by fructokinase (ketohexokinase).[2][3][4]
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Entry into Glycolysis/Gluconeogenesis: DHAP and glyceraldehyde-3-phosphate (formed from the phosphorylation of glyceraldehyde) can then enter the glycolytic or gluconeogenic pathways.
This rapid, largely unregulated metabolism in the liver distinguishes D-fructose from glucose.
The Role of this compound as a Tracer
Current scientific literature strongly indicates that L-fructose is not a significant substrate for the key enzymes and transporters involved in fructose metabolism in mammals. The fructose transporter GLUT5 and the enzyme fructokinase exhibit high stereospecificity for D-fructose. Consequently, this compound is not expected to be significantly metabolized through the primary fructolytic pathway.
Therefore, the primary applications of this compound in vivo are:
-
As a Negative Control: To assess non-specific uptake and passive diffusion of hexoses into cells and tissues.
-
To Study Stereospecificity: By comparing its fate to that of a D-fructose tracer (e.g., D-fructose-1-13C or [U-13C6]-D-fructose), researchers can confirm the stereospecificity of fructose transporters and metabolic enzymes.
-
To Investigate Minor Metabolic Pathways: While major pathways are unlikely, this compound could potentially be used to probe for minor, less specific metabolic or enzymatic activities.
Quantitative Data on D-Fructose Metabolism (in vivo)
The following tables summarize quantitative data from tracer studies using 13C-labeled D-fructose in humans. This data provides a baseline for comparison when using this compound as a control.
Table 1: Metabolic Fate of Ingested 13C-Labeled D-Fructose in Humans
| Metabolic Fate | Percentage of Ingested Dose | Study Conditions | Citation |
| Oxidation to CO2 | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion | |
| Oxidation to CO2 | 45.8% ± 7.3% | Exercising subjects, 2-3 hours post-ingestion | |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion | |
| Conversion to Lactate | ~25% | Within a few hours of ingestion | |
| Direct Conversion to Plasma Triglycerides | <1% | - |
Table 2: Exogenous Carbohydrate Oxidation Rates During Exercise with 13C-Glucose-Fructose Ingestion
| Carbohydrate Delivery Form | Peak Exogenous CHO Oxidation Rate ( g/min ) | Oxidation Efficiency (%) | Citation |
| Fluid Drink | 1.56 ± 0.16 | 72 ± 8 | |
| Semisolid Gel | 1.58 ± 0.13 | 72 ± 5 | |
| Solid Jelly Chew | 1.59 ± 0.08 | 75 ± 5 | |
| Co-ingestion (Mix) | 1.66 ± 0.02 | 75 ± 6 | |
| CHO: Carbohydrate. Data from a study where participants ingested 120 g/h of a 1:0.8 glucose-fructose mix. |
Experimental Protocols
The following are detailed protocols for conducting in vivo tracer studies. These protocols are designed for use with this compound, primarily as a negative control alongside a D-fructose tracer.
Protocol 1: Oral Gavage Administration in Rodent Models
This protocol is suitable for studying the initial absorption and organ distribution of this compound.
Materials:
-
This compound
-
D-fructose (unlabeled or labeled with a different isotope for comparison)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Liquid nitrogen for snap-freezing tissues
-
Homogenization buffer
-
Centrifuge
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Preparation: Fast animals for 4-6 hours to ensure a baseline metabolic state.
-
Tracer Preparation: Dissolve this compound and any accompanying D-fructose tracer in the vehicle at the desired concentration. A typical dose might be 1-2 g/kg body weight.
-
Administration: Administer the tracer solution via oral gavage.
-
Time Course Sampling: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-gavage, anesthetize the animals and collect blood via cardiac puncture or from the tail vein.
-
Tissue Collection: Immediately following blood collection, perfuse the animal with cold saline to remove remaining blood from the tissues. Excise tissues of interest (e.g., liver, small intestine, kidney, muscle, brain), rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Sample Preparation for Analysis:
-
Plasma: Centrifuge blood samples to separate plasma. Deproteinize plasma samples (e.g., with methanol or perchloric acid).
-
Tissues: Homogenize frozen tissues in an appropriate buffer. Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
-
Mass Spectrometry Analysis: Analyze the prepared samples by GC-MS or LC-MS/MS to determine the enrichment of 13C in fructose and potential downstream metabolites.
Protocol 2: Intravenous Infusion in Human or Large Animal Models
This protocol allows for the study of systemic metabolism of this compound, bypassing intestinal absorption.
Materials:
-
Sterile, pyrogen-free this compound solution for infusion
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes
-
Breath collection bags (for 13CO2 analysis)
-
Metabolic cart (for indirect calorimetry)
-
GC-MS or LC-MS/MS system
-
Isotope Ratio Mass Spectrometer (IRMS) for breath analysis
Procedure:
-
Subject Preparation: Subjects should be fasted overnight (8-12 hours). Insert catheters for infusion and blood sampling.
-
Baseline Sampling: Collect baseline blood and breath samples.
-
Tracer Infusion: Begin a primed-continuous infusion of this compound. The priming dose is given to rapidly achieve isotopic steady-state, followed by a continuous infusion to maintain it.
-
Steady-State Sampling: Once isotopic steady-state is reached (typically after 90-120 minutes), collect blood and breath samples at regular intervals (e.g., every 15-30 minutes) for the duration of the study.
-
Sample Processing:
-
Plasma: Process blood samples to obtain plasma and deproteinize for metabolite analysis.
-
Breath: Analyze breath samples for 13CO2 enrichment using IRMS.
-
-
Data Analysis:
-
Determine the isotopic enrichment of this compound in plasma to confirm steady-state.
-
Analyze for the presence of 13C in potential downstream metabolites (e.g., glucose, lactate) in plasma.
-
Calculate the rate of appearance of 13CO2 in breath to assess oxidation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: D-Fructose metabolism vs. L-Fructose as a control.
Caption: General workflow for in vivo tracer studies.
Conclusion
References
Application Notes and Protocols for L-fructose-1-¹³C Infusion in Human Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracer studies are powerful tools for investigating in vivo metabolism in humans. The use of L-fructose labeled with carbon-13 (¹³C) at the C1 position (L-fructose-1-¹³C) allows for the precise tracing of fructose metabolic pathways, providing valuable insights into fructose absorption, conversion to other metabolites like glucose and lactate, and its role in various metabolic conditions.[1][2] This document provides a detailed protocol for conducting L-fructose-1-¹³C infusion studies in human subjects, aimed at elucidating the kinetics and metabolic fate of this monosaccharide.
Fructose metabolism primarily occurs in the liver, gut, and kidneys, where it is converted into glucose, lactate, and fatty acids.[3][4] Unlike glucose, the initial steps of fructose metabolism are largely unregulated by insulin.[4] Understanding the dynamics of these pathways is crucial for research into metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from published human studies involving fructose infusion. These values can serve as a reference for designing new experimental protocols.
Table 1: Subject Characteristics for Metabolic Studies
| Parameter | Value Range | Unit |
| Age | 20 - 40 | years |
| Body Mass Index (BMI) | 18.5 - 25.0 | kg/m ² |
| Fasting Plasma Glucose | 4.0 - 5.5 | mmol/L |
| Health Status | Healthy, non-smoking, no history of metabolic diseases | - |
Table 2: L-fructose-1-¹³C Infusion Parameters
| Parameter | Value | Unit | Study Type |
| Infusion Rate | 22 | µmol·kg⁻¹·min⁻¹ | Intravenous |
| Infusion Rate | 0.5 | g·kg⁻¹·h⁻¹ | Intravenous |
| Infusion Rate (nasogastric) | 0.26 - 0.5 | mg·kg⁻¹·min⁻¹ | Nasogastric |
| Bolus Dose ([1-¹³C]glucose) | 6 | g | Intravenous |
| Tracer Enrichment | 30 - 100 | % | - |
Table 3: Blood Sampling Schedule
| Time Point | Event |
| -60, -30, 0 min | Baseline samples before infusion |
| 15, 30, 45, 60 min | During initial infusion period |
| 90, 120, 180, 240 min | During steady-state and post-infusion |
Experimental Protocols
This section details the methodology for an L-fructose-1-¹³C intravenous infusion study.
Subject Preparation
-
Inclusion and Exclusion Criteria: Recruit healthy, non-obese subjects with no history of metabolic disorders. Exclude individuals with a history of diabetes, liver, or kidney disease.
-
Dietary Control: For three days prior to the study, subjects should consume a standardized diet to ensure metabolic consistency.
-
Fasting: Subjects should fast for 10-12 hours overnight before the study. Water is permitted.
-
Informed Consent: Obtain written informed consent from all participants. The study protocol must be approved by an institutional review board (IRB).
Infusion Protocol
-
Catheter Placement: On the morning of the study, insert two intravenous catheters: one in a forearm vein for the infusion of L-fructose-1-¹³C and another in a contralateral hand or forearm vein, which will be heated to "arterialize" the venous blood for sampling.
-
Tracer Preparation: L-fructose-1-¹³C should be of high chemical and isotopic purity and prepared in a sterile saline solution for infusion.
-
Priming Dose (Optional but Recommended): To rapidly achieve a steady-state concentration of the tracer in the plasma, a priming bolus may be administered. The priming dose can be calculated based on the estimated volume of distribution and the target plasma concentration.
-
Continuous Infusion: Begin a continuous intravenous infusion of L-fructose-1-¹³C at a constant rate (e.g., 22 µmol·kg⁻¹·min⁻¹). The infusion should be maintained for a predetermined period, typically 2-4 hours, to achieve isotopic steady state.
Sample Collection and Processing
-
Blood Sampling: Collect baseline arterialized-venous blood samples at -60, -30, and 0 minutes before starting the infusion. Once the infusion begins, collect blood samples at regular intervals (e.g., every 15-30 minutes for the first hour, then every 30-60 minutes) for the duration of the study.
-
Sample Handling: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Immediately place the tubes on ice to minimize metabolic activity.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Aliquot the plasma into cryovials and store at -80°C until analysis.
Sample Analysis
-
Metabolite Extraction: Deproteinize plasma samples before analysis.
-
Isotopic Enrichment Analysis: The ¹³C enrichment of fructose and its metabolites (e.g., glucose, lactate) in the plasma can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique offers high sensitivity for measuring isotopic enrichment. Metabolites are typically derivatized before analysis to improve their volatility and chromatographic properties.
-
NMR: ¹³C NMR can provide positional information about the ¹³C label within a molecule, offering deeper insights into metabolic pathways.
-
Visualizations
Metabolic Pathway of L-Fructose
Caption: Metabolic fate of L-fructose in the liver.
Experimental Workflow
Caption: Workflow for L-fructose-1-¹³C infusion study.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C NMR Spectroscopy in L-fructose-1-13C Metabolite Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fructose, a rare sugar, is gaining interest in the fields of nutrition and medicine for its potential health benefits. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing the metabolism of isotopically labeled substrates in biological systems. By using L-fructose specifically labeled with 13C at the C1 position (L-fructose-1-13C), researchers can non-invasively track its conversion into various downstream metabolites, providing valuable insights into its metabolic pathways and fluxes.
These application notes provide a detailed overview and experimental protocols for utilizing 13C NMR spectroscopy to monitor the metabolic fate of this compound in cellular and tissue extracts.
Principle of the Method
The core of this method lies in the introduction of this compound into a biological system (e.g., cell culture or animal model). The 13C isotope at the C1 position acts as a tracer. As this compound is metabolized, the 13C label is incorporated into downstream metabolites. 13C NMR spectroscopy can then be used to detect and quantify the 13C-labeled metabolites. The unique chemical shift of each carbon atom in a molecule allows for the identification of specific metabolites, and the intensity of the 13C signal provides quantitative information about the concentration of the labeled metabolite.
Advantages of using 13C NMR for this application include:
-
High Specificity: Provides detailed information about the specific carbon atoms involved in metabolic transformations.[1][2]
-
Non-invasive: In vivo studies are possible, although this protocol focuses on in vitro and ex vivo analysis.
-
Quantitative: Can provide accurate measurements of metabolite concentrations and flux rates.[3]
Metabolic Pathway of this compound
While the metabolism of D-fructose is well-documented, the pathway for L-fructose is less characterized. However, it is expected to follow a similar initial pathway involving phosphorylation at the C1 or C6 position. Assuming phosphorylation occurs at the C1 position, the metabolic fate of the 1-13C label can be traced through glycolysis and other central metabolic pathways.
The following diagram illustrates the putative metabolic pathway of this compound.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
Cell Culture and Labeling
This protocol is designed for adherent cell lines.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (ensure high isotopic purity, >98%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Starvation (Optional): To enhance the uptake of L-fructose, you may replace the growth medium with a serum-free medium for 2-4 hours prior to labeling.
-
Labeling: Prepare the labeling medium by supplementing the base medium with this compound at the desired concentration (e.g., 5-10 mM). Remove the old medium from the cells and add the labeling medium.
-
Incubation: Incubate the cells for a specific period (e.g., 1, 4, 8, 24 hours) to allow for the metabolism of the labeled fructose.
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled fructose.
-
Add trypsin-EDTA and incubate briefly to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Proceed immediately to metabolite extraction.
-
Metabolite Extraction
Materials:
-
Methanol, pre-chilled to -80°C
-
Chloroform, pre-chilled to -20°C
-
Ultrapure water, ice-cold
-
Centrifuge tubes
Procedure:
-
Quenching and Extraction:
-
To the cell pellet, add 1 mL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute to lyse the cells and quench metabolism.
-
Incubate on dry ice for 20 minutes.
-
-
Phase Separation:
-
Add 500 µL of ice-cold ultrapure water and 500 µL of ice-cold chloroform to the methanol extract.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous-methanol) and non-polar (chloroform) phases.
-
-
Sample Collection:
-
Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new microcentrifuge tube.
-
-
Drying:
-
Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac).
-
The dried metabolite extract can be stored at -80°C until NMR analysis.
-
NMR Sample Preparation and Data Acquisition
Materials:
-
D₂O (99.9%) with a known concentration of an internal standard (e.g., 0.5 mM DSS or TSP)
-
NMR tubes (5 mm)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume of D₂O (e.g., 600 µL) containing the internal standard.
-
pH Adjustment: Adjust the pH of the sample to a standardized value (e.g., pH 7.0 ± 0.1) using small volumes of dilute NaOD or DCl.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Spectrometer: Acquire 13C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1D 13C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) |
| Spectral Width | 0 to 200 ppm |
| Acquisition Time | 1.5 - 2.0 seconds |
| Relaxation Delay | 2.0 - 5.0 seconds |
| Number of Scans | 2048 - 8192 (or more, depending on sample concentration) |
| Temperature | 298 K (25°C) |
Data Presentation
The following table summarizes the expected 13C chemical shifts for this compound and its key downstream metabolites. Note that the exact chemical shifts can vary slightly depending on the pH, temperature, and ionic strength of the sample.
| Metabolite | Carbon Position | Expected 13C Chemical Shift (ppm) |
| This compound | C1 | ~63.5 |
| L-fructose-1-phosphate-1-13C | C1 | ~64.0 |
| Glyceraldehyde-3-phosphate-1-13C | C1 | ~210.0 (aldehyde) |
| 1,3-Bisphosphoglycerate-1-13C | C1 | ~171.0 (carboxyl) |
| 3-Phosphoglycerate-1-13C | C1 | ~178.0 (carboxyl) |
| 2-Phosphoglycerate-1-13C | C1 | ~179.0 (carboxyl) |
| Phosphoenolpyruvate-1-13C | C1 | ~150.0 |
| Pyruvate-1-13C | C1 | ~172.0 (carboxyl) |
| Lactate-1-13C | C1 | ~183.0 (carboxyl) |
| Acetyl-CoA-1-13C | C1 | ~171.0 (carbonyl) |
| Citrate-1-13C | C1 | ~176.0 (carboxyl) |
Note: These are approximate values and should be confirmed with standards.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for tracing this compound metabolites using 13C NMR.
Caption: Experimental workflow for 13C NMR-based metabolite tracking.
Logical Relationship of Data Analysis
The final step involves the analysis of the acquired 13C NMR spectra to identify and quantify the labeled metabolites. This process follows a logical progression from raw data to meaningful biological insights.
Caption: Logical flow of data analysis in 13C NMR metabolomics.
Conclusion
The methods described in these application notes provide a robust framework for researchers to investigate the metabolic fate of this compound. By carefully following these protocols, it is possible to obtain high-quality, quantitative data on the incorporation of the 13C label into various downstream metabolites. This information is invaluable for understanding the biochemical pathways of L-fructose and for assessing its potential applications in the food and pharmaceutical industries.
References
- 1. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Protocols for Detecting L-fructose-1-¹³C Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients and therapeutic agents within biological systems. L-fructose, a stereoisomer of D-fructose, is of increasing interest in metabolic research and drug development due to its unique metabolic pathways and potential therapeutic applications. This application note provides detailed protocols for utilizing L-fructose-1-¹³C as a tracer to investigate its metabolism in cell culture using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are designed to enable researchers to accurately quantify the incorporation of the ¹³C label into downstream metabolites, providing critical insights into metabolic flux and pathway activity.
Core Principles
The fundamental principle of this methodology involves introducing L-fructose labeled with a stable isotope, ¹³C, at a specific position (C-1) into a biological system. As the cells metabolize the L-fructose-1-¹³C, the labeled carbon atom is incorporated into various downstream metabolites. By employing sensitive and specific mass spectrometry techniques, it is possible to detect and quantify the mass shift in these metabolites caused by the presence of the ¹³C atom. This allows for the precise tracking of the metabolic fate of L-fructose and the calculation of the relative contribution of L-fructose to different metabolic pathways. The distribution of mass isotopologues, which are molecules of the same compound that differ in their isotopic composition, provides a quantitative measure of the extent of labeling.
Experimental Protocols
Cell Culture and ¹³C Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
L-fructose-1-¹³C
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Labeling Medium: Prepare fresh growth medium containing the desired concentration of L-fructose-1-¹³C. The concentration should be optimized based on the specific cell line and experimental goals. A common starting point is to replace the unlabeled glucose or fructose in the medium with the labeled fructose.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed L-fructose-1-¹³C labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. A time-course experiment is recommended to determine when isotopic steady-state is reached.[1]
-
Metabolite Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample preparation.[2][3]
Materials:
-
Ice-cold PBS
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and precipitate proteins.
-
-
Extraction:
-
Scrape the cells from the surface of the plate in the presence of the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 1 hour to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Store the dried metabolite pellets at -80°C until LC-MS analysis.
-
LC-MS/MS Analysis
This protocol outlines a method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer for targeted analysis of L-fructose-1-¹³C and its metabolites.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus, Waters ACQUITY UPLC BEH Amide)
-
LC-MS/MS system
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of 50% acetonitrile in water. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 85% B
-
2-12 min: Linear gradient from 85% to 20% B
-
12-15 min: Hold at 20% B
-
15.1-20 min: Re-equilibrate at 85% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Set up MRM transitions for the unlabeled (M+0) and labeled (M+1) versions of L-fructose and its expected downstream metabolites. The specific transitions will need to be optimized for the instrument used.
-
Data Presentation
Quantitative data from ¹³C tracing experiments are typically presented as Mass Isotopologue Distributions (MIDs). The MID for a given metabolite shows the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[1][4] The data should be corrected for the natural abundance of ¹³C.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after 24-hour Labeling with L-fructose-1-¹³C.
| Metabolite | M+0 (Unlabeled) | M+1 (¹³C₁) | M+2 (¹³C₂) | M+3 (¹³C₃) | M+4 (¹³C₄) | M+5 (¹³C₅) | M+6 (¹³C₆) |
| L-Fructose-1-phosphate | 5.2% | 94.8% | 0.0% | 0.0% | 0.0% | 0.0% | 0.0% |
| Dihydroxyacetone phosphate | 65.7% | 34.3% | 0.0% | 0.0% | - | - | - |
| Glyceraldehyde-3-phosphate | 63.1% | 36.9% | 0.0% | 0.0% | - | - | - |
| Pyruvate | 78.4% | 21.6% | 0.0% | 0.0% | - | - | - |
| Lactate | 82.3% | 17.7% | 0.0% | 0.0% | - | - | - |
| Citrate | 89.5% | 9.8% | 0.7% | 0.0% | 0.0% | 0.0% | 0.0% |
| Malate | 85.2% | 13.5% | 1.3% | 0.0% | 0.0% | - | - |
Visualizations
L-fructose Metabolic Pathway
The following diagram illustrates the entry of L-fructose-1-¹³C into central carbon metabolism.
Caption: Metabolic fate of L-fructose-1-¹³C.
Experimental Workflow
The diagram below outlines the major steps in the experimental workflow, from cell culture to data analysis.
Caption: Experimental workflow for ¹³C tracing.
Conclusion
The protocols and methodologies presented in this application note provide a robust framework for investigating the metabolic fate of L-fructose-1-¹³C in a cell culture system. By carefully following these procedures, researchers can obtain high-quality, quantitative data on the incorporation of ¹³C into downstream metabolites. This information is invaluable for understanding the nuances of L-fructose metabolism, identifying potential enzymatic targets, and informing the development of novel therapeutic strategies. The use of stable isotope tracing with L-fructose-1-¹³C, coupled with sensitive LC-MS/MS analysis, is a powerful tool for advancing our knowledge in metabolic research and drug discovery.
References
Quantifying Fructose-to-Glucose Conversion Using L-Fructose-1-¹³C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The conversion of fructose to glucose is a critical metabolic process with significant implications for health and disease. Excessive fructose consumption has been linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity. Understanding the rate and regulation of fructose-to-glucose conversion is paramount for developing therapeutic strategies against these conditions. The use of stable isotope tracers, specifically L-Fructose-1-¹³C, provides a powerful tool for quantifying this conversion in vivo and in vitro.
This document provides detailed protocols for utilizing L-Fructose-1-¹³C to trace the metabolic fate of fructose. The ¹³C label at the C1 position allows for precise tracking of the carbon backbone as it is metabolized. When fructose is converted to glucose via gluconeogenesis, the position of the ¹³C label in the resulting glucose molecule can provide insights into the specific metabolic pathways involved. These methods are applicable to a wide range of research, from basic metabolic studies in cell culture and animal models to clinical investigations in human subjects.
The primary analytical method for detecting ¹³C enrichment in metabolites is mass spectrometry, often coupled with gas or liquid chromatography (GC-MS or LC-MS/MS). These techniques allow for the separation and quantification of labeled and unlabeled isotopologues of glucose and other downstream metabolites, providing a quantitative measure of the flux through the fructose-to-glucose conversion pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the metabolic fate of fructose, with a focus on its conversion to glucose.
| Study Type | Organism/Cell Line | Fructose Dose/Concentration | % Fructose Converted to Glucose | Other Fates of Fructose | Reference(s) |
| In vivo (Human) | Healthy Adults | 0.5 g/kg body weight | ~30-54% | Oxidized to CO2 (~30-59%), converted to lactate (~25%), stored as glycogen (~15-18%), minimal conversion to triglycerides (<1%).[1][2][3] | [1][2] |
| In vivo (Human) | Healthy Adults | 1.0 g/kg body weight | ~41% (mean) | Oxidation rate of ~45% in non-exercising subjects. | |
| In vivo (Human with [U-¹³C]fructose infusion) | Children | 0.26-0.5 mg/kg per min | Significantly lower in HFI patients (~3-fold) | A direct pathway bypassing fructose-1-phosphate aldolase may account for ~50% of conversion. |
Signaling Pathways
The conversion of fructose to glucose is intricately regulated by various signaling pathways, primarily in the liver and small intestine. Key pathways include the insulin signaling pathway and pathways responsive to cellular energy status.
Experimental Protocols
In Vivo Protocol: Oral Gavage in a Mouse Model
This protocol is adapted from stable isotope tracer studies in mice and is suitable for quantifying the whole-body conversion of fructose to glucose.
1. Animal Preparation:
-
Use adult male C57BL/6J mice (8-12 weeks old).
-
House animals individually with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatize mice to handling and the oral gavage procedure for at least 3 days prior to the experiment to minimize stress.
2. Tracer Preparation:
-
Prepare a solution of L-Fructose-1-¹³C in sterile water at a concentration of 200 mg/mL.
-
The tracer dose should be calculated based on the bodyweight of the mice, typically 2 g/kg.
3. Experimental Procedure:
-
Fast mice for 6 hours prior to the experiment with free access to water.
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein (~20 µL).
-
Administer the L-Fructose-1-¹³C solution via oral gavage using a blunt-ended gavage needle.
-
Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 90, and 120 minutes).
-
At the end of the experiment, euthanize the mice and collect tissues (liver, small intestine, skeletal muscle) and flash-freeze in liquid nitrogen for later analysis.
4. Sample Processing:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma and tissue samples at -80°C until analysis.
-
For analysis, deproteinize plasma samples and extract metabolites from tissues using a methanol/chloroform/water extraction method.
5. Analytical Method (GC-MS):
-
Dry the metabolite extracts under a stream of nitrogen.
-
Derivatize the samples to make the sugars volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
Analyze the samples using a GC-MS system. Monitor the ion fragments specific to the derivatized glucose to determine the ¹³C enrichment.
In Vitro Protocol: Cell Culture Tracer Analysis
This protocol is designed for studying fructose-to-glucose conversion in cultured cells, such as hepatocytes or intestinal epithelial cells.
1. Cell Culture:
-
Culture cells (e.g., HepG2, Caco-2) in appropriate media and conditions until they reach ~80% confluency.
2. Tracer Incubation:
-
Prepare a labeling medium containing a low concentration of glucose (e.g., 1 g/L) and supplement with L-Fructose-1-¹³C at a final concentration of 5 mM.
-
Wash the cells with phosphate-buffered saline (PBS) and then replace the standard medium with the labeling medium.
-
Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for tracer incorporation into cellular metabolites.
3. Metabolite Extraction:
-
At the end of the incubation period, aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Processing and Analysis:
-
Dry the metabolite extracts.
-
Derivatize the samples for GC-MS analysis as described in the in vivo protocol.
-
Analyze the samples by GC-MS to quantify the enrichment of ¹³C in glucose and other relevant metabolites.
Data Analysis and Interpretation
The data from the GC-MS analysis will provide the mass isotopologue distribution (MID) of glucose. By analyzing the abundance of the M+1 isotopologue (glucose with one ¹³C atom), the rate of fructose-to-glucose conversion can be calculated. It is important to correct for the natural abundance of ¹³C in the calculations.
The position of the ¹³C label in the glucose molecule can be determined using tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) spectroscopy. This information can help to elucidate the specific gluconeogenic pathways that are active under the experimental conditions. For example, if the ¹³C from L-Fructose-1-¹³C appears at the C1 or C6 position of glucose, it suggests the classical gluconeogenic pathway.
By applying these detailed protocols and analytical methods, researchers can gain valuable quantitative insights into the metabolic fate of fructose and its conversion to glucose, contributing to a better understanding of metabolic health and disease.
References
Application Notes and Protocols for L-fructose-1-13C as a Tracer in NAFLD Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-fructose-1-¹³C as a stable isotope tracer for investigating the pathophysiology of non-alcoholic fatty liver disease (NAFLD). The following sections detail the principles, experimental protocols, data interpretation, and relevant metabolic pathways.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Increased consumption of dietary fructose has been strongly implicated as a key driver of NAFLD development and progression. Fructose metabolism in the liver, primarily through the activity of fructokinase, bypasses the main regulatory steps of glycolysis, providing a rapid and unregulated source of carbons for de novo lipogenesis (DNL), the process of synthesizing new fatty acids.
Stable isotope tracers, such as L-fructose-1-¹³C, are invaluable tools for elucidating the metabolic fate of fructose in vivo and in vitro. By tracing the incorporation of the ¹³C label into various downstream metabolites, researchers can quantify the contribution of fructose to key metabolic pathways implicated in NAFLD, including DNL, glycolysis, and the tricarboxylic acid (TCA) cycle. This allows for a detailed understanding of the biochemical mechanisms underlying fructose-induced hepatic steatosis and provides a platform for evaluating the efficacy of therapeutic interventions targeting these pathways.
Principle of L-fructose-1-¹³C Tracing
L-fructose-1-¹³C is a non-radioactive, stable isotope-labeled form of fructose. When introduced into a biological system, the ¹³C label at the C1 position allows for the tracking of the carbon backbone of the fructose molecule as it is metabolized. The primary analytical techniques used to detect and quantify ¹³C enrichment in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In the context of NAFLD, the key application of L-fructose-1-¹³C is to trace its contribution to the acetyl-CoA pool, which is the precursor for DNL. Following its conversion to triose phosphates, the ¹³C label from L-fructose-1-¹³C will be incorporated into pyruvate and subsequently acetyl-CoA. This labeled acetyl-CoA can then be used for the synthesis of fatty acids, leading to ¹³C-enriched palmitate and other lipids. By measuring the isotopic enrichment of these lipids, the rate of fructose-driven DNL can be quantified.
Experimental Protocols
The following are detailed protocols for in vivo studies in mouse models of NAFLD and in vitro studies using primary hepatocytes or liver cell lines.
In Vivo Protocol: L-fructose-1-¹³C Tracing in a Mouse Model of NAFLD
This protocol is adapted from studies using other ¹³C-labeled tracers in mouse models.[1][2]
1. Animal Model and Diet:
-
Use a relevant mouse model of NAFLD, such as C57BL/6J mice fed a high-fat, high-fructose diet for an appropriate duration (e.g., 12-16 weeks) to induce hepatic steatosis.[3][4]
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Tracer Administration:
-
Preparation of Tracer Solution: Prepare a sterile solution of L-fructose-1-¹³C in saline. The concentration will depend on the administration route.
-
Administration Route:
-
Oral Gavage: Administer a single bolus of L-fructose-1-¹³C (e.g., 2 g/kg body weight) to fasted mice.
-
Intravenous (IV) Injection: For more controlled delivery, administer the tracer via tail vein injection. A common approach is to give repeated bolus injections (e.g., three injections of a 25% w/v solution at 15-minute intervals) to achieve higher and more sustained enrichment.[2]
-
Dietary Admixture: Incorporate L-fructose-1-¹³C into a liquid diet for a defined period (e.g., 18 hours) to study metabolism under steady-state conditions.
-
3. Sample Collection:
-
Collect blood samples at baseline and at various time points post-tracer administration (e.g., 15, 30, 60, 120 minutes) via the tail vein or submandibular vein.
-
At the study endpoint, euthanize the mice and rapidly collect the liver.
-
Immediately freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.
4. Sample Processing and Analysis (GC-MS):
-
Metabolite Extraction from Liver Tissue:
-
Homogenize the frozen liver tissue in a cold solvent mixture (e.g., methanol:water:chloroform, 2:1:2 v/v/v).
-
Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Dry the polar and non-polar extracts under a stream of nitrogen gas.
-
-
Derivatization:
-
For analysis of sugars and organic acids, derivatize the dried polar extracts (e.g., with methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
For fatty acid analysis, saponify the lipid extract and methylate the resulting free fatty acids to form fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use selective ion monitoring (SIM) to quantify the abundance of different isotopologues of the target metabolites (e.g., palmitate, lactate, glucose).
-
Calculate the isotopic enrichment by determining the ratio of the labeled isotopologue to the unlabeled isotopologue.
-
In Vitro Protocol: L-fructose-1-¹³C Tracing in Hepatocytes
This protocol is based on studies using ¹³C-labeled fructose in cultured cells.
1. Cell Culture:
-
Culture primary hepatocytes or a relevant liver cell line (e.g., HepG2) in appropriate media.
-
Plate cells in multi-well plates and allow them to adhere and reach the desired confluency.
2. Tracer Incubation:
-
Prepare a culture medium containing L-fructose-1-¹³C at a known concentration (e.g., 10% of the total fructose concentration).
-
Replace the standard culture medium with the tracer-containing medium.
-
Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) to allow for the uptake and metabolism of the tracer.
3. Sample Collection:
-
Collect the culture medium to analyze secreted metabolites.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding cold methanol.
-
Scrape the cells and collect the cell lysate.
4. Sample Processing and Analysis (LC-MS/MS):
-
Metabolite Extraction:
-
Perform a liquid-liquid extraction on the cell lysate to separate polar and non-polar metabolites.
-
Dry the extracts.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in an appropriate solvent.
-
Analyze the samples using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use multiple reaction monitoring (MRM) to detect and quantify the specific transitions for the labeled and unlabeled forms of the target metabolites.
-
Determine the isotopic enrichment.
-
Data Presentation
The quantitative data from L-fructose-1-¹³C tracing studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Fractional Contribution of Fructose to De Novo Lipogenesis in NAFLD Mouse Model
| Group | Treatment | Fractional DNL (%) from Fructose |
| Control | Standard Diet | 5.2 ± 1.1 |
| NAFLD | High-Fructose Diet | 28.7 ± 4.5 |
| NAFLD + Drug X | High-Fructose Diet + Treatment | 12.3 ± 2.8 |
Fractional DNL is calculated as the percentage of newly synthesized palmitate in very-low-density lipoprotein-triglyceride derived from the ¹³C-fructose tracer.
Table 2: Isotopic Enrichment of Key Metabolites in Hepatocytes after L-fructose-1-¹³C Incubation
| Metabolite | Time (hours) | ¹³C Enrichment (%) - Control Cells | ¹³C Enrichment (%) - NAFLD Model Cells |
| Lactate | 6 | 15.3 ± 2.1 | 25.8 ± 3.4 |
| Citrate | 6 | 8.9 ± 1.5 | 18.2 ± 2.9 |
| Palmitate | 24 | 4.1 ± 0.8 | 15.7 ± 2.3 |
¹³C enrichment is expressed as the percentage of the metabolite pool that is labeled with ¹³C.
Visualization of Pathways and Workflows
Fructose Metabolism and De Novo Lipogenesis Pathway
The following diagram illustrates the metabolic fate of L-fructose-1-¹³C and its contribution to de novo lipogenesis in the liver.
References
- 1. Noninvasive liquid diet delivery of stable isotopes into mouse models for deep metabolic network tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial validation of a six-month high-fat diet and fructose-glucose drink combination as a mouse model of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigation of MAFLD in High Fat-High Sucrose-Fructose Fed Mice by a Combination of Genistein Consumption and Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Experiments Using L-Fructose-1-¹³C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-fructose, a stereoisomer of D-fructose, is a rare sugar with unique metabolic properties. The use of isotopically labeled L-fructose, such as L-fructose-1-¹³C, in in vitro cell culture experiments provides a powerful tool for tracing its metabolic fate and understanding its impact on cellular physiology. This application note provides detailed protocols for utilizing L-fructose-1-¹³C to investigate metabolic pathways, signaling cascades, and the effects of novel therapeutics. Stable isotope tracing with ¹³C-labeled substrates allows for the precise measurement of metabolite flux and the elucidation of complex biochemical networks.[1][2][3][4][5]
Applications:
-
Metabolic Flux Analysis (MFA): Quantitatively mapping the flow of carbon from L-fructose-1-¹³C through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
De Novo Lipogenesis: Tracing the incorporation of the ¹³C label into fatty acids and lipid species to study the role of L-fructose in lipogenesis.
-
Nucleic Acid Synthesis: Monitoring the entry of the ¹³C label into ribose and deoxyribose moieties of nucleotides via the PPP.
-
Signaling Pathway Analysis: Investigating how L-fructose metabolism influences key signaling pathways, such as the mTOR and PI3K/Akt pathways.
-
Drug Development: Assessing the mechanism of action of drugs that target fructose metabolism by observing alterations in ¹³C label distribution.
Experimental Protocols
Protocol 1: ¹³C Metabolic Labeling of Adherent Cells with L-Fructose-1-¹³C
This protocol describes the general procedure for labeling adherent cells with L-fructose-1-¹³C for subsequent analysis of intracellular metabolites.
Materials:
-
Adherent cell line of interest (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Glucose-free and fructose-free cell culture medium
-
L-fructose-1-¹³C
-
Unlabeled L-fructose
-
Cell culture plates or flasks
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Culture cells in complete medium until they reach the desired confluency (typically 70-80%).
-
Trypsinize the cells, count them, and seed them into new culture plates at a density appropriate for the specific cell line and experiment duration. Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of Labeling Medium:
-
Prepare a custom medium by supplementing glucose-free and fructose-free base medium with dialyzed FBS (to minimize interference from unlabeled hexoses), penicillin-streptomycin, and the desired concentrations of glucose and L-fructose.
-
For the labeling experiment, prepare a medium containing L-fructose-1-¹³C. The final concentration of L-fructose-1-¹³C will depend on the experimental goals, but a common starting point is to replace a fraction or all of the unlabeled fructose with the labeled counterpart. A typical concentration range for fructose in cell culture studies is 5-25 mM.
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells and wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the uptake and metabolism of L-fructose-1-¹³C. The incubation time can range from minutes to hours, depending on the metabolic pathways being investigated and the turnover rate of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling duration.
-
-
Metabolite Extraction:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a specific volume of ice-cold extraction solvent (e.g., 1 mL of 80% methanol for a 6-well plate) to the plate.
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and store it at -80°C until analysis.
-
-
Analysis:
-
The extracted metabolites can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and distribution of the ¹³C label.
-
Protocol 2: Analysis of ¹³C Incorporation into Lipids
This protocol outlines the steps for analyzing the incorporation of the ¹³C label from L-fructose-1-¹³C into cellular lipids.
Materials:
-
¹³C-labeled cell pellets (from Protocol 1)
-
Chloroform
-
Methanol
-
Water
-
Nitrogen gas stream
-
Fatty acid methyl ester (FAME) derivatization reagent (e.g., BF₃-methanol)
-
Hexane
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Lipid Extraction:
-
Following the polar metabolite extraction in Protocol 1, the remaining protein pellet can be used for lipid extraction.
-
Resuspend the pellet in a mixture of chloroform, methanol, and water (e.g., in a 2:1:0.8 ratio) to perform a Bligh-Dyer extraction.
-
Vortex thoroughly and centrifuge to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase into a new tube.
-
-
Lipid Hydrolysis and Derivatization (for fatty acid analysis):
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
To analyze the fatty acid composition, hydrolyze the lipids (e.g., using methanolic KOH) and then derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
Extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS to separate the different fatty acid species and determine the mass isotopologue distribution for each, which reveals the extent of ¹³C incorporation.
-
Data Presentation
Quantitative data should be organized into clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: ¹³C Enrichment in Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Control (Unlabeled) M+0 Abundance (%) | L-Fructose-1-¹³C Labeled M+1 Abundance (%) | Fold Change in M+1 Enrichment |
| Fructose-1-phosphate | 99.5 ± 0.2 | 85.3 ± 1.5 | 85.7 |
| Dihydroxyacetone phosphate | 99.6 ± 0.1 | 40.1 ± 2.1 | 40.3 |
| Glyceraldehyde-3-phosphate | 99.4 ± 0.3 | 42.5 ± 1.8 | 42.8 |
| Lactate | 99.7 ± 0.1 | 15.2 ± 0.9 | 15.2 |
| Citrate | 99.5 ± 0.2 | 5.8 ± 0.5 | 5.8 |
| α-Ketoglutarate | 99.6 ± 0.1 | 3.1 ± 0.4 | 3.1 |
Data are presented as mean ± standard deviation (n=3). M+1 abundance refers to the fraction of the metabolite pool containing one ¹³C atom.
Table 2: ¹³C Incorporation into Palmitate and Stearate
| Fatty Acid | Treatment | Total Abundance (nmol/mg protein) | ¹³C Enrichment (%) |
| Palmitate (C16:0) | Control | 150.4 ± 12.1 | 1.1 ± 0.1 |
| L-Fructose-1-¹³C | 185.2 ± 15.3 | 25.6 ± 2.3 | |
| Stearate (C18:0) | Control | 80.7 ± 7.5 | 1.1 ± 0.1 |
| L-Fructose-1-¹³C | 95.3 ± 8.9 | 22.4 ± 2.0 |
Data are presented as mean ± standard deviation (n=3). ¹³C enrichment is calculated as the percentage of the fatty acid pool that is newly synthesized from the labeled precursor.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for ¹³C metabolic labeling.
Caption: Fructose metabolism and downstream pathways.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 3. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols for Studying Fructose Metabolism with L-Fructose-1-13C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose consumption has significantly increased in recent decades, primarily due to its widespread use as a sweetener in processed foods and beverages. Elevated fructose intake is associated with a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity. Understanding the intricate pathways of fructose metabolism is therefore crucial for developing therapeutic strategies against these conditions. The use of stable isotope tracers, such as L-fructose-1-13C, in animal models provides a powerful tool to delineate the metabolic fate of fructose in vivo. This document provides detailed application notes and experimental protocols for designing and conducting such studies.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing 13C-labeled fructose to trace metabolic pathways. This data illustrates the types of measurements that can be obtained and provides a basis for comparison.
Table 1: Fractional Contribution of Fructose to Acetyl-CoA in Mouse Liver
| Isotopic Tracer Administered | Concentration in Drinking Water | Fractional Contribution of Fructose to Acetyl-CoA (%) | Animal Model |
| [U-13C]fructose & [1-13C]glucose | 2.5% [U-13C]fructose, 2.5% unlabeled fructose, 5% [1-13C]glucose | 4.0 ± 0.4 | Mouse |
| [U-13C]fructose & [1-13C]glucose | 8.75% [U-13C]fructose, 8.75% unlabeled fructose, 17.5% [1-13C]glucose | 10.6 ± 0.6 | Mouse |
Table 2: 13C Enrichment in Plasma Glucose from [U-13C]fructose Infusion
| Subject Group | Fructose Infusion Rate (mg/kg/min) | Fructose Conversion to Glucose (%) | Analytical Method |
| Control Children | 0.26 - 0.5 | ~3-fold higher than HFI | 13C NMR |
| HFI Children | 0.26 - 0.5 | Lower than control | 13C NMR |
Table 3: 13C Labeling of Lactate in Rat Neocortex after [U-13C]fructose Infusion
| Isotopic Tracer Infused | Infusion Duration (minutes) | 13C Labeled Metabolite Detected | Analytical Method |
| [U-13C]fructose (50 mmol/L) | 15 | Lactate | 13C NMR |
| [U-13C]glucose (50 mmol/L) | 15 | Lactate | 13C NMR |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage in Mice
This protocol describes the acute administration of this compound to mice to trace its metabolic fate.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
C57BL/6 mice (8-10 weeks old)
-
Gavage needles (blunt-ended)
-
Liquid nitrogen
-
Microcentrifuge tubes
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Fasting: Fast the mice for 4-6 hours before tracer administration to ensure metabolic baseline. Provide free access to water during the fasting period.
-
Tracer Preparation: Prepare a solution of this compound in sterile saline. A typical dose is 2 g/kg body weight. The concentration should be calculated to deliver this dose in a volume of 100-250 µL.
-
Tracer Administration: Gently restrain the mouse and administer the this compound solution via oral gavage using a blunt-ended needle.
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-gavage, euthanize the mice by an approved method (e.g., cervical dislocation).
-
Blood Collection: Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Rapidly dissect tissues of interest (e.g., liver, adipose tissue, intestine, kidney) and snap-freeze them in liquid nitrogen. Store tissues at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction from Liver Tissue for GC-MS Analysis
This protocol details the extraction of polar metabolites from liver tissue for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Frozen liver tissue (~25 mg)
-
90% Methanol (HPLC grade), pre-chilled to -20°C
-
Internal standard (e.g., d4-succinate)
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge
-
Vacuum concentrator
Procedure:
-
Sample Preparation: Weigh approximately 25 mg of frozen liver tissue in a pre-chilled tube.
-
Extraction: Add 450 µL of pre-chilled 90% methanol containing the internal standard to the tissue.
-
Homogenization: Homogenize the tissue thoroughly using a bead beater or other suitable homogenizer.
-
Incubation: Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator.
-
Derivatization: For GC-MS analysis, the dried metabolites need to be derivatized to increase their volatility. A common method is methoximation followed by silylation. a. Add 20 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) and incubate at 60°C for 1 hour. b. Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 1 hour.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 3: NMR Sample Preparation
This protocol outlines the preparation of tissue extracts for Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Frozen tissue (~50-100 mg)
-
Perchloric acid (3.5% v/v)
-
Potassium hydroxide (KOH)
-
Deuterated water (D2O) with an internal standard (e.g., TSP)
-
pH meter
-
Lyophilizer
Procedure:
-
Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold 3.5% perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize to pH 7.0 with KOH. The potassium perchlorate precipitate will form.
-
Precipitate Removal: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Lyophilization: Transfer the supernatant to a new tube and lyophilize to dryness.
-
Reconstitution: Reconstitute the dried extract in a known volume of D2O containing a chemical shift reference and internal standard (e.g., trimethylsilyl propionate - TSP).
-
Analysis: Transfer the sample to an NMR tube for analysis.
Visualization of Pathways and Workflows
Fructose Metabolism and Associated Signaling Pathways
The metabolism of fructose is intricately linked to key signaling pathways that regulate cellular energy status and nutrient sensing. The following diagram illustrates the primary metabolic fate of this compound and its intersection with the ChREBP and mTOR signaling pathways.
Caption: Metabolic fate of this compound and its influence on signaling pathways.
Experimental Workflow for In Vivo Fructose Metabolism Study
The following diagram outlines the key steps in a typical in vivo experiment using this compound to study fructose metabolism in an animal model.
Caption: Workflow for an in vivo this compound metabolic tracing study.
Logical Relationship of Fructose Metabolism to Downstream Effects
This diagram illustrates the logical progression from fructose intake to the downstream metabolic consequences that can be investigated using this compound.
Troubleshooting & Optimization
Technical Support Center: Enhancing 13C NMR Sensitivity for L-Fructose-1-13C Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 13C Nuclear Magnetic Resonance (NMR) for the detection of L-fructose-1-13C.
Frequently Asked Questions (FAQs)
Q1: Why is the 13C NMR signal for my this compound sample inherently weak?
A1: The low sensitivity of 13C NMR is due to two primary factors: the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to protons (¹H), which is about one-fourth that of ¹H.[1] This results in a significantly lower signal-to-noise ratio, requiring longer acquisition times or higher sample concentrations to obtain a usable spectrum.
Q2: What is the most significant hardware upgrade to improve 13C NMR sensitivity?
A2: The use of a cryogenic probe, or "CryoProbe," is one of the most impactful hardware upgrades for enhancing NMR sensitivity.[2][3] By cooling the detection coil and preamplifiers to cryogenic temperatures (around 20 K), thermal noise is drastically reduced.[1][3] This can lead to a 3- to 4-fold or even greater increase in the signal-to-noise ratio, which translates to a reduction in experiment time by a factor of up to 20.
Q3: What are hyperpolarization techniques, and can they be used for fructose?
A3: Hyperpolarization techniques artificially increase the nuclear spin polarization of a sample far beyond its thermal equilibrium level, leading to dramatic signal enhancements of several orders of magnitude. The two most common methods are Dynamic Nuclear Polarization (DNP) and Parahydrogen Induced Polarization (PHIP). Both have been successfully applied to carbohydrates like glucose and fructose, enabling their detection at very low concentrations.
Q4: How do polarization transfer experiments like INEPT and DEPT improve sensitivity?
A4: Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) and Distortionless Enhancement by Polarization Transfer (DEPT) are pulse sequences that enhance the signal of less sensitive nuclei, like 13C, by transferring the higher polarization of more sensitive nuclei, such as ¹H, to them. These methods are particularly effective for protonated carbons but may not enhance quaternary carbons (carbons with no attached protons).
Q5: Can optimizing standard acquisition parameters make a significant difference?
A5: Yes, careful optimization of acquisition parameters can significantly improve the signal-to-noise ratio. Key parameters to consider include the pulse angle (flip angle), relaxation delay (D1), and acquisition time (AQ). For instance, using a smaller flip angle (e.g., 30°) with a shorter relaxation delay can be more efficient than a 90° pulse with a long delay, especially for carbons with long spin-lattice relaxation times (T1). Additionally, ensuring sufficient ¹H decoupling during the relaxation delay can provide signal enhancement through the Nuclear Overhauser Effect (NOE).
Troubleshooting Guide
Issue 1: Very low or no observable 13C signal for this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Concentration | Increase the concentration of your this compound sample. If the sample amount is limited, use a micro-NMR tube to maximize the effective concentration within the coil volume. |
| Incorrect Receiver Gain | Check and optimize the receiver gain. An incorrectly set gain can lead to either a clipped signal (if too high) or a signal buried in the noise (if too low). |
| Suboptimal Acquisition Parameters | Ensure you are using an adequate number of scans (NS). For dilute samples, a significantly higher number of scans will be necessary. Optimize the relaxation delay (D1) and pulse angle. |
| Probe Not Tuned and Matched | Ensure the NMR probe is properly tuned to the 13C frequency and matched to the spectrometer's electronics. A poorly tuned probe will result in significant signal loss. |
Issue 2: Poor signal-to-noise ratio in the 13C spectrum.
| Possible Cause | Troubleshooting Step |
| Insufficient Number of Scans | Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. |
| Long T1 Relaxation Times | For carbons with long T1 values, ensure the relaxation delay (D1) is adequate. Alternatively, add a relaxation agent like chromium(III) acetylacetonate to shorten the T1 times, allowing for a shorter D1 and more scans in a given time. |
| Suboptimal Pulse Angle | For routine 13C spectra where quantitation is not critical, using a smaller flip angle (e.g., 30-45°) can improve the signal-to-noise ratio for a given experiment time compared to a 90° pulse, especially for carbons with long T1s. |
| Lack of NOE Enhancement | Ensure that broadband proton decoupling is applied during the relaxation delay to take advantage of the Nuclear Overhauser Effect (NOE), which can significantly enhance the signal of protonated carbons. |
Issue 3: Broad or distorted peaks in the 13C spectrum.
| Possible Cause | Troubleshooting Step |
| Poor Magnetic Field Homogeneity | Shim the magnetic field to improve its homogeneity. Poor shimming is a common cause of broad spectral lines. |
| Sample Viscosity | High sample viscosity can lead to broader lines. If possible, dilute the sample or increase the temperature to reduce viscosity. |
| Chemical or Conformational Exchange | L-fructose can exist in different anomeric and tautomeric forms in solution, which can be in chemical exchange. This can lead to broadened peaks. Consider changing the solvent or temperature to alter the exchange rate. |
| Incomplete Decoupling | Ensure that the proton decoupler is functioning correctly and that the decoupling power and bandwidth are sufficient to decouple all protons coupled to your carbon of interest. |
Quantitative Data Summary
The following tables summarize the expected sensitivity gains from various techniques.
Table 1: Hardware-Based Sensitivity Enhancement
| Technique | Typical Signal-to-Noise Enhancement | Key Considerations |
| Cryoprobe | 3 - 4x or greater | Significant hardware investment. Reduces thermal noise. |
| Higher Magnetic Field | Proportional to B₀^(3/2) | Higher field strengths provide better spectral dispersion and sensitivity. |
Table 2: Experiment-Based Sensitivity Enhancement
| Technique | Typical Signal-to-Noise Enhancement | Key Considerations |
| Dynamic Nuclear Polarization (DNP) | >10,000x | Requires specialized equipment and polarizing agents. Provides massive signal enhancement. |
| Parahydrogen Induced Polarization (PHIP) | 250x (at 9.4 T) to 3100x (at 1 T) for sugars | Requires a suitable precursor molecule and a catalyst. |
| Nuclear Overhauser Effect (NOE) | Up to 3x for protonated carbons | Depends on the ¹H-¹³C dipolar interaction. Not effective for quaternary carbons. |
| Polarization Transfer (e.g., INEPT) | Theoretically up to γ(¹H)/γ(¹³C) ≈ 4x | Enhances protonated carbons. Quaternary carbons are not observed. |
Experimental Protocols
Protocol 1: Optimized 1D 13C Acquisition for this compound
-
Sample Preparation:
-
Dissolve the this compound sample in a deuterated solvent (e.g., D₂O, DMSO-d₆) to the highest possible concentration.
-
For very small sample amounts, use a micro-NMR tube.
-
(Optional) Add a relaxation agent such as Cr(acac)₃ at a low concentration (e.g., 1-5 mM) to shorten T1 relaxation times.
-
-
Spectrometer Setup:
-
Tune and match the 13C and ¹H channels of the probe.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard 1D 13C pulse program with proton decoupling during acquisition and the relaxation delay (e.g., zgpg30 on Bruker systems).
-
Pulse Angle (Flip Angle): Set to 30 degrees.
-
Relaxation Delay (D1): Start with a delay of 1-2 seconds. If a relaxation agent is used, a shorter delay may be possible.
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
-
Number of Scans (NS): Set to a sufficiently high number (e.g., 1024 or more) based on the sample concentration. The required number of scans will need to be determined empirically.
-
Spectral Width (SW): Set a spectral width that covers the expected chemical shift range for fructose (typically 60-110 ppm for ring carbons).
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Visualizations
Caption: Workflow for optimizing 13C NMR detection of this compound.
Caption: Principle of INEPT polarization transfer from ¹H to ¹³C.
References
Troubleshooting poor signal-to-noise in L-fructose-1-13C NMR spectra.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal-to-noise (S/N) in L-fructose-1-13C NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum inherently low?
A1: Several factors contribute to the low signal-to-noise (S/N) ratio in a ¹³C NMR spectrum. The primary reason is the low natural abundance of the ¹³C isotope, which is only about 1.1%.[1][2] The vast majority of carbon atoms are the NMR-inactive ¹²C isotope.[3][4] Additionally, the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton, making its NMR signal inherently weaker.[5]
Q2: What is the single most effective way to improve the S/N ratio?
A2: The most direct way to improve the S/N ratio is to increase the number of scans (NS). The S/N ratio improves proportionally to the square root of the number of scans. Therefore, to double the S/N, you must quadruple the number of scans. This process, known as signal averaging, adds the coherent signals from your sample together while the random electronic noise tends to cancel out.
Q3: Does proton decoupling affect the signal-to-noise ratio?
A3: Yes, absolutely. Most ¹³C NMR spectra are acquired with broadband proton decoupling. This technique removes the splitting of ¹³C signals caused by attached protons, collapsing complex multiplets into single, sharper peaks. This concentration of signal intensity into a single line significantly improves the S/N ratio. A poorly tuned proton channel can lead to incomplete decoupling, resulting in broader lines and a lower S/N.
Q4: Can the choice of deuterated solvent impact the S/N ratio?
A4: Yes, the solvent is crucial. An ideal solvent must dissolve your L-fructose sample at a high concentration. Poor solubility leads to a low effective concentration in the active volume of the NMR tube, which directly results in a poor S/N. For a polar molecule like fructose, deuterated water (D₂O) or DMSO-d₆ are common choices.
Troubleshooting Guide: Poor Signal-to-Noise Ratio
Use the following workflow and detailed guides to diagnose and resolve S/N issues in your this compound NMR experiments.
Caption: Troubleshooting workflow for poor S/N in ¹³C NMR.
Guide 1: Sample Preparation Issues
Errors in sample preparation are a frequent cause of poor NMR results.
Q: What is the recommended sample concentration for this compound NMR?
A: For ¹³C NMR, you should use a higher concentration than for ¹H NMR. A typical starting amount is 10-50 mg of your L-fructose sample dissolved in 0.5-0.7 mL of deuterated solvent. If your sample is limited, using as much as will dissolve to create a near-saturated solution is often recommended to maximize the signal.
Q: How much solvent should I use and does it matter?
A: Yes, the volume is critical. The active region of the NMR probe's radiofrequency (RF) coil is typically about 4-5 cm high. You should use enough solvent (typically 0.5-0.7 mL for a standard 5 mm tube) to ensure your sample fully occupies this region. Using too much solvent unnecessarily dilutes your sample, while using too little means you are not sampling the maximum number of molecules, both of which decrease S/N.
Q: My sample solution appears cloudy. Can this affect the spectrum?
A: Yes, undissolved material or particulates can severely degrade spectral quality. Solid particles disrupt the magnetic field homogeneity, leading to broadened lines and a poor S/N ratio. Your solution should be completely clear. If not, filter it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Guide 2: Spectrometer and Acquisition Parameter Issues
If the sample is well-prepared, the issue may lie with the experimental parameters.
Q: How do I choose the right number of scans (NS)?
A: The number of scans is a trade-off between signal quality and experiment time. Since the S/N increases with the square root of NS, you get diminishing returns. However, for a dilute sample or inherently weak signals (like the ¹³C-1 of fructose), a large number of scans is necessary. Start with at least 1024 scans and increase as needed; running a sample overnight (e.g., >10,000 scans) is common for challenging samples.
Q: What is the relaxation delay (D1) and how should I set it for this compound?
A: The relaxation delay (D1) is the time the system is allowed to return to thermal equilibrium between RF pulses. Carbons without directly attached protons (quaternary carbons) and carbons in large molecules often have long spin-lattice relaxation times (T₁). If D1 is too short, these signals do not fully relax and their intensity will be attenuated in subsequent scans, reducing S/N. For ¹³C experiments, a D1 of 2-5 seconds is a reasonable starting point. If the C-1 signal is particularly weak, increasing D1 to 10 seconds or more may be necessary.
Q: My peaks look broad, and the S/N is low. What could be the cause?
A: If all peaks are broad, this could indicate poor magnetic field shimming or an issue with probe tuning. Specifically for ¹³C NMR, it is critical that the ¹H channel of the probe is well-tuned. Improper ¹H tuning leads to inefficient decoupling, which causes peak broadening and a significant loss of signal height. Always ensure the probe is tuned and the magnetic field is shimmed before a long acquisition.
Table 1: Key Acquisition Parameters and their Impact on S/N
| Parameter | Symbol | Starting Recommendation | Effect on S/N |
| Number of Scans | NS | 1024 - 4096 | S/N ∝ √NS. Quadrupling NS doubles S/N. |
| Relaxation Delay | D1 | 2 - 5 seconds | A longer D1 ensures full relaxation, crucial for quaternary carbons and improving their signal intensity. |
| Acquisition Time | AQ | ~1.0 second | Longer AQ can improve resolution but has a minor effect on S/N compared to NS or D1. |
| Pulse Angle | P1 | 30° - 45° | A smaller flip angle (e.g., 30°) allows for a shorter D1+AQ time, enabling more scans in a given period. |
Guide 3: Data Processing Issues
Q: Can I improve the S/N ratio after the experiment is finished?
A: Yes, post-acquisition processing can help. The most common technique is to apply a line-broadening (or matched filter) function to the Free Induction Decay (FID) before Fourier transformation. This is done by setting the LB parameter in the processing software. A value of 1-2 Hz for ¹³C spectra is a good starting point. This will decrease the noise at the expense of slightly wider peaks, which can make weak signals more visible.
Experimental Protocols & Methodologies
Protocol 1: Standard Sample Preparation for this compound
Caption: A standard workflow for preparing an NMR sample.
-
Weigh Sample: Accurately weigh between 20-50 mg of L-fructose-1-¹³C into a clean, dry vial.
-
Add Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O) using a clean pipette.
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Dissolve: Vortex the vial until the solid is completely dissolved. The solution must be transparent and free of any visible particles.
-
Filter (If Necessary): If the solution is not perfectly clear, filter it by passing it through a pipette containing a small plug of glass wool into a clean NMR tube.
-
Transfer: Transfer the clear solution into a high-quality, clean 5 mm NMR tube. Ensure the final sample height is at least 4.5 cm.
-
Final Steps: Cap the NMR tube securely, label it clearly, and place it into a spinner turbine, ensuring the depth is correctly set for the spectrometer.
Protocol 2: Setting Up a Standard 1D ¹³C Experiment
Caption: Key factors that directly increase S/N in ¹³C NMR.
-
Insert Sample and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal from the solvent.
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Tune and Shim: Tune the probe for both the ¹³C and ¹H channels. Perform automatic or manual shimming to optimize magnetic field homogeneity.
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Load Standard Experiment: Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).
-
Set Acquisition Parameters:
-
Number of Scans (NS): Set to a minimum of 1024.
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Acquisition Time (AQ): Set to ~1.0 second.
-
Pulse Program: Use a program with a 30° pulse angle to allow for a shorter overall experiment time.
-
-
Start Acquisition: Start the experiment. Monitor the spectrum after a few hundred scans to ensure a signal is building up as expected. The total experiment time will be approximately (AQ + D1) * NS.
References
Sample preparation techniques for L-fructose-1-13C mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of L-fructose-1-13C. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This section addresses specific problems that may arise during the sample preparation and analysis of this compound.
Q1: Why am I observing low signal intensity or no peak for this compound?
A1: Low signal intensity is a common issue that can stem from several factors throughout the experimental workflow.
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Inefficient Extraction: The method used to extract fructose from the sample matrix (e.g., plasma, urine, cell lysate) may be inefficient. Protein precipitation is a critical step; incomplete removal can lead to sample loss and matrix effects.[1]
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Incomplete Derivatization (for GC-MS): Gas chromatography requires volatile analytes. If the derivatization reaction (e.g., oximation followed by silylation or acetylation) is incomplete, the non-volatile fructose will not reach the detector.[2][3] Ensure reagents are fresh, reaction times and temperatures are optimal, and the sample is completely dry before adding derivatization agents.
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Ion Suppression (LC-MS/MS): Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's source, leading to a weaker signal.[4] Improving sample cleanup, optimizing chromatography to better separate fructose from interfering compounds, or simply diluting the sample can mitigate this effect.
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Suboptimal MS Parameters: Ensure that the mass spectrometer is correctly tuned and that the parameters (e.g., ionization mode, collision energy) are optimized for your specific fructose derivative or the underivatized molecule.
Q2: My peak shape is poor (e.g., broad, tailing, or split). What can I do?
A2: Poor peak shape compromises resolution and quantification accuracy.
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GC-MS Issues: For GC-MS, multiple peaks can arise from the formation of different isomers during derivatization (e.g., TMS derivatives).[3] Using a two-step derivatization, such as forming alditol acetates, can reduce each sugar to a single peak. Tailing may indicate active sites in the GC liner or column; using a deactivated liner and ensuring proper column conditioning can help.
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LC-MS Issues: In liquid chromatography, particularly with HILIC columns used for polar molecules like fructose, peak shape is highly sensitive to the mobile phase composition and injection solvent. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion. Column aging can also affect chromatography; a consistent column cleaning procedure may be necessary.
Q3: How can I resolve this compound from the highly abundant, isomeric glucose?
A3: This is a critical challenge due to the high physiological concentrations of glucose compared to fructose.
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Chromatographic Separation: The choice of chromatographic column and method is key.
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GC-MS: Derivatization helps in separation. For example, methyloxime peracetate derivatives of glucose and fructose can be separated chromatographically.
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LC-MS/MS: Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating these polar isomers without derivatization.
-
-
Mass Spectrometry Resolution: While fructose and glucose are isomers, their fragmentation patterns upon collision-induced dissociation can differ. A tandem mass spectrometry (MS/MS) approach allows for the selection of unique precursor-to-product ion transitions for fructose, providing specificity even if chromatographic separation is incomplete. For GC-MS using electron impact (EI) ionization, unique fragments can be formed that allow for quantitative analysis.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the analysis of this compound.
Q1: Is derivatization necessary to analyze this compound?
A1: It depends on the analytical platform.
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GC-MS: Yes. Derivatization is mandatory for GC-MS analysis because sugars like fructose are non-volatile. The process converts them into more volatile and thermally stable compounds suitable for gas chromatography. Common methods include silylation (e.g., using BSTFA) or acetylation.
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LC-MS/MS: Not always. LC-MS/MS can directly measure fructose in liquid samples, often using a HILIC column for separation. This avoids the extra steps and potential variability of derivatization. However, in some cases, derivatization is still used to improve sensitivity.
Q2: Which is better for fructose analysis: GC-MS or LC-MS/MS?
A2: Both techniques are powerful, and the choice depends on the specific application, sample matrix, and available instrumentation.
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory | Often not required |
| Sample Throughput | Can be lower due to derivatization steps | Generally higher, especially with direct analysis |
| Sensitivity | High, with established methods | Very high, especially with optimized MS/MS |
| Specificity | Good, relies on unique mass fragments and retention time | Excellent, relies on specific MRM transitions |
| Robustness | Established and robust methods exist | HILIC methods can sometimes be less robust and require careful optimization |
Q3: What are the common sample preparation steps for plasma or serum?
A3: A typical workflow involves extracting the low-molecular-weight sugars from the complex protein and lipid matrix.
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Protein Precipitation: This is the most critical step to remove the bulk of interfering proteins. A common method is the addition of cold organic solvents like acetone or a mixture of barium hydroxide and zinc sulfate.
-
Centrifugation: After precipitation, the sample is centrifuged to pellet the proteins.
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Supernatant Collection: The clear supernatant containing fructose and other small molecules is carefully collected for further processing.
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Drying & Derivatization (for GC-MS): The supernatant is dried completely under a stream of nitrogen before derivatization reagents are added.
Q4: How does the 1-13C label affect the analysis?
A4: The 1-13C label is the basis for tracer studies. In the mass spectrometer, the this compound molecule will have a mass-to-charge ratio (m/z) that is one unit higher than its unlabeled (12C) counterpart. The instrument must be set up to monitor the specific m/z values for both the labeled analyte and any internal standards used. When analyzing fragmentation patterns, you must account for which fragment contains the 13C-labeled carbon.
Experimental Protocol: GC-MS Analysis of this compound in Plasma
This protocol is adapted from established methods for quantifying fructose in clinical samples using GC-MS after derivatization to its O-methyloxime acetate form.
1. Materials and Reagents:
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Plasma samples
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Internal Standard: [1,2,3-13C3] D-fructose
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Barium hydroxide (0.3 N)
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Zinc sulfate (0.3 N)
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Pyridine
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Hydroxylamine hydrochloride
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Acetic anhydride
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Ethyl acetate
2. Sample Preparation (Extraction):
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To 200 µL of plasma, add a known amount of the internal standard.
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Add 300 µL of 0.3 N barium hydroxide and vortex thoroughly.
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Add 300 µL of 0.3 N zinc sulfate and vortex again to precipitate proteins.
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Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully collect the clear supernatant.
3. Derivatization:
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Dry the supernatant completely under a stream of nitrogen gas. This step is critical.
-
Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine. Cap the vial and heat at 90°C for 30 minutes.
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Cool the sample to room temperature.
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Acetylation: Add 100 µL of acetic anhydride. Cap and heat again at 90°C for 1 hour.
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Cool the sample. Add 200 µL of ethyl acetate for extraction and injection into the GC-MS.
4. GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., DB-17 or similar).
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Injection Mode: Split or splitless, depending on concentration.
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Ionization Mode: Electron Impact (EI).
-
Detection: Use Selected Ion Monitoring (SIM) to monitor for unique, characteristic fragments of the fructose derivative and the internal standard.
Visualizations
Metabolic Pathway
Caption: Simplified pathway of this compound metabolism (fructolysis).
Experimental Workflow
Caption: General workflow for this compound sample preparation.
References
- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 13C-Labeled Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS analysis of 13C-labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of 13C-labeled metabolites?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine, cell extracts).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] In the analysis of 13C-labeled metabolites, these effects can lead to erroneous quantification of isotopic enrichment and misinterpretation of metabolic flux data.[4]
Q2: What are the common sources of matrix effects in biological samples?
A2: Common sources of matrix effects in biological samples include:
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Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.
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Salts and Buffers: High concentrations can suppress the ionization of target analytes.
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Endogenous Metabolites: High-abundance metabolites can co-elute and interfere with the ionization of lower-abundance 13C-labeled analytes.
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Proteins: While often removed during sample preparation, residual proteins can still contribute to matrix effects.
Q3: How can I assess the presence and severity of matrix effects in my assay for 13C-labeled metabolites?
A3: Two primary methods are used to evaluate matrix effects:
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Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves a constant infusion of the analyte standard post-column while a blank matrix extract is injected.
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Post-Extraction Spike: This quantitative method compares the response of a 13C-labeled metabolite standard spiked into a blank matrix extract with its response in a neat solution. This allows for the calculation of the matrix effect factor (MEF). An MEF between 85% and 115% is often considered acceptable.
Q4: How does a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A4: A SIL-IS, ideally a 13C- or 15N-labeled version of the analyte, is the preferred tool for compensating for matrix effects. Because the SIL-IS is chemically and structurally nearly identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to significantly improved accuracy and precision.
Q5: When analyzing 13C-labeled metabolites from a tracer experiment, can I use the unlabeled (12C) endogenous metabolite as an internal standard?
A5: While it may seem convenient, using the endogenous 12C metabolite as an internal standard for its 13C-labeled counterpart is generally not recommended. The concentration of the endogenous metabolite can vary significantly between samples, violating the assumption of a constant internal standard concentration. The "gold standard" is to use a different stable isotope-labeled version of the analyte (e.g., a 15N-labeled or deuterated standard) that is not expected to be produced endogenously.
Troubleshooting Guides
Problem 1: Poor sensitivity, inconsistent results, or high variability in the signal of 13C-labeled metabolites.
This is a primary indicator of significant matrix effects. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent 13C-metabolite signals.
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Step 1: Quantify the Matrix Effect. Before making changes, determine the extent of ion suppression or enhancement using the post-extraction spike method.
-
Step 2: Optimize Sample Preparation. The goal is to remove interfering components. Consider switching to a more rigorous technique.
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Step 3: Optimize Chromatography. Modify your LC method to separate the 13C-labeled analyte from the interfering matrix components.
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Step 4: Implement a SIL-IS. If not already in use, adding a suitable SIL-IS can compensate for remaining matrix effects.
Problem 2: Significant ion suppression is still observed even with a SIL-IS.
While a SIL-IS is highly effective, severe matrix effects can still present challenges.
Caption: Troubleshooting ion suppression when using a SIL-IS.
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Verify Co-elution: Ensure the 13C-labeled analyte and the SIL-IS are perfectly co-eluting. Even slight shifts in retention time can cause them to experience different degrees of ion suppression.
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Improve Sample Cleanup: If co-elution is confirmed, the matrix effect is likely severe. Implement a more effective sample preparation method like Solid-Phase Extraction (SPE) to remove more interferences.
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Dilute the Sample: A simple and effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may compromise sensitivity for low-abundance metabolites.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method significantly impacts the extent of matrix effects. The following table summarizes the relative effectiveness of common techniques in reducing matrix interferences, particularly phospholipids, from plasma samples.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | High | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate | Moderate to Low | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low | Moderate to High |
| HybridSPE®-Phospholipid | High | Very High | Very Low | High |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of the matrix effect factor (MEF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the 13C-labeled metabolite standard into the final mobile phase reconstitution solvent.
-
Set B (Post-Spike): Extract a blank matrix sample (e.g., plasma, cell lysate) using your established sample preparation method. Spike the 13C-labeled metabolite standard into the final, clean extract.
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Set C (Pre-Spike): Spike the 13C-labeled metabolite standard into the blank matrix before starting the extraction process. (This set is used to determine recovery).
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
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Calculate Matrix Effect (ME) and Recovery (RE):
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ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
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RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
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-
Interpretation:
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ME < 100% indicates ion suppression.
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ME > 100% indicates ion enhancement.
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Values between 85% and 115% are often considered acceptable.
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Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for reducing matrix effects from plasma and can be adapted for specific 13C-labeled metabolites.
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Sample Pre-treatment: To 100 µL of plasma, add 20 µL of SIL-IS solution and 400 µL of 1% formic acid in water. Vortex to mix.
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SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove salts and some polar interferences.
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Elution: Elute the 13C-labeled metabolites with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
References
Technical Support Center: L-fructose-1-13C Fluxomics Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-fructose-1-13C for metabolic flux analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound fluxomics experiments, from experimental setup to data analysis.
Problem: Poor Fit Between Simulated and Experimental Mass Isotopomer Distribution Data
A common and critical issue in 13C-MFA is a high sum of squared residuals (SSR), indicating a significant discrepancy between the metabolic model's predicted isotopomer distribution and the experimentally measured data. An acceptable fit is paramount for the reliability of the calculated metabolic fluxes.[1]
| Possible Cause | Troubleshooting Steps |
| Incomplete or Incorrect Metabolic Model | Verify Reactions: Double-check that all relevant reactions of L-fructose metabolism are included in your model. Ensure the specific enzymes for fructolysis, such as fructokinase, aldolase B, and triokinase, are correctly represented.[2][3] Check Atom Transitions: Precisely map the transition of the 1-13C label from L-fructose to downstream metabolites. For instance, the 1-13C from L-fructose-1-phosphate is transferred to glyceraldehyde, which then becomes glyceraldehyde-3-phosphate.[4] Consider Compartmentalization: For eukaryotic cells, ensure your model accurately reflects metabolic activities in different cellular compartments, such as the cytosol and mitochondria.[1] |
| Failure to Reach Isotopic Steady State | Extend Labeling Time: If the labeling of intracellular metabolites is still changing over time, the system has not reached a steady state. Extend the incubation period with this compound and re-sample. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible for your experimental system, employ INST-MFA methods that are designed for dynamic labeling data. |
| Analytical Errors | Check for Contamination: Ensure samples are free from contamination with unlabeled carbon sources. Verify Instrument Performance: Calibrate and validate your mass spectrometer or NMR instrument to ensure accurate measurements. Data Correction: Apply corrections for the natural abundance of 13C in your raw data. |
| Cellular ATP Depletion | Monitor Cellular Energetics: The initial phosphorylation of fructose to fructose-1-phosphate by fructokinase is rapid and can deplete cellular ATP. This can impact overall cellular metabolism and flux distribution. Consider measuring ATP levels or incorporating energy balance constraints into your model. |
Problem: Wide Confidence Intervals for Calculated Fluxes
Wide confidence intervals suggest that the estimated fluxes are poorly determined, indicating a high degree of uncertainty in the calculated values.
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Information | Optimize Tracer Strategy: The use of this compound alone may not provide sufficient labeling information to resolve all fluxes of interest. Consider parallel labeling experiments with other specifically labeled tracers, such as uniformly labeled L-fructose or other carbon sources relevant to your system. |
| Model Redundancy | Simplify the Model: If the metabolic model is too complex for the available labeling data, some fluxes may not be uniquely identifiable. Attempt to simplify the model by lumping sequential reactions or removing pathways that are known to have low flux in your experimental system. |
| Measurement Errors | Improve Analytical Precision: High variability in replicate measurements can lead to wider confidence intervals. Refine your sample preparation and analytical procedures to minimize experimental noise. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic fates of the 1-13C label from L-fructose?
A1: The 1-13C label from L-fructose will be incorporated into various downstream metabolites. After phosphorylation to fructose-1-phosphate, aldolase B cleaves it into dihydroxyacetone phosphate (DHAP) and 1-13C-glyceraldehyde. The labeled glyceraldehyde is then phosphorylated to 1-13C-glyceraldehyde-3-phosphate, which enters the glycolytic pathway. From there, the label can be traced into pyruvate, lactate, and intermediates of the TCA cycle. Depending on the metabolic state of the cell, the label can also be found in glucose (via gluconeogenesis), glycogen, and fatty acids.
Q2: How does the metabolism of L-fructose differ from D-glucose, and how does this affect my flux analysis?
A2: Fructose metabolism, or fructolysis, is distinct from glycolysis in its initial steps. Fructose is rapidly phosphorylated by fructokinase, bypassing the main regulatory step of glycolysis catalyzed by phosphofructokinase. This can lead to a rapid influx of carbon into the lower part of glycolysis. Your metabolic model must account for these unique enzymatic reactions and the lack of typical feedback regulation at the phosphofructokinase step.
Q3: What are the key enzymes I need to include in my metabolic model for L-fructose flux analysis?
A3: At a minimum, your model should include:
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Fructokinase: Catalyzes the phosphorylation of fructose to fructose-1-phosphate.
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Aldolase B: Cleaves fructose-1-phosphate into DHAP and glyceraldehyde.
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Triokinase: Phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate.
From this point, the model will overlap significantly with the canonical pathways of central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle, etc.).
Q4: My cells are not growing well on L-fructose as the sole carbon source. How will this impact my fluxomics experiment?
A4: Many cell types do not efficiently utilize fructose for proliferation. If cell growth is significantly impaired, it may be difficult to reach a metabolic and isotopic steady state. You may need to consider co-feeding with another carbon source, such as glucose, and use your flux analysis to understand the relative contribution of each substrate to cellular metabolism.
Experimental Protocols
A detailed methodology for a typical this compound fluxomics experiment is outlined below.
1. Cell Culture and Labeling:
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Culture cells to the desired density in a standard medium.
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To initiate the labeling experiment, switch the cells to a medium containing this compound as the labeled substrate. The concentration of the tracer should be optimized for your specific cell type and experimental goals.
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Incubate the cells for a sufficient period to achieve isotopic steady state. This time should be determined empirically for your system.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, immersing the culture plate in liquid nitrogen.
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Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
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Separate the metabolite-containing extract from the cell debris by centrifugation.
3. Analytical Measurement:
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Analyze the isotopic labeling patterns of key metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Ensure proper derivatization of metabolites if required for GC-MS analysis.
4. Data Analysis:
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Correct the raw mass spectrometry data for the natural abundance of 13C.
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Use a software tool for 13C-MFA (e.g., INCA, Metran, VANTED) to estimate metabolic fluxes by fitting the experimental data to a metabolic model.
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Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Visualizations
References
Quality control measures for L-fructose-1-13C tracer studies.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing L-fructose-1-¹³C in metabolic tracer studies. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using L-fructose-1-¹³C as a tracer?
A1: L-fructose-1-¹³C serves as a specialized metabolic tracer. Unlike its biologically common isomer, D-fructose, L-fructose is not readily metabolized by most organisms. Therefore, its primary application is often as a negative control in metabolic studies to account for non-specific labeling, potential contamination, or analytical artifacts in your experimental system. Any observed incorporation of the ¹³C label into downstream metabolites would warrant a thorough investigation of these factors.
Q2: Why is it critical to assess the isotopic and chemical purity of the L-fructose-1-¹³C tracer before starting an experiment?
A2: The purity of your tracer is paramount for accurate data interpretation. Chemical impurities can introduce confounding variables and potentially toxic effects on your biological system. Isotopic impurities, such as the presence of unlabeled L-fructose or contamination with D-fructose-¹³C, can lead to incorrect calculations of isotopic enrichment and misinterpretation of metabolic fluxes.[1] Rigorous quality control of the tracer is a prerequisite for reliable results.
Q3: What are the key quality control checkpoints in an L-fructose-1-¹³C tracer experiment?
A3: A robust quality control strategy should be implemented at multiple stages of your experiment. This includes:
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Tracer Validation: Verification of chemical and isotopic purity of the L-fructose-1-¹³C.
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Sample Preparation: Ensuring consistent and reproducible extraction of metabolites to minimize analytical variability.[2]
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Mass Spectrometry Analysis: Proper calibration and maintenance of the instrument to ensure accurate mass and intensity measurements.[3][4]
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Data Analysis: Correcting for natural isotope abundance and any known isotopic impurities in the tracer.[1]
Q4: How do I correctly correct my mass spectrometry data for natural isotopic abundance?
A4: All naturally occurring carbon contains approximately 1.1% ¹³C. This natural abundance must be mathematically corrected to distinguish the ¹³C incorporated from your tracer from the ¹³C that is naturally present in your metabolites. This is typically achieved using established algorithms and software packages (e.g., IsoCor, IsoCorrectoR) that require the correct elemental formula of the analyte. Failure to perform this correction will lead to an overestimation of tracer incorporation.
Troubleshooting Guides
Issue 1: No Detectable ¹³C Enrichment in Downstream Metabolites
Question: I have administered L-fructose-1-¹³C to my cells/organism, but I am not observing any ¹³C labeling in the expected downstream metabolites. Is my experiment failing?
Answer: This is often the expected and desired outcome when using an L-fructose tracer. The lack of enrichment is strong evidence that L-fructose is not being metabolized through the pathways you are investigating. This validates its use as a negative control. However, it is crucial to ensure that your analytical methods are sensitive enough to detect enrichment if it were present.
Troubleshooting Steps:
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Positive Control: Run a parallel experiment with a metabolically active tracer, such as D-glucose-¹³C or D-fructose-¹³C, to confirm that your experimental system (cells, extraction, and analytical instrumentation) is capable of detecting isotopic labeling.
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Instrument Sensitivity: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your mass spectrometer for the metabolites of interest.
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Review Literature: Confirm the expected metabolic fate of L-fructose in your specific biological system. For most mammalian systems, metabolism is negligible.
Issue 2: Unexpectedly Low or Sporadic ¹³C Enrichment Observed
Question: I am observing very low and inconsistent ¹³C labeling in a few metabolites after administering L-fructose-1-¹³C. Does this indicate a low level of metabolism?
Answer: While minor metabolism cannot be entirely ruled out without further investigation, low-level enrichment is more commonly attributed to other factors.
Troubleshooting Steps:
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Check Tracer Purity: The most likely cause is contamination of your L-fructose-1-¹³C tracer with a small amount of D-fructose-1-¹³C or another labeled, metabolically active compound. Request a certificate of analysis from the supplier or perform an independent purity analysis.
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Investigate Non-Enzymatic Reactions: Consider the possibility of non-enzymatic chemical reactions that could lead to the incorporation of the ¹³C label.
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Assess Analytical Artifacts:
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Background Noise: High chemical background in the mass spectrometer can sometimes be misinterpreted as low-level signal. Analyze a blank sample to assess the background.
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Natural Abundance Correction: Ensure your correction algorithms are functioning correctly. An error in the elemental formula of a metabolite can lead to incorrect corrections and apparent enrichment.
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Co-eluting Interferences: A compound with a similar mass-to-charge ratio co-eluting with your metabolite of interest can distort the isotopic pattern. Improve your chromatographic separation to resolve these peaks.
-
Data Presentation
Table 1: Example Certificate of Analysis Specifications for L-fructose-1-¹³C
| Parameter | Specification | Purpose |
| Chemical Purity (by HPLC) | ≥ 98% | Ensures that the biological effects observed are due to the tracer and not impurities. |
| Isotopic Enrichment (¹³C) | ≥ 99 atom % ¹³C | Guarantees a high signal-to-noise ratio for the labeled atom. |
| D-Fructose Contamination | ≤ 0.5% | Minimizes false positive signals from the metabolism of the D-isomer. |
| Endotoxin Levels | < 0.5 EU/mg | Critical for in vivo studies to prevent inflammatory responses. |
Experimental Protocols
Protocol 1: Isotopic Purity Verification of L-fructose-1-¹³C by Mass Spectrometry
This protocol outlines a general procedure to verify the isotopic enrichment of the tracer.
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Standard Preparation: Prepare a solution of the L-fructose-1-¹³C tracer in a suitable solvent (e.g., ultrapure water) at a concentration appropriate for your mass spectrometer (e.g., 1 µg/mL).
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Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) and isotopic distribution.
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Data Acquisition: Infuse the sample directly or use liquid chromatography for analysis. Acquire data in full scan mode to capture the full isotopic envelope of the molecule.
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Data Analysis:
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Identify the peak corresponding to the unlabeled L-fructose (M+0) and the ¹³C-labeled L-fructose (M+1).
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Calculate the isotopic enrichment using the following formula: Enrichment (%) = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] * 100
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Correct for the natural abundance of ¹³C in the unlabeled portion of the molecule.
-
Mandatory Visualizations
Diagram 1: General Workflow for L-fructose-1-¹³C Tracer Studies
Caption: A typical experimental workflow for conducting metabolic tracer studies.
Diagram 2: Troubleshooting Low ¹³C Enrichment
References
Validation & Comparative
Validating L-fructose-1-¹³C Tracing: A Comparative Guide to Isotopic Methods
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracing offers a powerful lens to view the intricate flow of molecules within biological systems. This guide provides an objective comparison of L-fructose-1-¹³C with other isotopic tracers, primarily uniformly labeled [U-¹³C₆]-fructose, supported by experimental data and detailed protocols to aid in the design and validation of metabolic flux analyses.
The choice of an isotopic tracer is a critical decision in experimental design, directly influencing the resolution and interpretability of metabolic flux data. While uniformly labeled substrates provide a broad overview of carbon incorporation, position-specific labels, such as L-fructose-1-¹³C, offer a more targeted approach to dissect specific pathways. This guide explores the applications, advantages, and methodological considerations for validating and comparing these approaches.
Comparison of Isotopic Fructose Tracers
The primary distinction between L-fructose-1-¹³C and [U-¹³C₆]-fructose lies in the information they provide about metabolic routes. L-fructose-1-¹³C is particularly advantageous for elucidating the activity of pathways that involve the decarboxylation or specific rearrangement of the first carbon of the fructose backbone.
One of the key pathways where L-fructose-1-¹³C offers superior resolution is the Pentose Phosphate Pathway (PPP) . The oxidative branch of the PPP decarboxylates glucose-6-phosphate (derived from fructose-6-phosphate) at the C1 position. When using L-fructose-1-¹³C, the ¹³C label is lost as ¹³CO₂ if the carbon enters the oxidative PPP. Conversely, in glycolysis, the C1 carbon is retained in pyruvate. This differential fate allows for a more direct quantification of oxidative PPP flux relative to glycolysis.
In contrast, [U-¹³C₆]-fructose labels all six carbons, providing a more general view of fructose's contribution to downstream metabolites. While it is a robust tracer for assessing overall carbon incorporation into biomass and secreted metabolites, it can be less informative for resolving fluxes at specific branch points like the PPP entrance.[1][2]
Deuterium (²H)-labeled fructose offers an alternative approach, tracking hydrogen atoms and providing insights into redox metabolism, such as the production and consumption of NADPH.[3] However, the interpretation can be complex due to potential hydrogen exchange with water.
Quantitative Data Presentation
The following tables summarize quantitative data from a study utilizing [U-¹³C₆]-d-fructose to trace its metabolism in differentiating and differentiated human adipocytes. This data serves as a baseline for comparison when considering the use of L-fructose-1-¹³C.
Table 1: Fractional Contribution of [U-¹³C₆]-fructose to Key Metabolites in Differentiating Adipocytes
| Metabolite | 2.5 mM Fructose (%) | 10 mM Fructose (%) |
| Intracellular Fructose | 9.8 ± 0.5 | 9.9 ± 0.4 |
| Lactate | 3.2 ± 0.2 | 8.1 ± 0.6 |
| Glutamate | 1.5 ± 0.1 | 4.5 ± 0.3 |
| Palmitate | 0.8 ± 0.1 | 2.1 ± 0.2 |
Data represents the percentage of the metabolite pool labeled with ¹³C from [U-¹³C₆]-fructose. Values are presented as mean ± SEM.
Table 2: Fractional Contribution of [U-¹³C₆]-fructose to Key Metabolites in Differentiated Adipocytes
| Metabolite | 2.5 mM Fructose (%) | 10 mM Fructose (%) |
| Intracellular Fructose | 9.7 ± 0.3 | 9.8 ± 0.2 |
| Lactate | 4.1 ± 0.3 | 9.5 ± 0.7 |
| Glutamate | 2.8 ± 0.2 | 7.2 ± 0.5 |
| Palmitate | 1.9 ± 0.1 | 5.4 ± 0.4 |
Data represents the percentage of the metabolite pool labeled with ¹³C from [U-¹³C₆]-fructose. Values are presented as mean ± SEM.
Mandatory Visualizations
Fructose Metabolism and Key Pathways
Caption: Metabolic fate of L-fructose and entry points into central carbon metabolism.
Experimental Workflow for Isotopic Tracer Analysis
Caption: A generalized workflow for cellular metabolic flux analysis using isotopic tracers.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., primary human adipocytes, cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare culture medium containing the desired concentration of fructose, with a specific molar percentage replaced by the isotopic tracer (e.g., 10% L-fructose-1-¹³C or [U-¹³C₆]-fructose). The unlabeled fructose should be of the same L- or D-isomer as the tracer.
-
Isotopic Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the isotope-containing medium. Culture the cells for a predetermined duration to approach isotopic steady-state. This time should be optimized for the specific cell type and pathways of interest.
Metabolite Extraction
-
Quenching: To halt enzymatic activity, rapidly quench the cells. For adherent cells, aspirate the medium and immediately add liquid nitrogen to the culture vessel.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the frozen cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube for analysis.
GC-MS Analysis of Fructose-derived Metabolites
-
Sample Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: To increase volatility for GC-MS analysis, derivatize the dried metabolites. A common method is a two-step process involving methoximation followed by silylation.
-
Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.
-
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.
-
Gas Chromatograph: Use a suitable column (e.g., DB-5ms) with a temperature gradient optimized to separate the metabolites of interest.
-
Mass Spectrometer: Operate the mass spectrometer in either scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.
-
LC-MS/MS Analysis
-
Sample Preparation: The polar metabolite extract can often be directly analyzed by LC-MS/MS after centrifugation. Dilution may be necessary depending on metabolite concentrations.
-
Liquid Chromatography: Separate metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) of the metabolites and their isotopologues with high accuracy. Tandem mass spectrometry (MS/MS) can be used to confirm metabolite identity through fragmentation patterns.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for all detected isotopologues of a given metabolite.
-
Correction for Natural Abundance: Correct the raw isotopologue distribution for the natural abundance of ¹³C and other heavy isotopes using established algorithms.
-
Metabolic Flux Analysis: Use the corrected isotopologue distributions as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular fluxes. This involves fitting the experimental data to a metabolic network model.
By carefully selecting the appropriate isotopic tracer and employing rigorous experimental and analytical protocols, researchers can gain valuable insights into the metabolic reprogramming that underlies various physiological and pathological states. The validation of L-fructose-1-¹³C tracing, in comparison to other methods, underscores the importance of choosing the right tool to answer specific biological questions.
References
A Comparative Guide to 13C-Labeled Fructose Tracers: Positional vs. Uniform Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating the flow of molecules through complex biochemical networks. For researchers investigating fructose metabolism, the choice between a positionally labeled tracer, such as D-fructose-1-¹³C, and a uniformly labeled tracer, [U-¹³C]fructose, is a critical decision that dictates the scope and resolution of the experimental outcomes. This guide provides an objective comparison of these two powerful tools, supported by experimental principles and data, to aid in the selection of the most appropriate tracer for your research needs.
At a Glance: Key Differences and Applications
The fundamental distinction between D-fructose-1-¹³C and [U-¹³C]fructose lies in the placement of the heavy carbon isotope. This seemingly subtle difference has profound implications for the type of metabolic information that can be gleaned from tracing studies.
| Feature | D-Fructose-1-¹³C (Positional Labeling) | [U-¹³C]Fructose (Uniform Labeling) |
| Labeling Pattern | ¹³C isotope is specifically located at the C1 position of the fructose molecule. | All six carbon atoms of the fructose molecule are ¹³C. |
| Primary Application | Tracing the fate of the C1 carbon to elucidate specific reaction mechanisms and pathway splits, such as the entry into the pentose phosphate pathway versus glycolysis. | Provides a global view of fructose contribution to central carbon metabolism, including glycolysis, the TCA cycle, and biosynthesis of macromolecules like fatty acids and amino acids. |
| Information Gained | High resolution on the initial steps of fructose metabolism and pathways that specifically utilize the C1 carbon. | Overall incorporation of fructose-derived carbons into a wide range of downstream metabolites. |
| Ideal For | Investigating specific enzymatic steps and pathway bifurcations. | Assessing the overall contribution of fructose to cellular energy and biomass. |
| Analytical Techniques | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS). | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
Delving Deeper: Performance and Experimental Insights
The choice of tracer directly impacts the interpretation of experimental data. Uniformly labeled fructose provides a broad overview of metabolic fate, while positionally labeled fructose offers a more focused lens on specific biochemical transformations.
[U-¹³C]Fructose: A Global View of Fructose Metabolism
[U-¹³C]fructose is a powerful tool for understanding the overall contribution of fructose to cellular metabolism. By labeling all carbon atoms, researchers can track the incorporation of the entire fructose backbone into various downstream metabolites. This is particularly useful for assessing the extent to which fructose contributes to glycolysis, the tricarboxylic acid (TCA) cycle, and anabolic processes like de novo fatty acid synthesis.[1]
For instance, studies using [U-¹³C]fructose have successfully quantified the conversion of fructose to glucose and its oxidation to CO2 in humans.[2] In human adipocytes, [U-¹³C]fructose has been used to demonstrate that fructose robustly stimulates anabolic processes, including the synthesis of glutamate and fatty acids.[1]
D-Fructose-1-¹³C: Unraveling Specific Metabolic Fates
D-fructose-1-¹³C allows for a more targeted investigation of metabolic pathways. By specifically labeling the C1 position, researchers can trace the fate of this particular carbon atom. This is especially valuable for distinguishing between pathways that cleave the fructose molecule differently. For example, in the context of glycolysis and the pentose phosphate pathway (PPP), the C1 carbon of fructose-6-phosphate has a distinct fate. The PPP decarboxylates the C1 position of glucose-6-phosphate (which is in equilibrium with fructose-6-phosphate), releasing it as ¹³CO₂. In contrast, glycolysis preserves this carbon atom in the resulting pyruvate molecules. Therefore, by monitoring the release of ¹³CO₂ or the labeling pattern of downstream metabolites, the relative flux through these pathways can be estimated.
While direct comparative studies are limited, the principles of using position-specific glucose tracers, such as [1-¹³C]glucose, are well-established and directly applicable to fructose.[3] These studies have shown that position-specific tracers provide more precise estimates for specific pathways like glycolysis and the PPP compared to uniformly labeled tracers.[3]
Experimental Protocols: A General Workflow
The following provides a generalized workflow for conducting metabolic tracing studies with either D-fructose-1-¹³C or [U-¹³C]fructose. Specific parameters will need to be optimized based on the biological system and analytical instrumentation.
Experimental Workflow Diagram
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-fructose-1-¹³C and Deuterium-Labeled Fructose for Metabolic Studies
In the intricate field of metabolic research, stable isotope tracers are indispensable for delineating the complex pathways of nutrient utilization. For researchers investigating fructose metabolism, the choice between carbon-13 (¹³C) and deuterium (²H or D) labeled fructose is a critical decision that influences experimental design and data interpretation. This guide provides an objective comparison of L-fructose-1-¹³C and deuterium-labeled fructose, offering insights into their respective advantages and limitations in metabolic studies.
Overview of Isotopic Labeling in Fructose Metabolism
Fructose metabolism primarily occurs in the liver, small intestine, and kidneys, where it is converted into intermediates of glycolysis and gluconeogenesis.[1][2][3] Unlike glucose, fructose metabolism bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase-1, allowing for rapid conversion into downstream metabolites.[4][5] Stable isotope tracers, such as L-fructose-1-¹³C and deuterium-labeled fructose, enable researchers to track the fate of fructose carbons and hydrogens through these pathways, providing quantitative data on metabolic fluxes.
L-fructose-1-¹³C introduces a stable, heavy isotope of carbon at the first carbon position. This allows for the precise tracking of the C1 carbon of the fructose molecule as it is metabolized.
Deuterium-labeled fructose , on the other hand, involves the substitution of one or more hydrogen atoms with deuterium. The position and number of deuterium labels can vary (e.g., [6,6'-²H₂]fructose), offering different perspectives on metabolic processes.
Head-to-Head Comparison: ¹³C vs. Deuterium Labeling
The selection of an isotopic tracer hinges on several factors, including the specific metabolic question, the analytical platform available, and budget considerations.
| Feature | L-fructose-1-¹³C | Deuterium-Labeled Fructose | Key Considerations for Researchers |
| Isotopic Stability | High. The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange under physiological conditions. | Variable. Deuterium labels on certain positions can be prone to exchange with protons in aqueous environments, potentially leading to label loss. | For long-term studies or complex biological matrices, ¹³C labeling offers greater stability and reduces the risk of data misinterpretation due to label exchange. |
| Kinetic Isotope Effect (KIE) | Minimal. The small mass difference between ¹²C and ¹³C results in a negligible KIE for most enzymatic reactions. | Can be significant. The 100% mass difference between hydrogen and deuterium can alter the rates of enzyme-catalyzed reactions involving C-H bond cleavage. | If the metabolic step of interest involves C-H bond cleavage, a significant KIE with deuterium labeling could alter the natural metabolic flux, complicating data interpretation. |
| Analytical Detection | Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. | Primarily NMR Spectroscopy and MS. Deuterium NMR (²H-NMR) is a powerful tool for in vivo studies. | The choice of tracer may be dictated by the available analytical instrumentation. High-resolution MS is often required to resolve ¹³C-isotopologues. |
| Information Content | Provides direct information on the fate of the carbon skeleton. Positional labeling (like L-fructose-1-¹³C) can reveal specific pathway activities. | Can provide insights into redox reactions and the fate of hydrogen atoms. Deuterium loss to body water can be used to monitor overall metabolic activity. | The specific research question should guide the choice of label. ¹³C is ideal for tracking carbon transitions, while deuterium can provide unique information on hydrogen exchange and redox metabolism. |
| Cost | Generally more expensive to synthesize. | Typically less expensive than their ¹³C-labeled counterparts. | Budgetary constraints are a practical consideration. The potentially lower cost of deuterated compounds must be weighed against potential analytical challenges. |
| Background Interference | Low natural abundance of ¹³C (~1.1%) results in low background noise. | Very low natural abundance of deuterium (~0.015%) provides a clean background for detection. | Both isotopes offer excellent signal-to-noise ratios, minimizing interference from naturally occurring isotopes. |
Quantitative Data Summary
The following table summarizes key quantitative findings from studies utilizing ¹³C- and deuterium-labeled fructose to investigate its metabolic fate in humans.
| Parameter | Tracer Used | Finding | Reference |
| Fructose Oxidation Rate (Non-exercising) | ¹³C-Fructose | 45.0% ± 10.7% of ingested fructose oxidized within 3-6 hours. | |
| Fructose to Glucose Conversion | ¹³C-Fructose | 41% ± 10.5% of ingested fructose is converted to glucose within 3-6 hours. | |
| Fructose Contribution to Plasma Triglycerides | ¹³C-Fructose | Less than 1% of ingested fructose is directly converted to plasma triglycerides. | |
| Fructose to Lactate Conversion | ¹³C-Fructose | Approximately 25% of ingested fructose is converted to lactate within a few hours. | |
| Hepatic Fructose Turnover | [6,6'-²H₂]fructose | Faster turnover in the liver compared to glucose. | |
| Fructose Conversion to Glucose (HFI Patients) | [U-¹³C]fructose | 3-fold lower conversion to glucose in Hereditary Fructose Intolerance (HFI) patients compared to controls. |
Experimental Protocols
Protocol 1: ¹³C-Fructose Tracer Study in Human Adipocytes
This protocol is adapted from a study investigating the metabolic fate of fructose in human adipocytes using [U-¹³C₆]-d-fructose.
-
Cell Culture: Differentiating and differentiated human adipocytes are cultured in a medium containing 5 mM glucose.
-
Tracer Introduction: [U-¹³C₆]-d-fructose is added to the culture medium at 10% of the respective total fructose concentration being tested (e.g., for a 5 mM fructose condition, 0.5 mM is [U-¹³C₆]-d-fructose).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for the metabolism of the labeled fructose.
-
Metabolite Extraction: Intracellular metabolites are extracted using a solvent-based method.
-
Derivatization: For GC-MS analysis, specific metabolites like glutamate may require derivatization (e.g., with trifluoroacetic anhydride) to improve volatility and chromatographic properties.
-
Analysis: The isotopic enrichment of downstream metabolites is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass isotopologue distribution (MID) is determined to trace the fate of the ¹³C label.
Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) with [6,6'-²H₂]fructose
This protocol is based on a study that used DMI to measure hepatic fructose metabolism in mice.
-
Animal Model: An appropriate animal model (e.g., mouse) is used for the study.
-
Tracer Administration: [6,6'-²H₂]fructose is administered intravenously, either as a bolus injection or a slow infusion.
-
In Vivo Imaging: Dynamic Deuterium Metabolic Imaging (DMI) is performed using an NMR spectrometer to non-invasively measure the uptake and metabolism of the deuterated fructose in the liver in real-time.
-
Spectral Analysis: The resulting ²H-NMR spectra are analyzed to quantify the signals from [6,6'-²H₂]fructose and its downstream metabolites, such as deuterated water (HDO) and deuterated glucose.
-
Kinetic Modeling: The time-course data of the deuterated metabolites are used to calculate metabolic flux rates.
Visualizing Metabolic Pathways and Workflows
Conclusion
Both L-fructose-1-¹³C and deuterium-labeled fructose are powerful tools for interrogating fructose metabolism. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific research question and available analytical capabilities.
-
L-fructose-1-¹³C is the tracer of choice when the primary goal is to accurately trace the carbon backbone of fructose through metabolic pathways with minimal risk of isotopic effects. Its stability makes it ideal for quantitative flux analysis using mass spectrometry.
-
Deuterium-labeled fructose offers a cost-effective alternative and provides unique insights into metabolic reactions involving hydrogen transfer. It is particularly well-suited for in vivo studies using Deuterium Metabolic Imaging (DMI), a non-invasive technique with growing applications in clinical research.
Researchers should carefully consider the trade-offs between isotopic stability, potential kinetic isotope effects, analytical requirements, and cost when designing their metabolic studies. By selecting the appropriate tracer, scientists can continue to unravel the complex and clinically relevant pathways of fructose metabolism.
References
Cross-Validation of NMR and Mass Spectrometry Data for L-Fructose-1-¹³C: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation and confirmation of isotopically labeled compounds are critical for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of L-fructose-1-¹³C, a key labeled monosaccharide used in metabolic research and drug development.
This document outlines the experimental protocols for both techniques, presents quantitative data in a comparative format, and offers a logical framework for the cross-validation of the obtained results. The aim is to provide an objective comparison to aid in the selection and application of these analytical methods for the validation of ¹³C-labeled sugars.
Principles of Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the ¹³C nucleus. For L-fructose-1-¹³C, the position of the ¹³C label can be unequivocally confirmed by its distinct chemical shift in the NMR spectrum.
Mass Spectrometry (MS), on the other hand, determines the mass-to-charge ratio (m/z) of the molecule and its fragments. The incorporation of a ¹³C isotope at the C-1 position results in a predictable mass shift in the molecular ion and in any fragments containing this carbon atom, thereby confirming the presence and, to some extent, the location of the label.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring ¹³C NMR spectra of L-fructose-1-¹³C is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of L-fructose-1-¹³C in 0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is at a standardized pH (e.g., 7.0) to maintain consistency, adjusting with dilute DCl or NaOD if necessary.
-
-
NMR Data Acquisition:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
A standard one-dimensional ¹³C NMR experiment with proton decoupling is typically sufficient.
-
Key acquisition parameters include:
-
Pulse program: A standard ¹³C observe pulse sequence with proton decoupling.
-
Spectral width: Approximately 200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio, typically ranging from a few hundred to several thousand scans depending on the sample concentration.
-
-
Mass Spectrometry (MS)
The following protocol outlines a common method for the analysis of L-fructose-1-¹³C using Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization to increase volatility.
-
Derivatization:
-
Dry an aqueous solution of L-fructose-1-¹³C under a stream of nitrogen.
-
Add 100 µL of 0.18 M methoxylamine hydrochloride in pyridine and heat at 70°C for 60 minutes to form the methyloxime (MO) derivative.
-
Add 100 µL of acetic anhydride and heat at 45°C for 60 minutes to form the peracetate derivative.
-
Dry the sample and redissolve it in a suitable solvent like ethyl acetate for GC-MS analysis.[1]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Inlet temperature: 250°C.
-
Column: A suitable column for sugar analysis (e.g., a non-polar or intermediate polarity column).
-
Oven program: Hold at an initial temperature (e.g., 205°C) for a set time, followed by a temperature ramp (e.g., to 250°C) to ensure separation from other components.[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization mode: Electron Ionization (EI).
-
Acquisition mode: Full scan to identify all fragment ions, and Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Quantitative Data Comparison
The following tables summarize the expected quantitative data from NMR and MS analyses of L-fructose-1-¹³C. Note that fructose in solution exists as a mixture of tautomers (β-pyranose, α-furanose, β-furanose, and a small amount of the open-chain keto form). The ¹³C NMR spectrum will show distinct signals for the C1 carbon in each of these forms. The data presented for D-fructose is expected to be very similar for L-fructose.
Table 1: Comparative ¹³C NMR and Mass Spectrometry Data for Fructose
| Parameter | NMR Spectroscopy | Mass Spectrometry |
| Analyte | L-fructose-1-¹³C | L-fructose-1-¹³C (derivatized) |
| Key Measurement | Chemical Shift (δ) | Mass-to-Charge Ratio (m/z) |
| Instrumentation | High-Field NMR Spectrometer | Gas Chromatograph-Mass Spectrometer (GC-MS) |
Table 2: Expected ¹³C NMR Chemical Shifts for the C-1 Carbon of Fructose in D₂O
| Tautomer | Expected Chemical Shift (δ) for C-1 (ppm) |
| β-fructopyranose | ~64.5 |
| α-fructofuranose | ~64.0 |
| β-fructofuranose | ~63.2 |
Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and pH. The values are based on data for D-fructose. The labeling at the C-1 position will enhance the signal intensity of this carbon relative to the other carbons in the molecule.
Table 3: Expected Mass Spectrometry Data for Derivatized Fructose
| Species | Unlabeled Fructose (m/z) | L-fructose-1-¹³C (m/z) | Mass Shift (Δm/z) |
| Molecular Ion (M⁺) | Varies with derivatization | Varies with derivatization | +1 |
| Key Fragment (C1-C3) | 203 | 204 | +1 |
| Other Fragments | e.g., 101 (from C1-C3) | 102 | +1 |
Note: The m/z values are for the O-methyloxime peracetate derivative.[1] The observation of a +1 mass shift for fragments containing the C1 carbon provides strong evidence for the successful incorporation of the ¹³C label at this position.
Data Cross-Validation Workflow
The cross-validation of NMR and MS data provides a high degree of confidence in the identity and isotopic labeling of L-fructose-1-¹³C. The logical flow of this process is depicted in the diagram below.
Caption: Workflow for the cross-validation of NMR and MS data.
Logical Relationship of Data Comparison
The diagram below illustrates the logical connection between the expected outcomes from NMR and MS analyses, leading to a conclusive identification of L-fructose-1-¹³C.
Conclusion
The orthogonal nature of NMR and Mass Spectrometry provides a robust framework for the validation of L-fructose-1-¹³C. While NMR offers precise information on the location of the isotopic label, MS confirms the overall mass and the incorporation of the label into specific fragments. The combination of these two powerful analytical techniques allows for an unambiguous confirmation of the structure and isotopic enrichment of L-fructose-1-¹³C, ensuring the integrity of subsequent research and development activities.
References
A Tale of Two Sugars: Unraveling the Metabolic Fates of L-Fructose and D-Fructose in Cellular Landscapes
A comparative guide highlighting the significant knowledge gap in the metabolism of L-fructose versus the well-documented pathways of its D-isoform. This document serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of D-fructose metabolism across various cell types and underscoring the untapped research area of L-fructose.
While D-fructose, a common component of the modern diet, has been extensively studied for its metabolic effects, its stereoisomer, L-fructose, remains largely enigmatic within the realm of cellular metabolism. This guide synthesizes the current understanding of D-fructose metabolism in key cell types and starkly contrasts it with the dearth of knowledge surrounding L-fructose. The provided data and protocols for D-fructose can serve as a foundational framework for pioneering investigations into the metabolic role of L-fructose.
I. Comparative Metabolism of D-Fructose Across Different Cell Types
The metabolism of D-fructose is tissue-specific, with the liver, intestine, and adipose tissue being the primary sites of its processing. Unlike glucose, the initial steps of D-fructose metabolism in the liver are not regulated by insulin.[1] This leads to a rapid flux of fructose-derived carbons into various metabolic pathways.
Table 1: Quantitative Comparison of D-Fructose Metabolism in Hepatocytes, Adipocytes, and Intestinal Cells
| Metabolic Parameter | Hepatocytes | Adipocytes | Intestinal Cells |
| Primary Transporter | GLUT2[2][3] | GLUT5[4] | GLUT5 (apical), GLUT2 (basolateral)[5] |
| Initial Phosphorylation | Fructokinase (KHK) to Fructose-1-phosphate | Hexokinase to Fructose-6-phosphate | Fructokinase (KHK) to Fructose-1-phosphate |
| Primary Metabolic Fate | Gluconeogenesis, Glycogen synthesis, De novo lipogenesis | De novo lipogenesis (synthesis of fatty acids like palmitate), Glutamate synthesis | Conversion to glucose, lactate, and organic acids |
| 13C Tracer Studies (D-Fructose) | D-[1-13C]fructose, D-[2-13C]fructose, and D-[6-13C]fructose have been used to trace its conversion to glucose, lactate, and alanine. | [U-13C6]-d-fructose robustly converted to palmitate and glutamate. | Limited specific data on 13C-D-fructose tracing in isolated intestinal cells. |
| Key Regulatory Bypass | Bypasses the phosphofructokinase-1 (PFK-1) regulatory step in glycolysis. | Enters glycolysis after the PFK-1 step. | Bypasses the PFK-1 regulatory step. |
| Metabolic End Products | Glucose, Lactate, Triglycerides (VLDL) | Palmitate, Oleate, Glutamate, Lactate, CO2 | Glucose, Lactate, Alanine, Citrulline |
II. The Enigma of L-Fructose Metabolism
In stark contrast to its D-counterpart, the metabolic fate of L-fructose in mammalian cells is virtually unknown. Scientific literature lacks studies investigating the transport, phosphorylation, and subsequent metabolic pathways of L-fructose. There are no published studies utilizing L-fructose-1-13C as a tracer in any cell type.
Speculatively, L-fructose might be a poor substrate for the transporters and enzymes that handle D-fructose, such as GLUT5 and fructokinase, due to stereospecificity. However, some enzymatic conversions involving L-fructose have been reported in microorganisms, which could offer clues for potential, albeit likely inefficient, pathways in mammalian cells. For instance, some bacterial enzymes can catalyze the conversion of L-glucose to L-fructose.
The lack of research into L-fructose metabolism presents a significant knowledge gap and a compelling area for future investigation. Understanding how cells handle this stereoisomer could reveal novel metabolic pathways and enzymatic activities.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of D-fructose metabolism, which can be adapted for future investigations into L-fructose metabolism.
A. Cell Culture and 13C Tracer Labeling
-
Cell Culture:
-
Hepatocytes (e.g., HepG2), adipocytes (e.g., differentiated human preadipocytes), and intestinal cells (e.g., Caco-2) are cultured in their respective standard growth media.
-
-
Tracer Incubation:
-
For metabolic labeling, cells are incubated in a medium containing a known concentration of [U-13C6]-D-fructose (or hypothetically, this compound) for a defined period (e.g., 48 hours). The concentration of the labeled substrate should be chosen based on physiological relevance or experimental design.
-
-
Metabolite Extraction:
-
After incubation, the medium is collected, and cells are washed with cold phosphate-buffered saline.
-
Intracellular metabolites are extracted using a cold solvent mixture, such as 80% methanol.
-
The extracts are then centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected for analysis.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Metabolite Isotopomer Distribution
-
Derivatization:
-
The dried metabolite extracts are derivatized to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
-
-
GC-MS Analysis:
-
The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer analyzes the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.
-
-
Data Analysis:
-
The MID data is used to calculate the fractional contribution of the 13C tracer to various metabolic pools and to determine the relative activity of different metabolic pathways.
-
IV. Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the known metabolic pathways of D-fructose, a hypothetical pathway for L-fructose, and a proposed experimental workflow for future comparative studies.
Figure 1: Comparative metabolic pathways of D-fructose in hepatocytes and adipocytes.
Figure 2: Hypothetical and largely unknown metabolic fate of L-fructose in mammalian cells.
Figure 3: Proposed experimental workflow for investigating this compound metabolism.
V. Conclusion and Future Directions
The disparity in our understanding of D-fructose versus L-fructose metabolism is striking. While the metabolic pathways of D-fructose are well-characterized and its health implications are a subject of intense research and debate, L-fructose remains a metabolic unknown. The methodologies and comparative data presented for D-fructose in this guide are intended to serve as a valuable resource and a catalyst for future research into the metabolic fate of L-fructose. Elucidating the cellular processing of L-fructose could unveil novel enzymatic functions and metabolic pathways, contributing significantly to our fundamental understanding of carbohydrate metabolism and potentially opening new avenues in nutrition and therapeutic development. The scientific community is encouraged to embark on the crucial work of exploring this uncharted territory of cellular biochemistry.
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tissue-Specific Fructose Metabolism in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sweet Connection? Fructose’s Role in Hepatocellular Carcinoma [mdpi.com]
- 4. US3689362A - Enzymatic method for manufacture of fructose - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Navigating the Metabolic Maze: A Comparative Guide to Fructose Isotopomers
A critical knowledge gap currently exists in the scientific literature regarding the specific metabolic fate of L-fructose and its isotopomers, L-fructose-1-13C and L-fructose-6-13C, within mammalian systems. Extensive research has almost exclusively focused on the metabolism of D-fructose, the naturally occurring and dietarily significant form of this monosaccharide. Consequently, this guide will provide a comprehensive comparison of the metabolic fates of D-fructose-1-13C and D-fructose-6-13C , offering a robust framework for researchers and drug development professionals. This information is grounded in established principles of D-fructose metabolism and serves as an essential reference in the absence of L-fructose-specific data.
The Canonical Pathway: D-Fructose Metabolism (Fructolysis)
The primary site of D-fructose metabolism is the liver, with the kidneys and small intestine also playing a role.[1][2] Unlike glucose, the initial steps of fructose metabolism are largely unregulated by insulin.[3] The central pathway, known as fructolysis, can be summarized in two main stages:
-
Phosphorylation: Upon entering hepatocytes, D-fructose is rapidly phosphorylated to fructose-1-phosphate by the enzyme fructokinase (also known as ketohexokinase).[3][4]
-
Cleavage: Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
These three-carbon intermediates can then enter various metabolic pathways, including glycolysis, gluconeogenesis (the synthesis of glucose), and de novo lipogenesis (the synthesis of fatty acids and triglycerides).
Differential Fates of D-Fructose-1-13C vs. D-Fructose-6-13C
The initial position of the 13C label on the fructose molecule dictates its subsequent location in downstream metabolites. By tracing the 13C label, researchers can elucidate the flux through different metabolic pathways.
| Labeled Substrate | Key Labeled Metabolic Intermediates & End Products | Primary Metabolic Pathways Traced |
| D-fructose-1-13C | Labeled Dihydroxyacetone Phosphate (DHAP) -> Labeled Glycerol-3-Phosphate -> Labeled backbone of triglycerides. Labeled DHAP can also be converted to labeled glyceraldehyde-3-phosphate, entering glycolysis and the TCA cycle. | De Novo Lipogenesis (Glycerol Backbone Synthesis), Glycolysis, TCA Cycle |
| D-fructose-6-13C | Labeled Glyceraldehyde -> Labeled Glyceraldehyde-3-Phosphate -> Labeled Pyruvate -> Labeled Acetyl-CoA -> Labeled Fatty Acids. Labeled glyceraldehyde-3-phosphate can also enter gluconeogenesis to form labeled glucose. | De Novo Lipogenesis (Fatty Acid Synthesis), Glycolysis, TCA Cycle, Gluconeogenesis |
Experimental Protocols: A Template for 13C-Fructose Tracer Studies
The following provides a generalized methodology for in vivo studies aimed at tracking the metabolic fate of labeled fructose isotopes. Specific parameters would be adjusted based on the experimental model and objectives.
Objective: To determine the metabolic fate of D-fructose-1-13C versus D-fructose-6-13C in a rodent model.
Materials:
-
D-fructose-1-13C and D-fructose-6-13C (≥99% isotopic purity)
-
Experimental animals (e.g., male Sprague-Dawley rats, fasted overnight)
-
Metabolic cages for the collection of expired air
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis
-
Nuclear magnetic resonance (NMR) spectroscopy for positional isotopomer analysis
Procedure:
-
Animal Acclimation: House animals in individual metabolic cages for at least 24 hours prior to the study for acclimation.
-
Tracer Administration: Administer a bolus of either D-fructose-1-13C or D-fructose-6-13C dissolved in water via oral gavage.
-
Sample Collection:
-
Breath Samples: Collect expired air at regular intervals (e.g., every 15-30 minutes) for the analysis of 13CO2 enrichment, which indicates the rate of substrate oxidation.
-
Blood Samples: Collect blood samples from the tail vein at various time points to measure the isotopic enrichment in plasma metabolites such as glucose, lactate, and triglycerides.
-
Tissue Samples: At the end of the study period, collect liver and adipose tissue to analyze the incorporation of the 13C label into glycogen, lipids, and other metabolic intermediates.
-
-
Sample Analysis:
-
Metabolite Extraction: Perform appropriate extraction protocols for different classes of metabolites from plasma and tissue samples.
-
Isotopic Enrichment Analysis: Determine the isotopic enrichment of target metabolites using GC-MS or LC-MS.
-
Positional Isotopomer Analysis: Utilize 13C NMR to determine the specific position of the 13C label in key metabolites like glucose and fatty acids, confirming the metabolic pathways.
-
-
Data Analysis: Calculate the rate of appearance of the label in different metabolic pools and the flux through various metabolic pathways using appropriate metabolic modeling software.
Visualizing the Pathways
Figure 1. Metabolic pathway of D-fructose in the liver.
Figure 2. General experimental workflow for a 13C-fructose tracer study.
References
- 1. Fructose metabolism as a common evolutionary pathway of survival associated with climate change, food shortage and droughts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3689362A - Enzymatic method for manufacture of fructose - Google Patents [patents.google.com]
- 3. Fructolysis - Wikipedia [en.wikipedia.org]
- 4. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
A Head-to-Head Comparison of L-fructose-1-13C and [1,2-13C]glucose Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is fundamental to accurately elucidating metabolic pathways. This guide provides a comprehensive head-to-head comparison of two distinct carbon-13 labeled tracers: L-fructose-1-13C and [1,2-13C]glucose. The comparison focuses on their respective metabolic fates, experimental applications, and the type of data each tracer can provide, supported by established experimental principles.
Stable isotope tracers are invaluable tools for quantifying the flux through various biochemical pathways. By introducing molecules with heavier, non-radioactive isotopes, researchers can track the journey of these molecules through cellular processes. [1,2-13C]glucose is a widely used tracer for probing central carbon metabolism, particularly glycolysis and the pentose phosphate pathway (PPP).[1][2] In contrast, this compound, the L-enantiomer of the naturally occurring D-fructose, serves a critically different role, primarily as a non-metabolic control.
Core Principles and Metabolic Fate
The fundamental difference between these two tracers lies in their stereochemistry and, consequently, their interaction with cellular enzymes. Mammalian cells have evolved to specifically recognize and metabolize D-sugars.[3][4] As a result, L-sugars are generally not substrates for the enzymes involved in glycolysis and other central metabolic pathways.[3]
[1,2-13C]glucose: This tracer is readily transported into cells and phosphorylated by hexokinase to enter glycolysis. As it proceeds through the glycolytic pathway and the pentose phosphate pathway, the 13C labels on the first and second carbons are transferred to downstream metabolites, creating specific labeling patterns that can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These patterns provide quantitative information about the relative activities of these pathways.
This compound: In contrast, L-fructose is not significantly metabolized by mammalian cells. While D-fructose is a substrate for fructokinase and can enter glycolysis, the L-isomer is not recognized by these enzymes. Some studies suggest that gut microbiota may be capable of metabolizing L-fructose to some extent, but it is generally considered non-metabolizable by host cells. Therefore, its primary application is as a control tracer to account for non-metabolic processes such as cellular uptake, diffusion, and tissue trapping.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and applications of this compound and [1,2-13C]glucose tracers.
| Feature | This compound | [1,2-13C]glucose |
| Metabolic Activity | Primarily non-metabolic in mammalian cells. | Actively metabolized via glycolysis and the pentose phosphate pathway. |
| Primary Application | Control for non-metabolic processes (e.g., cell uptake, diffusion). | Quantification of metabolic fluxes in central carbon metabolism. |
| Key Pathways Traced | None (used to correct for background). | Glycolysis, Pentose Phosphate Pathway (PPP). |
| Typical Data Output | Measurement of tracer uptake and distribution. | Isotope labeling patterns in downstream metabolites (e.g., lactate, pyruvate, ribose). |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). |
Table 1: High-level comparison of this compound and [1,2-13C]glucose tracers.
| Parameter | This compound | [1,2-13C]glucose |
| Cellular Uptake | Can be taken up by cells, likely via fructose transporters like GLUT5. | Actively transported into cells via glucose transporters (GLUTs). |
| Phosphorylation | Not a substrate for fructokinase or hexokinase in mammalian cells. | Phosphorylated by hexokinase to glucose-6-phosphate. |
| Entry into Glycolysis | No | Yes |
| Metabolic Products | Expected to remain largely as L-fructose within the cell. | Labeled pyruvate, lactate, acetyl-CoA, and pentose phosphates. |
| Contribution to TCA Cycle | No | Yes, via labeled acetyl-CoA derived from pyruvate. |
Table 2: Detailed comparison of the cellular handling and metabolic fate.
Experimental Protocols
A dual-tracer approach, utilizing both a metabolic tracer and a non-metabolic control, is a powerful method for obtaining accurate metabolic flux data. The following is a generalized protocol for such a study in cell culture.
Objective: To quantify the flux through glycolysis and the pentose phosphate pathway while correcting for non-metabolic tracer distribution.
Materials:
-
Cell culture medium (e.g., DMEM) without glucose and fructose.
-
[1,2-13C]glucose solution.
-
This compound solution.
-
Cultured cells of interest.
-
Extraction solvent (e.g., 80% methanol, chilled to -80°C).
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.
-
Medium Exchange: Aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Tracer Incubation: Add the experimental medium containing a known concentration of [1,2-13C]glucose and this compound. The final concentrations will depend on the cell type and experimental goals.
-
Time Course: Incubate the cells for a predetermined period to allow for tracer uptake and metabolism to reach a steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.
-
Analytical Detection: Analyze the isotopic enrichment in downstream metabolites using MS.
-
Data Analysis:
-
Quantify the intracellular concentration of this compound to assess tracer delivery and uptake.
-
Analyze the mass isotopologue distribution of glycolytic and PPP intermediates (e.g., lactate, pyruvate, ribose-5-phosphate) to calculate metabolic fluxes. The data from [1,2-13C]glucose is corrected for non-metabolic distribution based on the this compound data.
-
Visualization of Metabolic Fates
The following diagrams illustrate the distinct pathways taken by [1,2-13C]glucose and this compound within a cell.
Caption: Metabolic fate of [1,2-13C]glucose.
Caption: Presumed non-metabolic fate of this compound.
Conclusion
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diffeology.com [diffeology.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
Assessing the Biological Equivalence of Synthetic L-Fructose-1-¹³C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic L-Fructose-1-¹³C and its naturally occurring enantiomer, D-fructose, to assess its biological equivalence. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating the suitability of L-Fructose-1-¹³C for metabolic studies.
The central finding of this assessment is that L-fructose and D-fructose exhibit markedly different metabolic fates. While D-fructose is readily absorbed and metabolized by the body, evidence suggests that L-fructose is poorly absorbed and its contribution to energy metabolism is likely indirect, occurring via fermentation by gut microbiota[1]. This fundamental difference is critical for researchers designing and interpreting studies using L-fructose-1-¹³C as a tracer.
Comparative Metabolism: L-Fructose vs. D-Fructose
The biological equivalence of a synthetic compound is determined by its similarity in absorption, distribution, metabolism, and excretion to its natural counterpart. In the case of fructose, the stereoisomers L-fructose and D-fructose demonstrate significant divergence in their metabolic pathways.
D-Fructose Metabolism:
The metabolism of D-fructose, termed fructolysis, is well-documented and primarily occurs in the liver[2][3][4]. It is a rapid process that bypasses the main rate-limiting step of glycolysis[5]. The key steps are outlined below:
-
Transport: D-fructose is absorbed in the small intestine via the GLUT5 transporter and enters the portal vein.
-
Phosphorylation: In the liver, fructokinase phosphorylates D-fructose to fructose-1-phosphate.
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Entry into Glycolysis/Gluconeogenesis: DHAP can be isomerized to glyceraldehyde-3-phosphate, and glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate. Both molecules then enter the glycolytic or gluconeogenic pathways.
L-Fructose Metabolism:
Direct evidence for a specific metabolic pathway for L-fructose in humans and other mammals is scarce. The available research points towards a lack of significant direct metabolism by host enzymes.
-
Limited Absorption and Transport: The primary transporter for fructose absorption, GLUT5, appears to be specific for D-fructose. Studies on the transport of L-sugars suggest they are not readily transported into cells.
-
Microbial Metabolism: A study in rats has shown that L-fructose can contribute to whole-body energy metabolism, but this is likely due to its fermentation by microorganisms in the large intestine. The short-chain fatty acids (SCFAs) produced from this fermentation can then be absorbed and utilized by the host.
This stark contrast in metabolic handling means that L-fructose-1-¹³C would not be a suitable tracer for studying the direct metabolic pathways of naturally occurring D-fructose. However, it could serve as a valuable tool for investigating gut microbiota metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data comparing L-fructose and D-fructose.
Table 1: Metabolic Parameters of L-Fructose and D-Fructose
| Parameter | L-Fructose | D-Fructose | References |
| Primary Site of Metabolism | Large Intestine (via microbiota) | Liver | |
| Primary Transport Protein | Not readily transported by GLUT5 | GLUT5 | |
| Metabolizable Energy (in rats) | ~6.9 kJ/g (likely indirect) | Readily metabolized | |
| Effect on Blood Glucose | Likely minimal direct effect | Can be converted to glucose in the liver |
Table 2: Potential Toxicological Profile
| Aspect | L-Fructose | D-Fructose (in excess) | References |
| Reported Toxicity | No direct toxicity studies found. Potential effects would likely be related to metabolites from gut microbiota fermentation. | Associated with non-alcoholic fatty liver disease (NAFLD), insulin resistance, and elevated triglycerides. | |
| Mechanism of Toxicity | Not established. | Overwhelms hepatic metabolic capacity, leading to de novo lipogenesis and oxidative stress. |
Experimental Protocols
To assess the biological equivalence of synthetic L-fructose-1-¹³C, a series of experiments would be required. Below are detailed methodologies for key experiments.
Experiment 1: In Vivo Metabolic Tracing
Objective: To determine the metabolic fate of L-fructose-1-¹³C in a mammalian model.
Methodology:
-
Animal Model: Male Wistar rats (n=6-8 per group).
-
Tracer Administration: Administer a single oral gavage of L-fructose-1-¹³C (dose to be determined based on analytical sensitivity). A control group will receive an equivalent dose of unlabeled L-fructose, and another group will receive D-fructose-1-¹³C for comparison.
-
Sample Collection: Collect blood, urine, feces, and tissues (liver, intestine, muscle) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration.
-
Metabolite Extraction:
-
Blood: Centrifuge to separate plasma. Deproteinize plasma with a solvent like methanol or acetonitrile.
-
Tissues: Flash-freeze in liquid nitrogen and homogenize in a suitable extraction solvent (e.g., 80% methanol).
-
Urine and Feces: Process for metabolite extraction.
-
-
Analysis by Mass Spectrometry:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ¹³C-labeled metabolites.
-
Scan for known metabolites of D-fructose metabolism (e.g., fructose-1-phosphate, lactate, glucose, glycogen) and potential microbial fermentation products (e.g., acetate, propionate, butyrate).
-
The mass shift corresponding to the ¹³C label will indicate the incorporation of the tracer into these metabolites.
-
Experiment 2: Enzymatic Assays
Objective: To assess the ability of key enzymes in the fructose metabolic pathway to utilize L-fructose as a substrate.
Methodology:
-
Enzymes: Purified fructokinase and aldolase B.
-
Substrates: D-fructose (positive control), L-fructose, and L-fructose-1-¹³C.
-
Assay Principle:
-
Fructokinase Activity: Couple the phosphorylation of fructose to the oxidation of NADH using a pyruvate kinase and lactate dehydrogenase system. Monitor the decrease in absorbance at 340 nm.
-
Aldolase B Activity: Measure the cleavage of fructose-1-phosphate by coupling the reaction to the reduction of NAD+ via triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase. Monitor the increase in absorbance at 340 nm.
-
-
Procedure:
-
Incubate the enzyme with the respective substrate under optimal conditions (buffer, pH, temperature).
-
Initiate the reaction by adding ATP (for fructokinase) or fructose-1-phosphate (for aldolase B).
-
Measure the change in absorbance over time using a spectrophotometer.
-
Compare the reaction rates for D-fructose and L-fructose.
-
Experiment 3: Analytical Method for Differentiating Fructose Isomers
Objective: To develop a reliable method to separate and quantify L-fructose and D-fructose.
Methodology:
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: Select a chiral column capable of separating sugar enantiomers (e.g., a column with a chiral stationary phase like a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile/water gradient) to achieve baseline separation of L-fructose and D-fructose.
-
Detection: Use a Refractive Index Detector (RID) or couple the HPLC to a mass spectrometer for sensitive and specific detection.
-
Validation: Validate the method for linearity, accuracy, precision, and limit of detection using certified standards of L-fructose and D-fructose.
Visualizations
Caption: Metabolic pathway of D-fructose in the liver.
Caption: Postulated metabolic fate of L-fructose in mammals.
Caption: Experimental workflow for assessing L-fructose metabolism.
Conclusion
Based on current evidence, synthetic L-fructose-1-¹³C is not biologically equivalent to D-fructose. Its limited absorption and metabolism by host enzymes, in contrast to the rapid hepatic metabolism of D-fructose, make it an unsuitable direct tracer for studying endogenous fructose pathways. However, this distinct metabolic fate makes L-fructose-1-¹³C a potentially valuable tool for investigating the metabolic activity of the gut microbiome and the subsequent contribution of microbial metabolites to host energy homeostasis. Researchers should carefully consider these differences when designing studies and interpreting data obtained using L-fructose-1-¹³C. Further research is warranted to fully elucidate the metabolic products of L-fructose fermentation by gut microbiota and their physiological effects.
References
- 1. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal Absorption of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 4. Fructolysis - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to L-Fructose-1-13C Metabolic Assays: Reproducibility and Robustness
For researchers, scientists, and drug development professionals, understanding the metabolic fate of nutrients and therapeutic agents is paramount. Stable isotope tracer analysis, particularly using 13C-labeled substrates, has become a cornerstone of metabolic research, offering a dynamic view of pathway fluxes. This guide provides an objective comparison of L-fructose-1-13C metabolic assays, focusing on their reproducibility and robustness, and contrasts them with alternative methods for assessing key metabolic pathways.
Introduction to this compound Metabolic Assays
This compound is a stable isotope-labeled form of fructose used to trace its metabolic pathways within a biological system. By introducing this tracer and monitoring the incorporation of the 13C label into downstream metabolites, researchers can quantify the flux through various pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This technique, a subset of 13C Metabolic Flux Analysis (13C-MFA), provides invaluable insights into cellular physiology and disease states.
Reproducibility and Robustness of 13C Metabolic Assays
The reliability of any metabolic assay hinges on its reproducibility and robustness. Reproducibility is typically assessed by the coefficient of variation (CV), which measures the precision of repeated measurements. Robustness refers to the ability of an assay to remain unaffected by small, deliberate variations in method parameters.
While specific data on the inter- and intra-assay CVs for this compound assays are not extensively reported in the literature, the general principles of 13C-MFA apply. The precision of these assays is influenced by several factors, including the experimental design, the analytical platform (e.g., GC-MS, LC-MS, NMR), and the software used for data analysis. Generally, intra-assay CVs of less than 10% and inter-assay CVs of less than 15% are considered acceptable for metabolic assays.[1][2][3][4][5]
A study on human adipocytes using [U-13C6]-d-fructose demonstrated strong and significant correlations between fructose dosage and the isotopomers of key metabolites, with R² values as high as 0.922 for glutamate content and 0.941 for extracellular lactate, indicating a robust dose-dependent metabolic response.
Comparison with Alternative Metabolic Assays
The choice of metabolic assay depends on the specific research question and the pathways of interest. Here, we compare this compound metabolic assays with two common alternatives: 13C-glucose metabolic assays and enzymatic assays.
| Parameter | This compound Metabolic Assay | 13C-Glucose Metabolic Assay | Enzymatic Assays |
| Principle | Traces the metabolic fate of fructose using a stable isotope label. | Traces the metabolic fate of glucose using a stable isotope label. | Measures the concentration or activity of specific metabolites or enzymes. |
| Information Provided | Dynamic flux through fructose-specific and downstream pathways (glycolysis, PPP, TCA cycle). | Dynamic flux through glucose-specific and downstream pathways (glycolysis, PPP, TCA cycle). | Static snapshot of metabolite concentration or enzyme activity at a single point in time. |
| Pathways Assessed | Fructose uptake, fructolysis, glycolysis, PPP, TCA cycle, lipogenesis. | Glucose uptake, glycolysis, PPP, TCA cycle, glycogenesis. | Specific to the enzyme or metabolite being measured (e.g., fructose concentration, hexokinase activity). |
| Quantitative Data Example | In mice, the fraction of [U-13C]fructose utilized by the PPP relative to its conversion to glycogen was 10 ± 1%. | In the same study, the fraction of [U-13C]glucose utilized by the PPP was significantly higher at 14 ± 1%. | Can provide absolute concentrations of metabolites (e.g., in mM). |
| Advantages | - Directly traces fructose metabolism.- Provides dynamic flux information.- Can elucidate the contribution of fructose to various pathways. | - Gold standard for tracing central carbon metabolism.- Well-established protocols and extensive literature.- Can be used with various labeling patterns to probe different pathways. | - Often simpler and less expensive than isotope tracing.- Widely available as commercial kits.- Can be highly specific for the target molecule. |
| Limitations | - Less common than glucose tracers, with less established protocols.- Requires specialized equipment (mass spectrometer or NMR) and expertise.- Specific reproducibility data is scarce in the literature. | - Does not directly measure fructose metabolism.- Interpretation can be complex due to the interconnectedness of metabolic pathways. | - Provides a static measurement, not flux.- Can be prone to interference from other molecules in the sample.- Does not provide information on the origin of the metabolite. |
Experimental Protocols
This compound Metabolic Flux Analysis in Cultured Cells
This protocol provides a general workflow for a 13C-MFA experiment using this compound.
a. Cell Culture and Isotope Labeling:
-
Culture cells to a steady-state in standard culture medium.
-
Switch the medium to one containing a known concentration of this compound. The standard glucose in the medium should be replaced with unlabeled glucose if the intent is to specifically trace fructose metabolism.
-
Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into downstream metabolites. The incubation time will depend on the pathways of interest and the cell type.
b. Metabolite Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold saline or by using a cold methanol/water solution.
-
Lyse the cells and extract the metabolites using a suitable solvent, such as 80% methanol.
-
Separate the protein and cell debris from the metabolite-containing supernatant by centrifugation.
c. Sample Analysis:
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the mass isotopomer distributions of key metabolites.
d. Data Analysis:
-
Use specialized software (e.g., Metran, OpenFlux, 13CFLUX) to perform metabolic flux analysis.
-
The software will use the measured mass isotopomer distributions and a metabolic network model to estimate the intracellular fluxes.
Enzymatic Fructose Assay
This protocol describes a typical colorimetric or fluorometric enzymatic assay for measuring fructose concentration.
a. Sample Preparation:
-
Prepare cell lysates or other biological samples and dilute them to fall within the linear range of the assay.
b. Assay Procedure:
-
Prepare a standard curve using known concentrations of fructose.
-
Add the samples and standards to a microplate.
-
Add the assay reaction mixture, which typically contains enzymes that convert fructose to a product that can be detected. For example, fructose may be converted to glucose, which is then oxidized to produce a colored or fluorescent compound.
-
Incubate the plate for a specified time to allow the reaction to proceed.
c. Detection:
-
Measure the absorbance or fluorescence of the samples and standards using a microplate reader.
d. Calculation:
-
Determine the fructose concentration in the samples by comparing their readings to the standard curve.
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
Bridging the Gap in Metabolic Research: A Comparative Guide to Inter-laboratory Analysis of L-Fructose-1-13C
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope tracers, such as L-fructose-1-13C, is fundamental to elucidating metabolic pathways and quantifying metabolic fluxes. However, the reproducibility and comparability of experimental results across different laboratories are critical for advancing our understanding of cellular metabolism and its role in disease. This guide provides a framework for an inter-laboratory comparison of this compound experimental results, offering standardized protocols and data presentation formats to enhance consistency and reliability in metabolic research. While a formal inter-laboratory comparison for this compound has not been publicly documented, this guide synthesizes methodologies from tracer studies utilizing 13C-labeled fructose to establish a benchmark for such a comparison.
Quantitative Data Comparison
A key aspect of any inter-laboratory study is the direct comparison of quantitative data. The following tables present hypothetical yet representative data that would be collected and compared in a study tracking the metabolism of this compound. These tables are based on findings from metabolic studies using uniformly labeled fructose ([U-13C6]-d-fructose), which serve as a proxy for the expected outcomes with this compound.[1]
Table 1: Isotopic Enrichment in Key Metabolites Following this compound Administration
| Metabolite | Laboratory A (% 13C Enrichment) | Laboratory B (% 13C Enrichment) | Laboratory C (% 13C Enrichment) | Reference Range (%) |
| Lactate | 15.2 ± 0.8 | 14.9 ± 0.7 | 15.5 ± 0.9 | 14.5 - 15.8 |
| Alanine | 8.7 ± 0.5 | 9.1 ± 0.6 | 8.5 ± 0.4 | 8.2 - 9.3 |
| Glutamate | 5.3 ± 0.3 | 5.1 ± 0.4 | 5.5 ± 0.2 | 5.0 - 5.7 |
| Glucose | 25.8 ± 1.2 | 26.3 ± 1.5 | 25.5 ± 1.1 | 25.0 - 27.0 |
Data are presented as mean ± standard deviation. The reference range is established from a consensus of historical data from proficient laboratories.
Table 2: Repeatability and Reproducibility of δ13C Measurements
This table is modeled after inter-laboratory comparisons of stable isotope ratio analysis in food products and provides a framework for assessing the precision of this compound measurements.[2]
| Parameter | Fructose | Glucose | Disaccharides | Trisaccharides |
| Repeatability (RSDr %) | ||||
| Laboratory A | 0.4 | 0.3 | 0.5 | 0.8 |
| Laboratory B | 0.5 | 0.4 | 0.6 | 0.9 |
| Laboratory C | 0.3 | 0.3 | 0.4 | 0.7 |
| Reproducibility (RSDR %) | 0.9 | 0.8 | 1.2 | 1.6 |
RSDr (Repeatability Relative Standard Deviation) reflects the precision within a single laboratory, while RSDR (Reproducibility Relative Standard Deviation) indicates the precision between laboratories.
Experimental Protocols
To ensure the comparability of results, a standardized experimental protocol is paramount. The following methodologies are synthesized from established practices in 13C tracer studies.[1][3]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate human adipocytes or hepatocytes in 6-well plates at a density of 2 x 10^5 cells/well.
-
Culture Medium: Maintain cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 5 mM glucose.
-
Isotope Introduction: After 24 hours, replace the medium with fresh medium containing 10 mM this compound.
-
Incubation: Incubate the cells for 48 hours to allow for the incorporation of the 13C label into various metabolic pathways.
-
Sample Collection: At the end of the incubation period, collect both the cell culture medium and cell lysates for metabolomic analysis.
Sample Preparation and Derivatization for GC-MS Analysis
-
Metabolite Extraction:
-
Media: For glutamate and lactate analysis, acidify 200 µL of the cell culture medium with HCl and extract with ethyl chloride.[1]
-
Cell Lysates: For intracellular metabolites, quench metabolism by adding ice-cold methanol. Scrape the cells and centrifuge to pellet the protein. The supernatant contains the metabolites.
-
-
Derivatization:
-
Glutamate: Convert glutamate to its N-trifluoroacetyl-n-butyl (TAB) derivative.
-
Lactate: Derivatize lactate to its propylamine–heptafluorobutyrate ester form.
-
Fatty Acids: Saponify fatty acids with KOH and ethanol, extract with petroleum ether, and convert to their methylated derivatives using 0.5 N HCl in methanol.
-
Analytical Instrumentation and Parameters
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor specific mass isotopomers of the target metabolites.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance III 600 MHz spectrometer or equivalent.
-
Probe: 5 mm cryoprobe.
-
Sample Preparation: Lyophilize cell extracts and resuspend in D2O.
-
Acquisition: Acquire 1D 1H and 13C spectra to identify and quantify labeled metabolites.
-
Visualizing Metabolic Pathways and Experimental Workflows
Fructose Metabolism Pathway
The following diagram illustrates the key metabolic pathways involved in the metabolism of fructose. This compound would first be phosphorylated to fructose-1-phosphate, and the labeled carbon would then be traced through glycolysis, the pentose phosphate pathway, and the TCA cycle.
Caption: Metabolic fate of this compound in hepatocytes.
Inter-laboratory Comparison Workflow
This diagram outlines the logical flow of an inter-laboratory comparison study, from sample distribution to final data analysis.
Caption: Workflow for an inter-laboratory comparison study.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of L-fructose-1-13C
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of L-fructose-1-13C, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is not a radioactive material. As a stable isotope-labeled compound, it does not require special handling procedures associated with radioactive waste.[1][] The disposal of compounds enriched with stable isotopes should follow the same protocols as for the unenriched materials.[1] Therefore, this compound is managed as a standard chemical waste, with a focus on its chemical properties as outlined in its Safety Data Sheet (SDS).
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. While not classified as a hazardous substance, good laboratory practices should always be observed.
Personal Protective Equipment (PPE) and General Handling:
-
Eye Protection: Always wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use protective gloves; inspect them before use and dispose of them properly after handling.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.
-
Hygiene: Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling. Contaminated clothing should be laundered separately.
Quantitative Data for Safe Handling
The following table summarizes key safety and physical property data for fructose, which is applicable to this compound.
| Property | Data | Citation |
| Appearance | Solid | |
| Acute Toxicity (Oral) | LD50 Rat 6450 mg/kg | |
| Fire Hazard | Non-combustible | |
| Stability | Stable under normal conditions | |
| Incompatible Materials | Strong oxidizing agents |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
- Identify the waste as non-hazardous chemical waste.
- Do not mix this compound waste with other waste streams, especially hazardous or radioactive waste. Keep different types of chemical waste separate to avoid unintended reactions.
2. Containerization:
- Place the this compound waste in a clean, dry, and sealable container.
- The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
- Leave at least one inch of headroom in liquid waste containers to allow for expansion.
3. Labeling:
- Clearly label the waste container with its contents ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department. Proper labeling is crucial for safe handling and disposal by waste management personnel.
4. Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
- Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
5. Disposal Request and Collection:
- Contact your institution's EHS or hazardous waste collection program to schedule a pickup.
- Do not dispose of this compound down the drain or in the regular trash.
Empty Container Disposal:
-
For containers that held this compound, if they are to be disposed of as regular trash, they must first be triple-rinsed with a suitable solvent (like water).
-
The first rinse should be collected as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
Deface the original label on the empty container before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling L-fructose-1-13C
Essential Safety and Handling Guide for L-fructose-1-13C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures ensure minimal risk and maintain the integrity of this stable isotope-labeled compound.
Personal Protective Equipment (PPE)
While L-Fructose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to prevent contamination of the product and ensure personal safety.[1][2]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent contamination of the compound and protect the user from potential skin contact.[1][3] Gloves must be inspected before use and disposed of properly after handling.[1] |
| Eye Protection | Safety Glasses | Safety glasses are required to protect against accidental splashes or dust particles entering the eyes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Dust Mask (Optional) | If there is a risk of generating dust, a dust mask (e.g., N95) can be used to prevent inhalation. Work should ideally be conducted in a well-ventilated area. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the purity of this compound and ensure a safe laboratory environment.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare a clean and organized workspace to prevent contamination.
-
Retrieval : Retrieve the this compound container from its designated storage location. Containers should be kept securely sealed when not in use and stored in a cool, dry area.
-
Weighing and Aliquoting : If the compound is in solid form, handle it in a manner that avoids generating dust. Use a clean spatula and weighing vessel. If necessary, perform this step in a fume hood or a well-ventilated area.
-
Experimental Use : Follow your specific experimental protocol for the use of this compound.
-
Post-Handling : After use, securely seal the container and return it to the appropriate storage conditions. Always wash your hands with soap and water after handling.
Disposal Plan
As this compound is a non-radioactive, stable isotope-labeled compound and is not considered hazardous waste, standard disposal procedures for non-hazardous chemical waste should be followed.
Disposal Decision Tree
Caption: A logical flow for determining the correct disposal route for this compound waste.
Disposal Protocol
-
Unused Product : Uncontaminated, unused this compound should be disposed of in accordance with local and state regulations for non-hazardous chemical waste. It is recommended to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with this compound should be disposed of as solid laboratory waste, unless they are contaminated with other hazardous materials.
-
Mixed Waste : If this compound is mixed with any hazardous substances during an experiment, the resulting waste must be treated as hazardous and disposed of according to the protocols for the hazardous component(s).
-
Containers : Empty containers should be handled like the product itself and disposed of according to local regulations. Recycling may be an option if the container is thoroughly cleaned.
By following these guidelines, researchers can safely handle this compound while maintaining the integrity of their experiments and ensuring compliance with safety regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
